molecular formula C21H25F2N7O2 B1574294 PQR620

PQR620

Cat. No.: B1574294
M. Wt: 445.47
Attention: For research use only. Not for human or veterinary use.
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Description

PRQ620 is a highly potent and selective mTORC1/2 inhibitor, shows anti-tumor effects in vitro and in vivo.  target: mTORC1/2  IC 50: 0.2 μM and 0.1 μM.  In vitro: In A2058 melanoma cells PQR620 demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50values of 0.2 μM and 0.1 μM, respectively. This compound demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10log(IC50) of 2.86 (nM), induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays. showed excellent selectivity over a wide panel of kinases, as well as excellent selectivity versus unrelated receptor enzymes and ion channels.  In vivo: this compound result in good oral bioavailability and excellent brain penetration.  ,

Properties

Molecular Formula

C21H25F2N7O2

Molecular Weight

445.47

Origin of Product

United States

Foundational & Exploratory

PQR620: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR620 is a novel, potent, and selective second-generation ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase. It distinguishes itself by its dual inhibition of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), offering a more comprehensive blockade of the PI3K/AKT/mTOR signaling cascade compared to earlier allosteric inhibitors like rapamycin.[1] Developed from the dual PI3K/mTOR inhibitor bimiralisib (B560068) (PQR309), this compound was specifically engineered to enhance affinity for mTOR while reducing binding to PI3K, resulting in a highly selective profile.[2] Furthermore, its ability to penetrate the blood-brain barrier makes it a promising candidate for neurological disorders in addition to its anti-cancer properties.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of its core signaling pathways.

Core Mechanism of Action: Dual mTORC1/2 Inhibition

This compound functions as an ATP-competitive inhibitor of mTOR, targeting the kinase domain of the enzyme.[4][5] This direct inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, leading to a cascade of cellular effects.[1]

  • mTORC1 Inhibition: By inhibiting mTORC1, this compound disrupts the phosphorylation of key substrates like ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][6] This leads to the suppression of protein synthesis, cell growth, and proliferation.[4]

  • mTORC2 Inhibition: this compound's inhibition of mTORC2 primarily affects the phosphorylation of AKT at serine 473 (p-AKT S473), a critical step for full AKT activation.[1][6] This dampens the pro-survival signals mediated by AKT.

This dual inhibition of both mTOR complexes allows this compound to overcome the feedback activation of AKT that is often observed with rapalogs (allosteric mTORC1 inhibitors).[7]

Signaling Pathway Diagram

PQR620_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival AKT->Cell_Survival S6K1 p70 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->AKT Full Activation Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity
ParameterValueCell Line/AssayReference
mTOR Ki 10.8 nMEnzymatic Assay[4][8]
PI3Kα Ki 4.2 µMEnzymatic Assay[8]
mTOR Selectivity over PI3Kα >1000-foldEnzymatic Binding Assay[9][10]
pPKB (S473) IC50 190 nMCellular Assay[4]
pS6 (S235/236) IC50 85.2 nMCellular Assay[4]
pPKB (S473) IC50 0.2 µMA2058 Melanoma Cells[9][10]
pS6 (S235/236) IC50 0.1 µMA2058 Melanoma Cells[10]
Mean IC50 (66 cancer cell lines) 919 nMProliferation Assay[8]
Median IC50 (56 lymphoma cell lines) 250 nMProliferation Assay[1][2]
Table 2: In Vivo Pharmacokinetics in Mice
ParameterValueSpecies/RouteReference
Time to Cmax (Plasma) 30 minutesC57BL/6J and Sprague-Dawley Mice / Oral[4][5]
Time to Cmax (Brain) 30 minutesC57BL/6J and Sprague-Dawley Mice / Oral[4][5]
Half-life (t1/2) (Plasma & Brain) > 5 hoursC57BL/6J and Sprague-Dawley Mice / Oral[4][5]
Brain:Plasma Ratio ~1.6Mice[11]
Table 3: In Vivo Efficacy
ModelTreatmentOutcomeReference
Ovarian Carcinoma Xenograft (OVCAR-3) Daily oral dosingSignificant tumor growth inhibition[4][12][13]
Tuberous Sclerosis Complex (TSC) Mouse Model Daily dosingAttenuated epileptic seizures[4][12][13]
DLBCL Xenografts (SU-DHL-6 and RIVA) 100 mg/kg daily, oral2-fold decrease in tumor volume[9]
Non-Small Cell Lung Cancer (NSCLC) Xenograft Daily oral dosingPotent inhibition of tumor growth[14]

Experimental Protocols

In Vitro Kinase Assays
  • Objective: To determine the inhibitory constant (Ki) of this compound against mTOR and PI3Kα.

  • Methodology: Enzymatic binding assays were performed to measure the affinity of this compound for the target kinases. The specific protocol for these assays is proprietary to the conducting laboratories but generally involves incubating the purified enzyme with the inhibitor at various concentrations and a labeled ATP analog. The amount of bound label is then quantified to determine the Ki value.

Cellular Phosphorylation Assays
  • Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound on the phosphorylation of downstream mTOR targets.

  • Methodology:

    • A2058 melanoma cells were treated with varying concentrations of this compound.[10]

    • Following treatment, cell lysates were collected and subjected to Western blotting or ELISA-based methods (e.g., PathScan).[5]

    • Antibodies specific for the phosphorylated forms of AKT (Ser473) and S6 ribosomal protein (Ser235/236) were used for detection.[10]

    • The intensity of the phosphorylation signal at each this compound concentration was quantified to calculate the IC50 values.[10]

Animal Xenograft Studies
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Methodology (Ovarian Carcinoma Model):

    • OVCAR-3 cells were subcutaneously implanted into immunocompromised mice.[4]

    • Once tumors reached a predetermined size, mice were randomized into vehicle control and this compound treatment groups.[9]

    • This compound was administered daily via oral gavage.[4]

    • Tumor volume was measured regularly throughout the study.[9]

  • Methodology (DLBCL Model):

    • SU-DHL-6 or RIVA cells were subcutaneously inoculated into NOD-Scid mice.[9]

    • When tumors reached 100-150 mm³, treatment with this compound (100 mg/kg/day, orally) was initiated.[9]

    • Treatment was continued for 14 (SU-DHL-6) or 21 (RIVA) days.[9]

    • Tumor volumes were monitored and compared to a control group.[9]

Experimental Workflow Diagram

Xenograft_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Implantation Subcutaneous Implantation of Cancer Cells Tumor_Growth Tumor Growth to Predetermined Size Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Administration of this compound or Vehicle Randomization->Dosing Monitoring Regular Measurement of Tumor Volume Dosing->Monitoring Data_Collection Data Collection and Endpoint Analysis Monitoring->Data_Collection Statistical_Analysis Statistical Comparison of Tumor Growth Data_Collection->Statistical_Analysis

Caption: A generalized workflow for in vivo xenograft studies to evaluate this compound efficacy.

Additional Mechanisms and Therapeutic Potential

Recent studies have suggested that this compound may exert its anti-cancer effects through mechanisms independent of mTOR inhibition. In non-small cell lung cancer (NSCLC) cells, this compound was shown to induce sphingosine (B13886) kinase 1 (SphK1) inhibition, leading to ceramide production and oxidative stress.[14] This suggests a broader and more complex mechanism of action that could contribute to its potent anti-tumor activity.

The ability of this compound to cross the blood-brain barrier has opened avenues for its investigation in neurological disorders.[3] Preclinical studies have demonstrated its efficacy in reducing epileptic seizures in a mouse model of tuberous sclerosis complex and in reducing mutant huntingtin (mHTT) levels in cell models of Huntington's disease.[3][4]

Conclusion

This compound is a highly potent and selective dual mTORC1/2 inhibitor with a favorable pharmacokinetic profile, including excellent brain penetration. Its mechanism of action, centered on the comprehensive blockade of the mTOR signaling pathway, has been validated in numerous preclinical models of cancer and neurological disorders. The quantitative data and experimental findings summarized in this guide provide a solid foundation for its continued development and clinical evaluation. The potential for mTOR-independent mechanisms of action further highlights the therapeutic promise of this compound.

References

PQR620: A Technical Guide to a Novel Brain-Penetrant mTORC1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR620 is a novel, potent, and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] Developed as a second-generation mTOR inhibitor, it overcomes some limitations of earlier allosteric inhibitors like rapamycin and its analogs (rapalogs), which only partially inhibit mTORC1 and can activate feedback loops.[2][3] this compound demonstrates excellent oral bioavailability and, significantly, is a brain-penetrant molecule, making it a promising candidate for therapeutic intervention in central nervous system (CNS) disorders in addition to its anti-cancer properties.[1][4][5] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound.

Mechanism of Action

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[6] It integrates signals from growth factors, nutrients, and cellular energy status.[7] mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[2]

  • mTORC1 , sensitive to nutrients, primarily regulates protein synthesis and cell growth through downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[2][8]

  • mTORC2 is activated by growth factors via the PI3K pathway and is crucial for phosphorylating AGC kinases such as Akt, thereby regulating cell survival and cytoskeletal organization.[2][7]

This compound acts as a catalytic inhibitor, binding to the ATP-binding site of the mTOR kinase domain. This dual inhibition of both mTORC1 and mTORC2 leads to a complete shutdown of mTOR signaling, preventing the phosphorylation of key downstream substrates.[2] In cellular assays, this compound has been shown to inhibit the phosphorylation of ribosomal protein S6 (a downstream target of mTORC1) and protein kinase B (Akt) at serine 473 (a direct target of mTORC2).[4]

Signaling Pathway Diagram

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k cluster_mTORC cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Cell Survival & Cytoskeleton Cell Survival & Cytoskeleton Akt->Cell Survival & Cytoskeleton S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->Akt This compound This compound This compound->mTORC1 This compound->mTORC2 Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth S6K->Protein Synthesis & Cell Growth 4E-BP1->Protein Synthesis & Cell Growth

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity
ParameterValueCell Line/AssayReference
mTOR Binding Affinity (Ki) 10.8 nMBiochemical Assay[9]
mTOR Binding Affinity (Kd) 6 nMBiochemical Assay[5]
PI3Kα Binding Affinity (Ki) 4.2 µMBiochemical Assay[9]
Selectivity (mTOR vs. PI3Kα) >1000-foldEnzymatic Binding Assays[4]
pS6 Inhibition (IC50) 0.1 µMA2058 Melanoma Cells[4]
pAkt (Ser473) Inhibition (IC50) 0.2 µMA2058 Melanoma Cells[4]
Mean Growth Inhibition (IC50) 0.92 µM66 Cancer Cell Line Panel[1]
Median Growth Inhibition (IC50) 250 nM44 Lymphoma Cell Lines[4]

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. Kd: Dissociation constant.

Table 2: In Vivo Pharmacokinetics (Mice)
ParameterValueTissueDosingReference
Cmax 4.8 µg/mLPlasma50 mg/kg (oral)[5]
Cmax 7.7 µg/mLBrain50 mg/kg (oral)[5]
Tmax 30 minutesPlasma & Brain50 mg/kg (oral)[5]
Half-life (t1/2) ~5 hoursPlasma & Brain50 mg/kg (oral)[5]
Brain:Plasma Ratio ~1.6--[10]

Cmax: Maximum concentration. Tmax: Time to reach maximum concentration.

Table 3: Tolerability
SpeciesMaximum Tolerated Dose (MTD)Study DurationReference
Mice ~150 mg/kg-[5]
Rats ~30 mg/kg14-day toxicological study[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro mTOR Kinase Assay

This protocol is a representative method for determining the direct inhibitory effect of a compound on mTOR kinase activity.

Objective: To measure the IC50 value of this compound against mTOR kinase.

Materials:

  • Recombinant active mTOR enzyme.

  • Inactive S6K protein (as substrate).[11]

  • Kinase buffer (25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, 5 mmol/L MnCl2).[11]

  • ATP solution (100 µmol/L).[11]

  • This compound at various concentrations.

  • SDS-PAGE gels and Western blotting reagents.

  • Antibodies: anti-phospho-S6K (Thr389), anti-total S6K, HRP-conjugated secondary antibody.

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, combine the active mTOR enzyme (250 ng) and inactive S6K substrate (1 µg) in kinase buffer.[11]

  • Add the diluted this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP to a final concentration of 100 µmol/L.[11]

  • Incubate the reaction at 30°C for 30 minutes.[11]

  • Stop the reaction by adding 4x SDS-PAGE loading buffer.

  • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform Western blotting using an antibody specific for phosphorylated S6K (Thr389) to detect mTOR kinase activity. A total S6K antibody is used as a loading control.

  • Quantify the band intensities and calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Phosphorylation Assay (Western Blot)

This assay measures the inhibition of mTORC1 and mTORC2 downstream signaling in a cellular context.

Objective: To determine the IC50 of this compound for the inhibition of S6 and Akt phosphorylation in cells.

Materials:

  • A2058 melanoma cells (or other relevant cell line).

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, anti-phospho-Akt (Ser473), anti-total Akt, HRP-conjugated secondary antibodies.

Procedure:

  • Seed A2058 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Perform SDS-PAGE and Western blotting as described in Protocol 3.1.

  • Probe membranes with primary antibodies against p-S6, total S6, p-Akt (S473), and total Akt.

  • Quantify the phosphorylation levels relative to the total protein levels for each target.

  • Calculate IC50 values based on the dose-dependent inhibition of phosphorylation.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in vivo.

Objective: To assess the effect of this compound on tumor growth in a mouse xenograft model.

Materials:

  • NOD-Scid or BALB/c nude mice.

  • Cancer cell line (e.g., OVCAR-3 human ovarian cancer cells, SU-DHL-6 DLBCL cells).[1][4]

  • This compound formulation for oral gavage.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inoculate mice with the chosen cancer cell line (e.g., 5-10 x 10^6 cells).[4]

  • Monitor tumor growth regularly.

  • When tumors reach a specific volume (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.[4]

  • Administer this compound daily by oral gavage at the desired dose (e.g., 100 mg/kg).[4] The vehicle control group receives the formulation solution without this compound.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (V = length × width² × 0.5).

  • Monitor animal body weight and general health as indicators of toxicity.

  • Continue treatment for a predetermined period (e.g., 14 or 21 days).[4]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).

  • Compare the tumor growth curves between the this compound-treated and vehicle-treated groups to determine efficacy.

Experimental Workflow Diagram

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis A Subcutaneous injection of cancer cells in mice B Monitor tumor growth A->B C Randomize mice when tumors reach 100-150 mm³ B->C D Daily oral administration of this compound or Vehicle C->D E Measure tumor volume and body weight regularly D->E F Euthanize mice at study completion E->F G Excise tumors for analysis (e.g., Western Blot) F->G H Compare tumor growth curves and analyze data G->H

Caption: Workflow for in vivo xenograft efficacy studies.

Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity across a broad range of preclinical models.

  • In Vitro: this compound shows potent anti-proliferative activity in numerous cancer cell lines, with a mean IC50 of 919 nM across a panel of 66 lines.[9] It is particularly active in lymphoma cell lines, with a median IC50 of 250 nM, and shows greater activity in B-cell versus T-cell tumors.[4] The anti-tumor effect is primarily cytostatic, with apoptosis induced in a smaller subset of cell lines.[4] In non-small cell lung cancer (NSCLC) cells, this compound not only inhibits the mTOR pathway but also induces cytotoxicity through mTOR-independent mechanisms, including inhibition of sphingosine (B13886) kinase 1 (SphK1) and induction of oxidative stress.[12]

  • In Vivo: In a human ovarian cancer xenograft model (OVCAR-3), daily oral dosing of this compound significantly inhibited tumor growth.[1][5] Similar efficacy was observed in diffuse large B-cell lymphoma (DLBCL) models (SU-DHL-6 and RIVA).[4] Furthermore, this compound has shown promise in neurological disorders. In a mouse model of tuberous sclerosis complex (TSC), this compound attenuated epileptic seizures.[1][13] Its ability to effectively cross the blood-brain barrier gives it a distinct advantage over rapalogs for treating CNS-related conditions.[10]

Conclusion

This compound is a highly potent, selective, and orally bioavailable dual mTORC1/2 inhibitor with excellent brain penetration. Its comprehensive inhibition of the mTOR signaling pathway results in robust anti-proliferative and anti-tumor effects in a variety of preclinical cancer models, including those of the central nervous system. The data summarized herein provide a strong rationale for the continued clinical development of this compound in oncology and neurological disorders where the mTOR pathway is dysregulated.

References

PQR620: A Technical Guide to a Novel Dual mTORC1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PQR620 is a novel, potent, and selective dual inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1 and mTORC2).[1][2] This synthetic organic compound has demonstrated significant anti-tumor activity in preclinical models and possesses favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier.[3][4] Its high selectivity for mTOR over other kinases, particularly PI3K, makes it a valuable tool for studying mTOR signaling and a promising candidate for therapeutic development in oncology and neurological disorders.[1][5]

Chemical Structure and Physicochemical Properties

This compound, with the formal name 5-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)-1,3,5-triazin-2-yl]-4-(difluoromethyl)-2-pyridinamine, is a morpholino-triazinyl derivative.[5][6] Its development was guided by a structure-activity relationship study aimed at optimizing mTOR inhibition while minimizing off-target effects on the PI3K family of kinases.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1927857-56-4[5]
Molecular Formula C21H25F2N7O2[5]
Molecular Weight 445.47 g/mol [5][7]
cLogP 3.06[1]
Experimental log D (pH 7.4) 3.47[1]
Solubility
pH 1.220.0 ± 6.5 mM[1]
pH 6.833.7 ± 4.3 µM[1]
FeSSIF buffer335 ± 148 µM[1]
DMSOSparingly soluble (1-10 mg/mL)[5]
EthanolSlightly soluble (0.1-1 mg/mL)[5]

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2 complexes.[1][4] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[8] By inhibiting both complexes, this compound disrupts a wide range of cellular processes that are often dysregulated in cancer and other diseases.[2][8]

Inhibition of mTORC1 by this compound leads to the dephosphorylation of its downstream effectors, including ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][9] This results in the suppression of protein synthesis and cell growth.[10] The inhibition of mTORC2 disrupts the phosphorylation and activation of Akt at Ser473, a key node in cell survival signaling, and other substrates like PKCα, which is involved in cytoskeletal organization.[8][11]

mTOR_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits S6K p70 S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Akt Akt mTORC2->Akt activates (Ser473) PKCa PKCα mTORC2->PKCa activates S6 S6 S6K->S6 activates Protein_Synthesis Protein Synthesis & Cell Growth _4EBP1->Protein_Synthesis S6->Protein_Synthesis Cell_Survival Cell Survival Akt->Cell_Survival Cytoskeleton Cytoskeletal Organization PKCa->Cytoskeleton

Figure 1: this compound Inhibition of mTOR Signaling Pathways.

Pharmacological Properties

This compound exhibits potent and selective inhibitory activity against mTOR, with a favorable profile compared to other kinases, particularly those in the PI3K family.

Table 2: In Vitro Inhibitory Activity of this compound

Target/AssayValueCell Line/Assay ConditionsReference
mTOR (Ki) 10.8 nMTR-FRET displacement assay[1][5]
PI3K p110α (Ki) 4.2 µMTR-FRET displacement assay[5]
mTOR Selectivity over PI3Kα >1000-foldEnzymatic binding assays[3][6]
p-Akt (Ser473) IC50 0.2 µMA2058 melanoma cells[3][6]
p-S6 (Ser235/236) IC50 0.1 µMA2058 melanoma cells[3][6]
Lymphoma Cell Lines (Median IC50) 250 nM56 lymphoma cell lines, 72h exposure[2][7]
Cancer Cell Lines (Mean IC50) 919 nM66 cancer cell lines[5]

Table 3: Pharmacokinetic Properties of this compound in Mice

ParameterValueSpecies/ConditionsReference
Maximum Tolerated Dose (MTD) 150 mg/kgMice[4]
Maximum Concentration (Cmax) - Plasma 4.8 µg/mLMale C57BL/6J mice, oral application[4]
Maximum Concentration (Cmax) - Brain 7.7 µg/mLMale C57BL/6J mice, oral application[4]
Time to Cmax (Plasma and Brain) 30 minutesMale C57BL/6J mice, oral application[4]
Half-life (t1/2) - Plasma and Brain ~5 hoursMale C57BL/6J mice[4]
Brain:Plasma Ratio ~1.6Mice[12]

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Methodology:

  • Cell Culture: Lymphoma cell lines are cultured according to the supplier's instructions.[11]

  • Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10 mM.[7]

  • Treatment: Cells are seeded in 384-well plates.[3] Increasing doses of this compound are added to the wells using a digital dispenser.[3]

  • Incubation: The treated cells are incubated for 72 hours.[3][7]

  • Viability Assessment: Cell proliferation is measured using a suitable viability assay, such as the Cell Counting Kit-8 (CCK-8).[11]

  • Data Analysis: The drug concentration causing 50% inhibition of cell proliferation (IC50) is calculated.[3]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

  • Animal Model: NOD-Scid mice are used for the study.[3]

  • Tumor Implantation: 5-10 million lymphoma cells (e.g., SU-DHL-6 or RI-1) are subcutaneously inoculated into the mice.[3]

  • Treatment Initiation: Treatment with this compound begins when tumors reach a volume of 100-150 mm³.[3]

  • Drug Administration: this compound is administered orally at a dose of 100 mg/kg per day.[3]

  • Treatment Duration: Treatment is carried out for 14 to 21 days.[3]

  • Efficacy Evaluation: Tumor growth is monitored and compared between the treated and control groups.[4]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Culture (e.g., Lymphoma) Cell_Treatment Cell Treatment (Varying Concentrations) Cell_Culture->Cell_Treatment Drug_Prep This compound Preparation (10mM in DMSO) Drug_Prep->Cell_Treatment Incubation Incubation (72 hours) Cell_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., CCK-8) Incubation->Viability_Assay IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc Animal_Model Animal Model (NOD-Scid Mice) Tumor_Implant Tumor Cell Implantation (Subcutaneous) Animal_Model->Tumor_Implant Tumor_Growth Tumor Growth Monitoring Tumor_Implant->Tumor_Growth Treatment_Start Treatment Initiation (Tumor Volume 100-150 mm³) Tumor_Growth->Treatment_Start Drug_Admin Oral Administration (100 mg/kg/day) Treatment_Start->Drug_Admin Efficacy_Eval Efficacy Evaluation (Tumor Growth Inhibition) Drug_Admin->Efficacy_Eval

Figure 2: General Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a highly selective and potent dual mTORC1/2 inhibitor with promising anti-tumor activity and favorable pharmacokinetic properties, including brain penetration.[1][3][7] Its well-defined mechanism of action and the availability of detailed experimental protocols make it an excellent tool for research into the mTOR signaling pathway.[2][11] The preclinical data strongly support its further investigation as a potential therapeutic agent for various cancers and neurological disorders characterized by aberrant mTOR activation.[1][12]

References

PQR620 (CAS Number: 1927857-56-4): A Technical Guide to a Novel mTORC1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR620 is a novel, potent, and selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTORC2.[1][2] With its high selectivity over PI3K and other kinases, this compound has demonstrated significant anti-proliferative activity in a broad range of cancer cell lines and has shown efficacy in in vivo tumor models.[1][3] Notably, its ability to penetrate the blood-brain barrier opens therapeutic possibilities for neurological disorders.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental methodologies.

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in various human cancers and neurological disorders, making it a prime target for therapeutic intervention.[1][3] While first-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1, they have limitations, including incomplete mTOR inhibition and feedback activation of survival signals.[3] this compound emerges as a second-generation mTOR inhibitor that directly targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2 with high potency and selectivity.[1][3]

Chemical and Physical Properties

This compound is a synthetic organic compound with the following identifiers:

PropertyValue
CAS Number 1927857-56-4[5]
Molecular Formula C₂₁H₂₅F₂N₇O₂[5]
Molecular Weight 445.5 g/mol [5]
Formal Name 5-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)-1,3,5-triazin-2-yl]-4-(difluoromethyl)-2-pyridinamine[5]
Solubility Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml)[5]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of mTOR kinase, effectively blocking the activity of both mTORC1 and mTORC2.[1] This dual inhibition leads to a more comprehensive blockade of the mTOR signaling cascade compared to rapalogs.[3]

The inhibition of mTORC1 by this compound disrupts the phosphorylation of its key downstream effectors, including p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[3] This leads to the suppression of protein synthesis and cell growth.

Simultaneously, this compound-mediated inhibition of mTORC2 prevents the phosphorylation and activation of AKT at serine 473, a critical step for full AKT activation.[3] This dampens the pro-survival signals mediated by AKT. In some cancer cells, this compound has also been shown to induce sphingosine (B13886) kinase 1 (SphK1) inhibition, leading to ceramide production and oxidative stress.[6]

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Activates TSC1_2 TSC1/2 AKT->TSC1_2 Inhibits Cell_Survival Cell Survival AKT->Cell_Survival Promotes mTORC2->AKT Phosphorylates S473 Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits when unphosphorylated This compound This compound This compound->mTORC2 This compound->mTORC1

References

PQR620: A Technical Guide to a Novel mTORC1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR620 is a novel, potent, and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][2] Developed as a brain-penetrant therapeutic agent, this compound has demonstrated significant anti-proliferative activity in various cancer models and has shown promise in the treatment of neurological disorders, such as epilepsy.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data.

Discovery and Rationale

This compound was developed from the dual PI3K/mTOR inhibitor, PQR309, with the strategic goal of enhancing selectivity for mTOR and improving blood-brain barrier penetration.[3] Computational modeling and structure-activity relationship (SAR) studies guided the chemical modifications to reduce binding to phosphoinositide 3-kinase (PI3K) while increasing affinity for mTOR.[1] This led to the synthesis of a 1,3,5-triazine (B166579) derivative with a difluoromethyl group and substituted morpholino moieties, resulting in a compound with high potency and over 1000-fold selectivity for mTOR over PI3Kα.[1][4]

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival. By targeting both mTORC1 and mTORC2, this compound provides a more comprehensive blockade of the mTOR signaling pathway compared to first-generation allosteric inhibitors like rapamycin, which primarily inhibit mTORC1.[5]

The inhibition of mTORC1 by this compound leads to the dephosphorylation of its downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This, in turn, suppresses protein synthesis and cell growth. The concurrent inhibition of mTORC2 by this compound prevents the phosphorylation and activation of Akt at serine 473, a critical step in the full activation of this pro-survival kinase.[5]

Signaling Pathway Diagram

mTOR_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits S6K S6K mTORC1->S6K activates FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits Akt Akt mTORC2->Akt activates pS6K p-S6K S6K->pS6K S6 S6 pS6K->S6 pS6 p-S6 S6->pS6 Protein_Synthesis Protein Synthesis & Cell Growth pS6->Protein_Synthesis eIF4E eIF4E FourEBP1->eIF4E eIF4E->Protein_Synthesis pAkt_S473 p-Akt (S473) Akt->pAkt_S473 Cell_Survival Cell Survival pAkt_S473->Cell_Survival

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound
Assay TypeTarget/Cell LineResultReference
Biochemical Assay
mTOR Kinase Inhibition (Ki)mTOR10.8 nM[1][6]
PI3Kα Inhibition (Ki)PI3Kα4.2 µM[6]
Cellular Assays (IC50)
p-Akt (S473) InhibitionA2058 melanoma0.2 µM[4]
p-S6 (S235/236) InhibitionA2058 melanoma0.1 µM[4]
Cell Proliferation66 cancer cell line panel (mean)919 nM[6]
Cell Proliferation44 lymphoma cell line panel (median)250 nM[4]
Table 2: In Vivo Pharmacokinetics of this compound in Mice
ParameterValueSpeciesReference
Time to Max Concentration (Tmax) 30 minutesC57BL/6J and Sprague-Dawley[1][2]
Half-life (t1/2) > 5 hoursC57BL/6J and Sprague-Dawley[1][2]
Brain:Plasma Ratio ~1.6Mouse[7]

Key Preclinical Studies and Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency of this compound against mTOR and PI3Kα kinases.

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) displacement assay was used.[1]

  • Recombinant human mTOR or PI3Kα kinase was incubated with a fluorescently labeled ATP competitive ligand (tracer) and a lanthanide-labeled antibody.

  • This compound was serially diluted and added to the reaction mixture.

  • The ability of this compound to displace the tracer from the kinase active site was measured by a decrease in the FRET signal.

  • Ki values were calculated from the dose-response curves.

Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of mTORC1 and mTORC2 downstream targets in cancer cells.

Methodology:

  • Cell Culture and Treatment: A2058 melanoma cells were cultured in appropriate media and treated with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Cells were washed with ice-cold PBS and lysed in a buffer containing 20 mM Tris-HCl (pH 8), 138 mM NaCl, 2.7 mM KCl, 5% glycerol, and 1% NP-40, supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and incubated with primary antibodies against p-Akt (Ser473), Akt, p-S6 (Ser235/236), and S6, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow: Western Blot

Western_Blot_Workflow start Start: Cell Culture & this compound Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End: Data Analysis detection->end

Caption: A typical workflow for a Western blot experiment.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of human cancer.

Methodology:

  • Cell Implantation: OVCAR-3 ovarian carcinoma cells were subcutaneously injected into the flank of immunodeficient mice.[1]

  • Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size.

  • Drug Administration: this compound was administered orally once daily.[8]

  • Tumor Volume Measurement: Tumor size was measured regularly using calipers, and tumor volume was calculated.

  • Data Analysis: Tumor growth inhibition was determined by comparing the tumor volumes of the this compound-treated group to the vehicle-treated control group.

Tuberous Sclerosis Complex (TSC) Mouse Model of Epilepsy

Objective: To assess the anti-seizure activity of this compound in a genetically engineered mouse model of epilepsy.

Methodology:

  • Animal Model: A Tuberous Sclerosis Complex (TSC) mouse model was utilized, which exhibits spontaneous epileptic seizures.[1][2]

  • Drug Administration: this compound was administered to the mice.

  • Seizure Monitoring: Seizure activity was monitored and quantified.

  • Data Analysis: The effect of this compound on seizure frequency and/or threshold was compared to baseline or a vehicle control group.[2]

Conclusion

This compound is a highly potent and selective dual mTORC1/mTORC2 inhibitor with excellent brain penetrance.[1][2] Preclinical studies have demonstrated its efficacy in inhibiting cancer cell proliferation and reducing seizure activity in relevant animal models.[1][2] The data presented in this technical guide support the continued development of this compound as a promising therapeutic agent for the treatment of various cancers and neurological disorders characterized by mTOR pathway dysregulation.

References

PQR620: A Comprehensive Technical Guide to its Selectivity Profile Over PI3K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of PQR620, a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) (mTOR). The document focuses on its specificity over the phosphoinositide 3-kinase (PI3K) family, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Quantitative Selectivity Profile

This compound demonstrates remarkable selectivity for mTOR over PI3K, a critical attribute for therapeutic agents targeting the mTOR signaling pathway. This selectivity minimizes off-target effects associated with the inhibition of PI3K isoforms, which play crucial roles in various physiological processes.

Biochemical Inhibitory Activity

The selectivity of this compound is most evident in direct enzymatic assays. The following table summarizes the inhibitory constants (Ki) of this compound against mTOR and the Class I PI3K isoform α (p110α).

TargetKi (nM)Selectivity (fold vs. PI3Kα)
mTOR10.8[1]~389[1]
PI3Kα (p110α)4,200[1]1
Cellular Inhibitory Activity

In cellular contexts, this compound effectively inhibits downstream markers of both mTORC1 and mTORC2, with significantly higher potency compared to its effects on direct PI3K signaling. The IC50 values for the inhibition of key phosphorylated proteins in A2058 melanoma cells are presented below.

Cellular TargetIC50 (µM)Pathway
p-S6 (Ser235/236)0.1mTORC1
p-PKB/Akt (Ser473)0.2mTORC2

This compound has also demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. In a panel of 56 lymphoma cell lines, this compound exhibited a median IC50 of 250 nM after 72 hours of exposure[2].

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the selectivity and potency of this compound.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is employed to determine the direct inhibitory activity of a compound against a purified kinase enzyme.

Principle: The assay measures the binding of a fluorescently labeled tracer to the kinase's ATP-binding pocket. Inhibition is detected by the displacement of the tracer by the test compound, leading to a decrease in the FRET signal.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the purified mTOR or PI3K enzyme to the desired concentration in the kinase buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase buffer.

    • Prepare the fluorescent tracer and a terbium-labeled anti-tag antibody in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound (this compound) or vehicle (DMSO).

    • Add the kinase enzyme to all wells.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.

    • Add the fluorescent tracer and the terbium-labeled antibody mixture.

    • Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the ATP concentration and the Km of ATP for the specific kinase.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_buffer Prepare Kinase Buffer prep_enzyme Dilute Kinase Enzyme prep_compound Prepare this compound Serial Dilution prep_tracer Prepare Tracer and Antibody add_compound Add this compound to Plate prep_tracer->add_compound add_enzyme Add Kinase Enzyme add_compound->add_enzyme incubate1 Incubate (60 min) add_enzyme->incubate1 add_tracer Add Tracer/Antibody Mix incubate1->add_tracer incubate2 Incubate (60 min) add_tracer->incubate2 read_plate Read TR-FRET Signal incubate2->read_plate calc_ratio Calculate Emission Ratio read_plate->calc_ratio plot_curve Plot Dose-Response Curve calc_ratio->plot_curve det_ic50 Determine IC50/Ki plot_curve->det_ic50 G cluster_cell_prep Cell Preparation & Treatment cluster_protein_proc Protein Processing cluster_immuno Immunodetection cluster_analysis Analysis culture_cells Cell Culture treat_cells Treat with this compound culture_cells->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells quantify_protein Protein Quantification lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Western Transfer sds_page->transfer block_membrane Blocking transfer->block_membrane primary_ab Primary Antibody Incubation (p-S6, p-Akt) block_membrane->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect strip_reprobe Strip and Re-probe (Total S6, Total Akt, GAPDH) detect->strip_reprobe quantify Densitometry Analysis strip_reprobe->quantify G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC TSC1/2 Akt->TSC Inhibits Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates S6 S6 S6K->S6 Phosphorylates eIF4E eIF4E _4EBP1->eIF4E Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) This compound This compound This compound->mTORC1 This compound->mTORC2 Protein_Synthesis Protein Synthesis eIF4E->Protein_Synthesis Promotes

References

PQR620 In Vitro Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PQR620 is a novel, orally bioavailable, and brain-penetrant dual inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][2][3] As a second-generation mTOR kinase inhibitor, it acts as an ATP-competitive inhibitor, offering a more complete blockade of mTOR signaling compared to first-generation allosteric inhibitors like rapamycin.[2][4] Its potent and selective inhibition of mTOR, coupled with favorable pharmacokinetic properties, has positioned this compound as a promising therapeutic candidate for various cancers and neurological disorders.[3][5] This technical guide provides an in-depth overview of the in vitro studies of this compound, focusing on its mechanism of action, quantitative data from various assays, and detailed experimental protocols.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, metabolism, and survival.[2][6] By targeting both mTORC1 and mTORC2, this compound effectively downregulates key signaling pathways crucial for cancer cell pathogenesis.

Inhibition of mTORC1 and mTORC2 Signaling

  • mTORC1 Inhibition: this compound treatment leads to the dephosphorylation of downstream mTORC1 substrates, including the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2][7] This inhibition disrupts protein synthesis and cell growth.

  • mTORC2 Inhibition: The compound also inhibits mTORC2, as evidenced by the reduced phosphorylation of Akt at Serine 473 (p-AKT S473), a key downstream target of mTORC2.[2][7] This action further contributes to the anti-proliferative effects of this compound.

In non-small cell lung cancer (NSCLC) cells, this compound has been shown to disrupt the assembly of both mTORC1 (mTOR-Raptor) and mTORC2 (mTOR-Rictor-Sin1) complexes.[7]

Quantitative Data

The in vitro potency and selectivity of this compound have been characterized across various biochemical and cellular assays.

ParameterValueAssay/Cell LineReference
Biochemical Assays
mTOR Binding Affinity (Kd)6 nMEnzymatic Binding Assay[4]
mTOR Kinase Affinity (Ki)10.8 nMEnzymatic Binding Assay[5]
Selectivity (mTOR vs. PI3Kα)>1000-foldEnzymatic Binding Assays[1][6]
Cellular Assays
p-AKT (S473) Inhibition IC500.2 µM (190 nM)A2058 Melanoma Cells[1][5]
p-S6 (S235/236) Inhibition IC500.1 µM (85.2 nM)A2058 Melanoma Cells[1][5]
Median IC50 (Cell Proliferation)250 nMPanel of 44 Lymphoma Cell Lines[1]
Median IC50 (Cell Proliferation)249.53 nMPanel of 56 Lymphoma Cell Lines[8]
10log(IC50) (Cell Growth)2.86 (nM)NTRC 44 Cancer Cell Line Panel[1][6]

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize this compound.

1. Cell Viability and Proliferation Assays

  • Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

  • Methodology (Cell Counting Kit-8 Assay):

    • Seed cells (e.g., primary NSCLC cells, A549, NCI-H1944) in 96-well plates.[7]

    • After cell attachment, treat with varying concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 72 hours).[1][7]

    • Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.[7]

    • Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.[7]

  • Methodology (EdU Incorporation Assay):

    • Culture cells with this compound or vehicle control.[7]

    • Add 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium and incubate to allow for incorporation into newly synthesized DNA.[7]

    • Fix, permeabilize, and stain the cells for EdU according to the manufacturer's protocol.[7]

    • Analyze the percentage of EdU-positive cells using flow cytometry or fluorescence microscopy.[7]

2. Western Blot Analysis

  • Objective: To assess the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.

  • Methodology:

    • Treat cells (e.g., DLBCL cell lines, primary NSCLC cells) with this compound (e.g., 300 nM or 2 µM) or vehicle for a specified time (e.g., 24 hours).[2][7]

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-AKT Ser473, p-S6K1 Thr389, p-S6 Ser235/236, p-4E-BP1 Thr37/46).[2][7]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

3. Co-Immunoprecipitation (Co-IP)

  • Objective: To investigate the effect of this compound on the integrity of mTORC1 and mTORC2 complexes.

  • Methodology:

    • Treat cells (e.g., primary NSCLC cells) with this compound or vehicle.[7]

    • Lyse the cells in a non-denaturing lysis buffer.[7]

    • Pre-clear the lysates with protein A/G-agarose beads.

    • Incubate the lysates with an antibody against mTOR overnight at 4°C.[7]

    • Add protein A/G-agarose beads to pull down the mTOR-containing protein complexes.[7]

    • Wash the beads to remove non-specific binding.

    • Elute the immunoprecipitated proteins and analyze by Western blotting for the presence of mTORC1 components (Raptor) and mTORC2 components (Rictor, Sin1).[7]

Visualizations

Signaling Pathway Diagram

PQR620_Signaling_Pathway This compound This compound mTORC1 mTORC1 (mTOR, Raptor) This compound->mTORC1 mTORC2 mTORC2 (mTOR, Rictor, Sin1) This compound->mTORC2 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 AKT AKT mTORC2->AKT S6 S6 S6K1->S6 eIF4E eIF4E _4EBP1->eIF4E Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis eIF4E->Protein_Synthesis Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Experimental_Workflow start Cell Culture (e.g., Cancer Cell Lines) treatment Treatment with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability/Proliferation Assays (CCK-8, EdU) treatment->viability lysis Cell Lysis treatment->lysis data Data Analysis viability->data western Western Blot Analysis (p-AKT, p-S6, etc.) lysis->western coip Co-Immunoprecipitation (mTOR Complex Integrity) lysis->coip western->data coip->data

References

PQR620: A Technical Guide to its Brain Penetrance and Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PQR620 is a novel, potent, and selective second-generation ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1/2). Developed as a brain-penetrant kinase inhibitor, this compound holds significant promise for the treatment of various neurological disorders where mTOR pathway dysregulation is a key pathological feature. This technical guide provides an in-depth overview of the brain penetrance capabilities of this compound, supported by quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action: mTORC1/2 Inhibition

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. This compound exerts its therapeutic effects by directly inhibiting the kinase activity of mTOR, a serine/threonine kinase that forms the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2. By targeting both complexes, this compound offers a more comprehensive blockade of mTOR signaling compared to first-generation allosteric inhibitors like rapamycin, which primarily affect mTORC1. This dual inhibition is critical for addressing the complex feedback loops within the PI3K/Akt/mTOR pathway.

mTOR_Signaling_Pathway Growth_Factors Growth_Factors Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_TSC2 TSC1_TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Autophagy_Inhibition Autophagy_Inhibition mTORC1->Autophagy_Inhibition Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis mTORC2 mTORC2 mTORC2->Akt S473 This compound This compound This compound->mTORC1 This compound->mTORC2 PK_Workflow Start Start Animal_Dosing Oral Administration of this compound (Rats: 10 mg/kg, Mice: 50 mg/kg) Sample_Collection Blood and Brain Collection (Multiple Time Points) Animal_Dosing->Sample_Collection Plasma_Separation Centrifugation to Obtain Plasma Sample_Collection->Plasma_Separation Brain_Homogenization Brain Tissue Homogenization Sample_Collection->Brain_Homogenization LC_MSMS LC-MS/MS Analysis Plasma_Separation->LC_MSMS Brain_Homogenization->LC_MSMS Data_Analysis Pharmacokinetic Modeling and Ratio Calculation LC_MSMS->Data_Analysis End End Data_Analysis->End HD_Model_Workflow Start Start Animal_Model HD Mouse Model Start->Animal_Model Cell_Culture HD Cell Models (STHdh, HEK293T) PQR620_Treatment Treatment with this compound Cell_Culture->PQR620_Treatment Animal_Model->PQR620_Treatment Cell_Lysis Cell Lysis PQR620_Treatment->Cell_Lysis Brain_Tissue_Extraction Brain Tissue Extraction PQR620_Treatment->Brain_Tissue_Extraction Western_Blot Western Blot Analysis (pS6, Autophagy Markers) Cell_Lysis->Western_Blot mHTT_Quantification Quantification of soluble and aggregated mHTT Cell_Lysis->mHTT_Quantification Brain_Tissue_Extraction->Western_Blot Brain_Tissue_Extraction->mHTT_Quantification Data_Analysis Analysis of mTOR Inhibition and mHTT Reduction Western_Blot->Data_Analysis mHTT_Quantification->Data_Analysis End End Data_Analysis->End

PQR620 Target Validation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PQR620 is a novel, potent, and selective dual inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and mTORC2.[1][2] As an ATP-competitive inhibitor, this compound has demonstrated significant therapeutic potential in preclinical models of various cancers and neurological disorders due to its ability to fully block mTOR functions.[3][4] This technical guide provides a comprehensive overview of the target validation studies for this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways and workflows. The high selectivity for mTOR over related kinases, favorable pharmacokinetic properties including brain penetration, and robust in vivo efficacy underscore the promise of this compound as a therapeutic agent.[2][3]

Mechanism of Action: Targeting the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates intracellular and extracellular signals to regulate cell growth, proliferation, metabolism, and survival.[3][4] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1][5] Aberrant activation of the mTOR pathway is a common feature in many human diseases, including cancer and neurological disorders.[1][6]

This compound was developed as a second-generation mTOR inhibitor to overcome the limitations of earlier allosteric inhibitors like rapamycin, which only partially inhibit mTORC1.[3][4] this compound binds to the ATP-binding site of the mTOR kinase domain, thereby inhibiting the activity of both mTORC1 and mTORC2.[3] This dual inhibition leads to a more complete blockade of mTOR signaling, affecting downstream effectors of both complexes.

Signaling Pathway Diagram

mTOR_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibition mTORC2 mTORC2 This compound->mTORC2 inhibition S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt Akt mTORC2->Akt S6 S6 S6K1->S6 eIF4E eIF4E _4EBP1->eIF4E inhibition ProteinSynthesis Protein Synthesis S6->ProteinSynthesis eIF4E->ProteinSynthesis pAkt_S473 p-Akt (S473) Akt->pAkt_S473 CellSurvival Cell Survival pAkt_S473->CellSurvival CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency, selectivity, and anti-tumor activity.

Table 1: In Vitro Potency and Selectivity
ParameterValueCell Line/AssayReference
mTOR Ki10.8 nMEnzymatic Assay[7]
mTOR Kd6 nMEnzymatic Assay[3]
PI3Kα Ki4.2 µMEnzymatic Assay[7]
Selectivity (PI3Kα/mTOR)>1000-foldEnzymatic Binding Assays[6]
p-Akt (S473) IC500.2 µMA2058 Melanoma Cells[6]
p-S6 (S235/236) IC500.1 µMA2058 Melanoma Cells[6]
pPKB IC50190 nMCellular Assay[1]
pS6 IC5085.2 nMCellular Assay[1]
Table 2: In Vitro Anti-proliferative Activity
Cell Line PanelMean/Median IC50NotesReference
66 Cancer Cell LinesMean IC50 = 919 nMBroad anti-proliferative activity[7]
44 Lymphoma Cell LinesMedian IC50 = 250 nMHigher activity in B-cell vs. T-cell tumors[8]
NTRC 44 Cancer Cell Line Panel10log(IC50) = 2.86 (nM)Potent growth prevention[6]
Table 3: In Vivo Pharmacokinetics in Mice
ParameterValueTissueReference
Cmax4.8 µg/mLPlasma[3][4]
Cmax7.7 µg/mLBrain[3][4]
Tmax30 minutesPlasma & Brain[2][3]
t1/2> 5 hoursPlasma & Brain[1][2]
AUC0-tz20.5 µgh/mLPlasma[3]
AUC0-tz30.6 µgh/mLBrain[3]
Brain:Plasma Ratio~1.6-[9]
Table 4: In Vivo Efficacy and Tolerability
Animal ModelDosingOutcomeReference
OVCAR-3 Ovarian Carcinoma XenograftDaily oral dosingSignificant tumor growth inhibition[1][3]
Tuberous Sclerosis Complex (TSC) Mouse Model-Attenuated epileptic seizures[1][2]
Primary NSCLC XenograftSingle daily oral dosePotent inhibition of tumor growth[10]
MiceMTD = 150 mg/kgExcellent tolerability[3]
Rats (14-day GLP study)MTD = 30 mg/kgVery good tolerability[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Kinase Inhibition Assay (mTOR and PI3Kα)

Objective: To determine the inhibitory constant (Ki) of this compound against mTOR and PI3Kα.

Methodology:

  • Recombinant human mTOR or PI3Kα enzyme is used.

  • A competitive binding assay is performed using a fluorescently labeled ATP-competitive ligand.

  • This compound is serially diluted and incubated with the kinase and the fluorescent ligand.

  • The displacement of the fluorescent ligand by this compound is measured using a suitable plate reader (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Cellular Phosphorylation Assay (p-Akt and p-S6)

Objective: To measure the inhibition of mTORC1 and mTORC2 downstream signaling in a cellular context.

Methodology:

  • A2058 melanoma cells are seeded in 96-well plates and allowed to attach overnight.[6]

  • Cells are serum-starved for 24 hours to reduce basal signaling.

  • Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • The mTOR pathway is stimulated with a growth factor (e.g., IGF-1 or serum) for a short period (e.g., 30 minutes).

  • Cells are lysed, and the levels of phosphorylated Akt (Ser473) and phosphorylated S6 ribosomal protein (Ser235/236) are quantified using an immunoassay (e.g., ELISA or Western blot).

  • IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Methodology:

  • Female immunodeficient mice (e.g., NOD-SCID) are used.

  • Human cancer cells (e.g., 5-10 x 106 OVCAR-3 or primary NSCLC cells) are subcutaneously inoculated into the flanks of the mice.[8][10]

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm3).[8]

  • Mice are randomized into vehicle control and this compound treatment groups.

  • This compound is administered orally at a specified dose and schedule (e.g., 100 mg/kg, daily).[7][8]

  • Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blot for p-Akt and p-S6).

Experimental Workflow Diagram

Xenograft_Workflow A Cell Culture (e.g., OVCAR-3) B Subcutaneous Injection A->B C Tumor Growth (100-150 mm³) B->C D Randomization C->D E Treatment (Vehicle or this compound) D->E F Tumor & Body Weight Measurement E->F F->E Repeated Measurements G Endpoint Analysis F->G

Caption: Workflow for in vivo xenograft efficacy studies.

Conclusion

The comprehensive preclinical data strongly support the target validation of this compound as a potent and selective dual mTORC1/2 inhibitor. Its ability to effectively modulate the mTOR signaling pathway, coupled with favorable drug-like properties, has been demonstrated through a variety of in vitro and in vivo studies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in oncology and neurology. The robust preclinical package warrants continued investigation and clinical development of this compound for the treatment of diseases with dysregulated mTOR signaling.

References

PQR620 Signaling Pathway Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR620 is a novel, potent, and highly selective second-generation ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase.[1] It distinguishes itself by its ability to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a more comprehensive blockade of the PI3K/AKT/mTOR signaling cascade.[2] Developed as a brain-penetrant agent, this compound has demonstrated significant anti-proliferative effects in a wide range of cancer cell lines and has shown efficacy in preclinical models of cancer and neurological disorders.[1][3] This technical guide provides an in-depth overview of the this compound signaling pathway, its mechanism of action, preclinical data, and detailed experimental methodologies.

The mTOR Signaling Pathway and the Role of this compound

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[3] It is often aberrantly activated in various human diseases, including cancer and neurological disorders.[1][3] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2.[4]

  • mTORC1: This complex integrates signals from growth factors, nutrients, and energy status to control protein synthesis, lipid metabolism, and autophagy. Key downstream effectors of mTORC1 include S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[4]

  • mTORC2: This complex is involved in cell survival, metabolism, and cytoskeleton organization. A key substrate of mTORC2 is AKT, which it phosphorylates at serine 473, leading to its full activation.[4][5]

First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1 but do not directly inhibit mTORC2.[4] This can lead to a feedback activation of AKT, potentially limiting their therapeutic efficacy. This compound, as a dual mTORC1/2 inhibitor, overcomes this limitation by directly targeting the ATP-binding site of the mTOR kinase, thereby inhibiting the activity of both complexes.[1] This leads to a more complete shutdown of mTOR signaling, resulting in the downregulation of phosphorylation of key downstream targets of both mTORC1 (p-p70 S6K, p-4E-BP1) and mTORC2 (p-AKT at Ser473).[4][5]

PQR620_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/AKT Pathway cluster_downstream Downstream Effectors Growth_Factors Growth Factors, Nutrients, Energy PI3K PI3K Growth_Factors->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70 S6K mTORC1->S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates mTORC2 mTORC2 AKT_p p-AKT (S473) mTORC2->AKT_p Phosphorylates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth Cell_Survival Cell Survival AKT_p->Cell_Survival This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Figure 1: this compound Mechanism of Action in the mTOR Signaling Pathway.

Quantitative Preclinical Data

This compound has demonstrated potent and selective inhibitory activity in a variety of preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterValueCell Line/AssayReference
mTOR Ki 10.8 nMEnzymatic Assay[6]
PI3K p110α Ki 4.2 µMEnzymatic Assay[6]
Selectivity (mTOR vs PI3Kα) >1000-foldEnzymatic Binding Assays[7][8]
p-AKT (S473) IC50 0.2 µMA2058 Melanoma Cells[7][8]
p-S6 (S235/236) IC50 0.1 µMA2058 Melanoma Cells[8]
Mean IC50 (66 cancer cell lines) 919 nMCancer Cell Line Panel[6]
Median IC50 (56 lymphoma cell lines) 250 nMLymphoma Cell Line Panel[2][4]
Median IC50 (44 lymphoma cell lines) 250 nMLymphoma Cell Line Panel[7]
Table 2: In Vivo Efficacy of this compound
Animal ModelTreatmentOutcomeReference
Ovarian Carcinoma Xenograft (OVCAR-3) Daily DosingSignificant tumor growth inhibition[1][3]
Tuberous Sclerosis Complex (TSC) Mouse Model Daily DosingAttenuated epileptic seizures[1][3]
DLBCL Xenograft (SU-DHL-6 and RIVA) 100 mg/kg/day2-fold decrease in tumor volumes[7]
Tsc1GFAP Conditional Knockout Mouse Model of Epilepsy 100 mg/kg/dayDecreased number of seizures per week[6]
Table 3: Pharmacokinetic Properties of this compound in Mice
ParameterValueTissueReference
Cmax (Time to reach) 30 minutesPlasma and Brain[1][3][9]
Half-life (t1/2) > 5 hoursPlasma and Brain[1][3][9]
Brain:Plasma Ratio ~1.6-[10]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay is used to determine the inhibitory constant (Ki) of this compound against mTOR and PI3K kinases.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) displacement assay measures the binding of the inhibitor to the kinase.

Protocol:

  • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35).

  • Add the kinase (e.g., recombinant mTOR or PI3Kα) to the wells of a microplate.

  • Add a fluorescently labeled ATP-competitive tracer.

  • Add serial dilutions of this compound or a vehicle control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Read the TR-FRET signal on a compatible plate reader (e.g., by exciting at 340 nm and reading emissions at 620 nm and 665 nm).

  • Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC₅₀, which can then be converted to a Ki value.[1]

Western Blotting for mTOR Pathway Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.

Protocol:

  • Culture cells (e.g., A2058 melanoma or DLBCL cell lines) to 70-80% confluency.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).[5]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-p70 S6K (Thr389), total p70 S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4][5]

Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of cancer cell lines.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).[2]

  • Add the MTS reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).

  • Measure the absorbance at 490 nm (for MTS) or luminescence (for CellTiter-Glo®) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Subcutaneously inoculate immunodeficient mice (e.g., NOD-Scid) with a suspension of cancer cells (e.g., 5-10 x 10⁶ cells).[7]

  • Monitor the mice for tumor growth.

  • When tumors reach a specific volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]

  • Administer this compound (e.g., 100 mg/kg) or vehicle control orally, once daily.[7]

  • Measure tumor volume (e.g., using calipers) and body weight at regular intervals (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (TR-FRET) Cell_Culture Cancer Cell Line Culture Western_Blot Western Blotting Cell_Culture->Western_Blot Proliferation_Assay Cell Proliferation Assay Cell_Culture->Proliferation_Assay Animal_Model Xenograft Model Development Proliferation_Assay->Animal_Model Promising Results Treatment This compound Administration Animal_Model->Treatment Monitoring Tumor Growth & Toxicity Monitoring Treatment->Monitoring Analysis Ex Vivo Analysis Monitoring->Analysis

Figure 2: General Experimental Workflow for this compound Evaluation.

Additional Mechanisms of Action and Future Directions

Recent studies have suggested that this compound may exert its anti-cancer effects through mechanisms independent of mTOR inhibition. In non-small cell lung cancer (NSCLC) cells, this compound was shown to induce sphingosine (B13886) kinase 1 (SphK1) inhibition, leading to ceramide production and oxidative stress.[11] This suggests that this compound may have a broader therapeutic window than initially anticipated.

Furthermore, the combination of this compound with other targeted agents, such as the BCL2 inhibitor venetoclax, has shown synergistic cytotoxic effects in lymphoma models.[2][4] This highlights the potential for combination therapies to overcome resistance and enhance the anti-tumor activity of this compound.

Conclusion

This compound is a potent, selective, and brain-penetrant dual mTORC1/2 inhibitor with significant preclinical activity in various cancer and neurological disease models. Its ability to comprehensively block the mTOR signaling pathway, coupled with its favorable pharmacokinetic profile, makes it a promising therapeutic candidate. Further clinical investigation is warranted to fully elucidate its efficacy and safety in human patients. This technical guide provides a comprehensive overview of the current knowledge on this compound, which should serve as a valuable resource for researchers and clinicians in the field.

References

An In-depth Technical Guide to the Preclinical Data of PQR620

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical data for PQR620, a novel, potent, and selective dual mTORC1/2 kinase inhibitor. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's pharmacological profile and mechanism of action.

Introduction

This compound is an orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes.[1][2][3] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its aberrant activation is a hallmark of many cancers and neurological disorders.[1][2][4] Unlike first-generation mTOR inhibitors (rapalogs), which only allosterically inhibit mTORC1, this compound is a second-generation inhibitor that directly targets the kinase domain of mTOR, leading to a more complete blockade of mTOR signaling.[3] Its ability to penetrate the blood-brain barrier makes it a promising candidate for treating both solid tumors and central nervous system (CNS) disorders.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line / SystemSource
Binding Affinity
mTOR Ki6 nMEnzymatic Assay[2]
mTOR Ki10.8 nMEnzymatic Assay[8]
PI3Kα Ki4.2 µMEnzymatic Assay[8]
Selectivity (PI3Kα/mTOR)>1000-foldEnzymatic Binding Assays[4][9]
Signaling Inhibition
p-PKB (Ser473) IC500.2 µM (200 nM)A2058 Melanoma[4][9]
p-S6 (Ser235/236) IC500.1 µM (100 nM)A2058 Melanoma[4][9]
Anti-proliferative Activity
Mean IC50919 nM66 Cancer Cell Lines[8]
Median IC50250 nM44 Lymphoma Cell Lines[9]
Median IC50 (B-cell tumors)250 nMLymphoma Cell Lines[9]
Median IC50 (T-cell tumors)450 nMLymphoma Cell Lines[9]

Table 2: Pharmacokinetics of this compound in Male C57BL/6J Mice (Single Oral Dose)

ParameterPlasmaBrainMuscleSource
Dose50 mg/kg50 mg/kg50 mg/kg[1][2]
Cmax (Maximum Concentration)4.8 µg/mL7.7 µg/mL7.6 µg/mL[1][2]
Tmax (Time to Cmax)30 minutes30 minutes2 hours[1][2]
t1/2 (Half-life)~5 hours~5 hoursNot Reported[1][2]
AUC0-8h (Total Exposure)20.5 µgh/mL30.6 µgh/mL32.3 µg*h/mL[1][2]
Brain:Plasma Ratio~1.6--[7]

Table 3: In Vivo Efficacy of this compound

IndicationModelTreatment RegimenKey FindingsSource
Ovarian CarcinomaOVCAR-3 XenograftDaily, oral dosingEffectively attenuated tumor growth.[1][2][5][6]
Lymphoma (DLBCL)SU-DHL-6 & RIVA Xenografts100 mg/kg/day, oral, for 14-21 days2-fold decrease in tumor volume vs. control. Synergistic effect with venetoclax.[3][9]
Non-Small Cell Lung CancerpNSCLC-1 Xenograft30 mg/kg/day, oral, for 21 daysRobustly inhibited xenograft growth.[10]
Tuberous Sclerosis (Epilepsy)TSC Mouse ModelDaily dosingAttenuated epileptic seizures.[5][6]
Chronic EpilepsyMouse ModelTolerable dosesSignificantly increased seizure threshold.[7]

Table 4: Tolerability of this compound

SpeciesStudy TypeMaximum Tolerated Dose (MTD)ObservationsSource
MiceSingle Dose150 mg/kgExcellent tolerability observed.[1][2]
Rats14-day GLP Toxicology30 mg/kgVery good tolerability; minor, dose-related changes in body weight and blood count.[1][2]

Experimental Protocols

3.1 In Vitro Kinase and Cell-Based Assays

  • Enzymatic Binding Assays: The binding affinity (Ki) of this compound to mTOR and PI3Kα was determined using standard enzymatic assays. These assays typically involve incubating the purified enzyme with the inhibitor at various concentrations and a labeled ligand to determine the displacement and calculate the inhibition constant.[4][8]

  • Cellular Signaling Inhibition: To measure the inhibition of downstream mTOR signaling, cell lines such as A2058 melanoma were stimulated and then treated with varying concentrations of this compound.[4] The phosphorylation status of key mTORC1 and mTORC2 substrates, such as ribosomal protein S6 (a downstream target of S6K, regulated by mTORC1) and AKT/PKB at Serine 473 (a direct target of mTORC2), was quantified using methods like Western blotting or PathScan analysis.[1][2][4]

  • Anti-proliferative Assays: The effect of this compound on cell growth was assessed across large panels of cancer cell lines.[8][9] Cells were typically seeded in 96-well plates and exposed to a range of this compound concentrations for a period of 72 hours. Cell viability was then measured using colorimetric assays (e.g., CCK-8) to determine the half-maximal inhibitory concentration (IC50).[3][9]

3.2 In Vivo Pharmacokinetic (PK) Studies

  • Animal Model: Male C57BL/6J mice were used for PK evaluations.[1][2]

  • Dosing: A single oral dose of this compound (e.g., 50 mg/kg) was administered.[1][2]

  • Sample Collection: At various time points post-administration (e.g., 30 minutes, 2 hours, up to 8 hours), blood, brain, and muscle tissues were collected.

  • Analysis: The concentration of this compound in the plasma and homogenized tissue samples was quantified using a validated analytical method, likely LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). PK parameters including Cmax, Tmax, t1/2, and AUC were then calculated from the concentration-time profiles.[1][2]

3.3 In Vivo Efficacy (Xenograft) Studies

  • Animal Models: Studies utilized immunodeficient mice (e.g., NOD-Scid or SCID mice) to allow for the growth of human tumor xenografts.[9][10]

  • Tumor Implantation: Human cancer cells (e.g., OVCAR-3, SU-DHL-6, or primary pNSCLC-1 cells) were subcutaneously inoculated into the flanks of the mice.[9][10]

  • Treatment: Once tumors reached a specified volume (e.g., 100-150 mm³), mice were randomized into control (vehicle) and treatment groups.[9][10] this compound was administered orally at a specified dose and schedule (e.g., 30-100 mg/kg, daily).[9][10]

  • Efficacy Endpoints: Tumor volumes were measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors were excised and weighed.[10] Pharmacodynamic assessments, such as Western blotting of tumor lysates to confirm mTOR pathway inhibition, were also performed.[10]

Signaling Pathways and Experimental Workflows

4.1 this compound Mechanism of Action in the mTOR Signaling Pathway

The diagram below illustrates the central role of mTOR in cell signaling and the inhibitory action of this compound on both mTORC1 and mTORC2 complexes.

mTOR_Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 (mTOR, Raptor) AKT->mTORC1 CellSurvival Cell Survival & Proliferation AKT->CellSurvival mTORC2 mTORC2 (mTOR, Rictor) mTORC2->AKT pSer473 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 This compound This compound This compound->mTORC2 This compound->mTORC1 ProteinSynthesis Protein Synthesis Cell Growth S6K->ProteinSynthesis FourEBP1->ProteinSynthesis

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

4.2 General Workflow for In Vivo Xenograft Efficacy Studies

This diagram outlines the typical experimental process for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Xenograft_Workflow Start Start: Immunodeficient Mice Implantation Subcutaneous Implantation of Cancer Cells Start->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization (Tumor Volume ~100-150 mm³) TumorGrowth->Randomization Control Control Group (Vehicle) Randomization->Control Treatment Treatment Group (this compound) Randomization->Treatment Dosing Daily Oral Dosing Control->Dosing Treatment->Dosing Measurement Tumor Volume Measurement (2x / week) Dosing->Measurement Endpoint Study Endpoint: Tumor Excision, Weight & PD Analysis Measurement->Endpoint

Caption: Workflow for preclinical in vivo xenograft studies.

4.3 Proposed Dual Mechanism of this compound in NSCLC

In Non-Small Cell Lung Cancer (NSCLC) cells, this compound has been shown to exert its anti-tumor effects through both mTOR-dependent and mTOR-independent pathways.

NSCLC_Mechanism This compound This compound mTOR_Inhibition mTORC1/2 Inhibition This compound->mTOR_Inhibition SphK1_Inhibition Sphingosine Kinase 1 (SphK1) Inhibition This compound->SphK1_Inhibition Akt_S6K1_Block Blockade of Akt-S6K1-S6 Phosphorylation mTOR_Inhibition->Akt_S6K1_Block Ceramide_Prod Ceramide Production SphK1_Inhibition->Ceramide_Prod Oxidative_Stress Oxidative Stress (ROS Production) SphK1_Inhibition->Oxidative_Stress Apoptosis Apoptosis & Inhibition of Cell Growth, Proliferation, Migration Akt_S6K1_Block->Apoptosis Ceramide_Prod->Apoptosis Oxidative_Stress->Apoptosis

Caption: Dual mechanism of this compound in NSCLC cells.

References

Methodological & Application

PQR620 In Vivo Experimental Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo experimental applications of PQR620, a potent and selective dual mTORC1/2 inhibitor. This compound's ability to penetrate the blood-brain barrier makes it a promising candidate for neurological disorders in addition to its anti-cancer properties.[1][2] These application notes and protocols are designed to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound in various disease models.

Mechanism of Action

This compound is an ATP-competitive inhibitor of mTOR kinase, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3] This dual inhibition leads to a comprehensive blockade of the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] The mTOR pathway is frequently hyperactivated in various cancers and neurological disorders.[1] this compound has demonstrated high selectivity for mTOR over PI3K and other protein kinases.[1][2]

Below is a diagram illustrating the signaling pathway inhibited by this compound.

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 Survival Survival Akt->Survival Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth mTORC2->Akt Proliferation Proliferation Cell Growth->Proliferation This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling pathways.

Pharmacokinetics and Tolerability

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and excellent brain penetration.[3]

ParameterValueSpeciesReference
Maximum Concentration (Cmax) in Plasma 4.8 µg/mLC57BL/6J Mice[3]
Maximum Concentration (Cmax) in Brain 7.7 µg/mLC57BL/6J Mice[3]
Time to Cmax (Plasma and Brain) 30 minutesC57BL/6J Mice[3]
Half-life (t1/2) in Plasma and Brain ~5 hoursC57BL/6J Mice[3]
Maximum Tolerated Dose (MTD) in Mice 150 mg/kgMice[3]
Maximum Tolerated Dose (MTD) in Rats (14-day GLP study) 30 mg/kgRats[3]

In Vivo Experimental Protocols

Detailed protocols for key in vivo experiments are provided below. These protocols are compiled from published preclinical studies and should be adapted to specific experimental needs and institutional guidelines.

Ovarian Carcinoma Xenograft Model

This protocol outlines the use of this compound to inhibit tumor growth in an ovarian carcinoma mouse model.

Experimental Workflow:

Ovarian_Cancer_Workflow A Cell Culture: OVCAR-3 cells B Tumor Implantation: Subcutaneous injection of OVCAR-3 cells into immunodeficient mice A->B C Tumor Growth: Allow tumors to reach 100-150 mm³ B->C D Treatment Initiation: Daily oral administration of this compound (e.g., 50 mg/kg or 100 mg/kg) C->D E Monitoring: Measure tumor volume and body weight regularly D->E F Endpoint: Euthanize mice and collect tumors for pharmacodynamic analysis E->F

Caption: Workflow for assessing this compound efficacy in an ovarian cancer xenograft model.

Materials:

  • This compound

  • OVCAR-3 human ovarian carcinoma cells

  • Immunodeficient mice (e.g., NOD-Scid)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Vehicle for this compound formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]

  • Calipers for tumor measurement

Protocol:

  • Cell Culture: Culture OVCAR-3 cells in appropriate medium until they reach the desired confluence for injection.

  • Tumor Implantation: Subcutaneously inject OVCAR-3 cells (e.g., 5 x 10^6 cells) into the flank of each mouse. The cells can be resuspended in a mixture of media and Matrigel to promote tumor formation.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a volume of 100-150 mm³.[4]

  • This compound Administration: Administer this compound orally once daily. A dose of 50 mg/kg has been shown to be effective.[3]

  • Data Collection: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Tumors can be used for pharmacodynamic analyses such as Western blotting to assess the inhibition of mTOR signaling (e.g., p-S6 levels).

Lymphoma Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor activity in lymphoma models.

Experimental Workflow:

Lymphoma_Workflow A Cell Lines: SU-DHL-6 (GCB-DLBCL) or RI-1 (ABC-DLBCL) B Tumor Implantation: Subcutaneous injection of lymphoma cells into NOD-Scid mice A->B C Tumor Growth: Allow tumors to reach 100-150 mm³ B->C D Treatment Regimen: This compound (100 mg/kg) orally, daily C->D E Duration: 14 days (SU-DHL-6) or 21 days (RI-1) D->E F Outcome Measures: Tumor volume, body weight, and potential combination therapy effects E->F

Caption: Protocol for evaluating this compound in diffuse large B-cell lymphoma xenografts.

Materials:

  • This compound

  • Lymphoma cell lines: SU-DHL-6 (Germinal Center B-cell like Diffuse Large B-cell Lymphoma) or RI-1 (Activated B-cell like Diffuse Large B-cell Lymphoma)[5]

  • NOD-Scid mice[4]

  • Standard cell culture and injection supplies

  • Vehicle for this compound formulation

Protocol:

  • Cell Preparation: Culture the selected lymphoma cell line.

  • Implantation: Subcutaneously inject 5 x 10^6 SU-DHL-6 cells or 10 x 10^6 RI-1 cells into NOD-Scid mice.[4]

  • Tumor Development: Allow tumors to grow to a volume of 100-150 mm³.[4][5]

  • Treatment: Administer this compound at a dose of 100 mg/kg per day, orally.[4][5]

  • Treatment Duration: Continue treatment for 14 days for the SU-DHL-6 model or 21 days for the RI-1 model.[4][5]

  • Monitoring and Endpoint: Monitor tumor volume and body weight throughout the study. At the endpoint, tumors can be collected for further analysis.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

This protocol details the investigation of this compound's efficacy in a primary NSCLC xenograft model.

Experimental Workflow:

NSCLC_Workflow A Primary NSCLC Cells: pNSCLC-1 B Xenograft Establishment: Subcutaneous injection of pNSCLC-1 cells into SCID mice A->B C Tumor Growth: Wait for tumors to reach ~100 mm³ B->C D Treatment: Daily oral administration of this compound C->D E Analysis: Monitor tumor growth and collect tissues for Akt-mTOR inactivation, apoptosis, SphK1 inhibition, and oxidative stress markers D->E

Caption: In vivo protocol for this compound in a non-small cell lung cancer model.

Materials:

  • This compound

  • Primary human NSCLC cells (e.g., pNSCLC-1)[6]

  • Severe Combined Immunodeficient (SCID) mice[6]

  • Standard cell culture and injection supplies

  • Vehicle for this compound formulation

Protocol:

  • Cell Injection: Subcutaneously inject primary NSCLC cells into the flanks of SCID mice.[6]

  • Tumor Establishment: Allow approximately three weeks for xenografts to establish, reaching a tumor volume of about 100 mm³.[6]

  • Drug Administration: Administer this compound orally on a daily basis.[6]

Tuberous Sclerosis Complex (TSC) Epilepsy Mouse Model

This protocol is for assessing the anti-seizure effects of this compound in a mouse model of epilepsy associated with Tuberous Sclerosis Complex.

Experimental Workflow:

TSC_Workflow A Animal Model: Tsc1GFAP conditional knockout mice B Seizure Monitoring: Record baseline seizure frequency A->B C Treatment: Daily administration of this compound (100 mg/kg) B->C D Outcome Assessment: Monitor the number of seizures per week C->D

Caption: Protocol to evaluate the anti-epileptic effects of this compound in a TSC mouse model.

Materials:

  • This compound

  • Tsc1GFAP conditional knockout mice[7]

  • System for seizure monitoring (e.g., video-EEG)

  • Vehicle for this compound formulation

Protocol:

  • Animal Model: Utilize Tsc1GFAP conditional knockout mice, which spontaneously develop seizures.[7]

  • Baseline Seizure Assessment: Before treatment, monitor and record the baseline frequency of seizures for each mouse.

  • This compound Treatment: Administer this compound daily at a dose of 100 mg/kg.[7]

  • Seizure Quantification: Continuously monitor the mice and quantify the number of seizures per week during the treatment period.

  • Data Analysis: Compare the seizure frequency during treatment to the baseline frequency to determine the efficacy of this compound in attenuating epileptic seizures.[1]

Summary of In Vivo Studies

Disease ModelCell Line/Mouse StrainThis compound DosageTreatment DurationKey FindingsReferences
Ovarian CarcinomaOVCAR-3 xenograft in mice30 mg/kg, dailyNot specifiedSignificant inhibition of tumor growth[1]
Diffuse Large B-cell Lymphoma (ABC-DLBCL)RI-1 xenograft in NOD-Scid mice100 mg/kg/day, oral21 daysDecreased tumor volume[5]
Diffuse Large B-cell Lymphoma (GCB-DLBCL)SU-DHL-6 xenograft in NOD-Scid mice100 mg/kg/day, oral14 daysTumor growth inhibition[4]
Non-Small Cell Lung CancerpNSCLC-1 xenograft in SCID miceNot specified, daily oralNot specifiedPotent inhibition of xenograft growth[6]
Tuberous Sclerosis Complex (Epilepsy)Tsc1GFAP conditional knockout mice100 mg/kg/dayNot specifiedAttenuated epileptic seizures[1][7]
Chronic EpilepsyMouse modelNot specifiedNot specifiedIncreased seizure threshold[8]

Note: The information provided in these application notes is for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

PQR620 Application Notes and Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

PQR620 is a potent, selective, and brain-penetrant inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes.[1][2][3] Due to its critical role in cell growth, proliferation, and metabolism, the mTOR signaling pathway is a key target in various diseases.[3] this compound has demonstrated significant preclinical efficacy in various mouse models, including oncology and neurology.[2][4][5] These application notes provide a comprehensive overview of this compound dosage, administration, and experimental protocols for use in mouse models, based on available preclinical data.

Data Presentation

Table 1: Pharmacokinetic Profile of this compound in Mice
ParameterValueMouse StrainDosageAdministration RouteReference
Cmax (Plasma) 4.8 µg/mLC57BL/6J50 mg/kgOral[1][3]
Cmax (Brain) 7.7 µg/mLC57BL/6J50 mg/kgOral[1][3]
Cmax (Muscle) 7.6 µg/mLC57BL/6J50 mg/kgOral[1][3]
Tmax (Plasma & Brain) 30 minutesC57BL/6J50 mg/kgOral[1][3]
Tmax (Muscle) 2 hoursC57BL/6J50 mg/kgOral[1][3]
t1/2 (Plasma & Brain) ~5 hoursC57BL/6J50 mg/kgOral[1][3]
AUC0-tz (Plasma) 20.5 µgh/mLC57BL/6J50 mg/kgOral[1][3]
AUC0-tz (Brain) 30.6 µgh/mLC57BL/6J50 mg/kgOral[1][3]
AUC0-tz (Muscle) 32.3 µg*h/mLC57BL/6J50 mg/kgOral[1][3]
Brain:Plasma Ratio ~1.6Not SpecifiedNot SpecifiedOral[6]
Table 2: Tolerability and Efficacy of this compound in Mouse Models
Mouse ModelDosageAdministration RouteTreatment ScheduleObserved EffectReference
General Tolerability MTD = 150 mg/kgOralNot SpecifiedExcellent tolerability[1][2][3]
Ovarian Carcinoma Xenograft (OVCAR-3) Not specifiedOralDailyAttenuated tumor growth[1][2][3]
Diffuse Large B-cell Lymphoma (DLBCL) Xenograft (SU-DHL-6 & RIVA) 100 mg/kgOralDaily for 14-21 days2-fold decrease in tumor volume[7]
DLBCL Xenograft (RI-1) 50 mg/kgOralDailyDecrease in tumor volume[8]
DLBCL Xenograft (SU-DHL-6) Combination Therapy 100 mg/kg (with Venetoclax)OralDailySynergistic anti-tumor activity[9]
Non-Small Cell Lung Cancer (NSCLC) Xenograft Not specifiedOralDailyInhibited tumor growth[4][10]
Tuberous Sclerosis Complex (TSC) Epilepsy Model (Tsc1GFAP cKO) 100 mg/kgPer dayNot SpecifiedDecreased number of seizures[5]
Chronic Epilepsy Model Tolerable dosesNot SpecifiedNot SpecifiedIncreased seizure threshold[6]

Signaling Pathway

This compound is an ATP-competitive inhibitor of mTOR, which is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2. By inhibiting the kinase activity of mTOR, this compound effectively blocks the signaling of both complexes.

mTOR_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt Akt (PKB) mTORC2->Akt Proliferation Cell Proliferation & Growth S6K1->Proliferation _4EBP1->Proliferation Survival Cell Survival Akt->Survival

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice

This protocol describes the preparation and oral gavage administration of this compound to mice.

Materials:

  • This compound

  • Vehicle (e.g., Corn oil, 0.5% methylcellulose)

  • Gavage needles (20-22 gauge, 1-1.5 inch, ball-tipped)

  • Syringes (1 mL)

  • Balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation of this compound Formulation: a. Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 50 mg/kg or 100 mg/kg) and the number of mice. A typical dosing volume is 10 mL/kg. b. Weigh the calculated amount of this compound. c. Add the this compound to the appropriate volume of vehicle. d. Vortex the mixture thoroughly to ensure a uniform suspension. Sonication can be used to aid in suspension if necessary. Prepare fresh daily.

  • Animal Handling: a. Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting.

  • Oral Gavage: a. Draw the appropriate volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle. b. Ensure there are no air bubbles in the syringe. c. With the mouse's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing over the tongue towards the esophagus. d. Advance the needle slowly and smoothly until the tip is in the stomach. Do not force the needle. e. Slowly administer the suspension. f. Gently remove the gavage needle. g. Return the mouse to its cage and monitor for any signs of distress.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • Cancer cells (e.g., OVCAR-3, SU-DHL-6)

  • Immunocompromised mice (e.g., NOD-Scid, BALB/c nude)

  • Matrigel (optional)

  • Calipers

  • This compound formulation

  • Vehicle control

Experimental Workflow:

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Injection 2. Subcutaneous Injection Cell_Culture->Injection Tumor_Growth 3. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment Initiation (this compound or Vehicle) Randomization->Treatment Measurement 6. Tumor Volume Measurement Treatment->Measurement Measurement->Measurement Endpoint 7. Study Endpoint & Tissue Collection Measurement->Endpoint

Caption: Workflow for a xenograft efficacy study.

Procedure:

  • Cell Preparation and Implantation: a. Culture cancer cells to the desired number. b. Harvest and resuspend the cells in sterile PBS or culture medium, with or without Matrigel. c. Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells) into the flank of each mouse.[7]

  • Tumor Growth and Randomization: a. Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2. b. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]

  • Treatment Administration: a. Administer this compound (e.g., 50 or 100 mg/kg) or vehicle control orally to the respective groups daily, as described in Protocol 1.[7][8]

  • Efficacy Assessment: a. Measure tumor volumes at regular intervals (e.g., twice or three times a week). b. Monitor the body weight and overall health of the mice throughout the study.

  • Study Endpoint and Analysis: a. The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration (e.g., 14 or 21 days).[7] b. At the endpoint, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).

Disclaimer: These protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific cell lines, mouse strains, and research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for PQR620 in Lymphoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PQR620, a potent and selective dual mTORC1/mTORC2 inhibitor, in lymphoma research. The information presented is based on preclinical studies and is intended to facilitate the design and execution of experiments to evaluate the therapeutic potential of this compound.

Introduction to this compound

This compound is an orally bioavailable and brain-penetrant small molecule inhibitor that targets the kinase activity of both mTORC1 and mTORC2 complexes.[1][2][3] The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently dysregulated in lymphomas, making it a critical therapeutic target.[1][4] Unlike first-generation mTOR inhibitors (rapalogs) that only allosterically inhibit mTORC1, this compound competitively inhibits the ATP-binding site of mTOR kinase, leading to a more complete blockade of mTOR signaling.[1][3] This dual inhibition effectively downregulates the phosphorylation of key downstream effectors of both mTORC1 (p70 S6K, 4E-BP1) and mTORC2 (AKT at Ser473), resulting in anti-proliferative and, in some contexts, pro-apoptotic effects in lymphoma cells.[1]

In Vitro Anti-Lymphoma Activity of this compound

This compound has demonstrated broad anti-proliferative activity across a large panel of lymphoma cell lines.[1][5][6][7] Its effect is primarily cytostatic, though it can induce apoptosis in a subset of cell lines.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various lymphoma subtypes.

Table 1: In Vitro Anti-proliferative Activity of this compound in Lymphoma Cell Lines

Lymphoma SubtypeNumber of Cell Lines TestedMedian IC50 (nM)95% Confidence Interval (nM)
All Lymphomas56249.53221–294
B-cell Lymphomas36250Not Reported
T-cell Lymphomas8450Not Reported
Mantle Cell Lymphoma (MCL)Not SpecifiedMost Sensitive SubtypeNot Reported
ALK+ Anaplastic Large Cell Lymphoma (ALCL)Not SpecifiedLeast Sensitive SubtypeNot Reported
Diffuse Large B-cell Lymphoma (DLBCL) - TP53 wild-typeNot Specified13674–233
Diffuse Large B-cell Lymphoma (DLBCL) - TP53 inactivatedNot Specified300242–364

Data compiled from studies with 72 hours of drug exposure.[1][4]

Table 2: Apoptotic Response to this compound in Lymphoma Cell Lines

Total Cell Lines TestedCell Lines Showing ApoptosisPercentage of Apoptotic Cell Lines95% Confidence Interval
56814%6–26%
44613%Not Reported

Apoptosis was defined as at least a 1.5-fold increase in signal activation compared to controls.[1][4]

Signaling Pathway Inhibition

This compound effectively inhibits the mTOR signaling pathway in lymphoma cells. This can be visualized by assessing the phosphorylation status of key downstream targets.

This compound Mechanism of Action

PQR620_Mechanism_of_Action This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibits mTORC2 mTORC2 This compound->mTORC2 Inhibits p70S6K p70 S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 AKT AKT mTORC2->AKT p-Ser473 Proliferation Cell Proliferation & Growth p70S6K->Proliferation _4EBP1->Proliferation Apoptosis Apoptosis AKT->Apoptosis

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in lymphoma research.

Cell Viability Assay

This protocol determines the concentration of this compound that inhibits the proliferation of lymphoma cell lines by 50% (IC50).

Materials:

  • Lymphoma cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • 96-well or 384-well clear-bottom, white-walled plates

  • Multichannel pipette or liquid handler (e.g., Tecan D300e Digital Dispenser)

  • Plate reader

Protocol:

  • Seed lymphoma cells in a 96-well or 384-well plate at a predetermined optimal density.

  • Allow cells to adhere and stabilize for 24 hours.

  • Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).

  • Add increasing concentrations of this compound to the wells. Include a vehicle control (DMSO only).

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[1][4]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism).

In Vitro Experimental Workflow

In_Vitro_Workflow start Start cell_culture Culture Lymphoma Cell Lines start->cell_culture cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding drug_treatment Treat with this compound (72 hours) cell_seeding->drug_treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) drug_treatment->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis end End data_analysis->end

Caption: A typical workflow for assessing the in vitro efficacy of this compound.

Western Blot Analysis for Pathway Inhibition

This protocol is used to confirm the on-target activity of this compound by measuring the phosphorylation of downstream mTORC1 and mTORC2 substrates.

Materials:

  • Lymphoma cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-p70 S6 Kinase (Thr389)

    • Total p70 S6 Kinase

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Phospho-AKT (Ser473)

    • Total AKT

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat lymphoma cells with this compound (e.g., 2 µM) or vehicle (DMSO) for 24 hours.[1]

  • Harvest and lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Anti-Lymphoma Activity of this compound

This compound has shown significant in vivo anti-tumor activity in xenograft models of Diffuse Large B-cell Lymphoma (DLBCL).[2][4]

Quantitative Data Summary

Table 3: In Vivo Efficacy of this compound in DLBCL Xenograft Models

DLBCL ModelThis compound DoseTreatment DurationOutcome
SU-DHL-6 (GCB-DLBCL)100 mg/kg/day, p.o.14 days2-fold decrease in tumor volume vs. control
RIVA (ABC-DLBCL)100 mg/kg/day, p.o.21 days2-fold decrease in tumor volume vs. control
RI-1 (ABC-DLBCL)50 mg/kg/day, p.o.21 daysSignificant tumor growth inhibition vs. control

p.o. = per os (oral administration)[4][8]

Combination Therapy

The combination of this compound with the BCL2 inhibitor venetoclax (B612062) has demonstrated synergistic effects, leading to enhanced cytotoxicity in vitro and tumor eradication in vivo.[1][4][9]

Table 4: In Vivo Efficacy of this compound in Combination with Venetoclax

DLBCL ModelThis compound DoseVenetoclax DoseOutcome
SU-DHL-6 (GCB-DLBCL)Not specified100 mg/kg/dayEradication of xenografts

[4]

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the in vivo anti-tumor activity of this compound in a lymphoma xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-Scid)

  • Lymphoma cell line (e.g., SU-DHL-6 or RIVA)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inoculate mice with lymphoma cells (e.g., 5-10 x 10^6 cells) in the flank.[4]

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[4]

  • Administer this compound (e.g., 50-100 mg/kg) or vehicle daily by oral gavage.[4][8]

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Continue treatment for the specified duration (e.g., 14-21 days).[4]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Plot the mean tumor volume over time for each group to assess treatment efficacy.

In Vivo Experimental Workflow

In_Vivo_Workflow start Start inoculation Subcutaneous Inoculation of Lymphoma Cells start->inoculation tumor_growth Monitor Tumor Growth inoculation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration of this compound or Vehicle randomization->treatment monitoring Measure Tumor Volume and Body Weight treatment->monitoring Repeat for 14-21 days monitoring->treatment endpoint End of Study and Tumor Excision monitoring->endpoint analysis Data Analysis endpoint->analysis

Caption: Workflow for an in vivo xenograft study to evaluate this compound's efficacy.

Conclusion

This compound is a promising therapeutic agent for lymphoma, demonstrating potent in vitro and in vivo activity. These application notes and protocols provide a framework for researchers to further investigate its mechanism of action and therapeutic potential, both as a single agent and in combination with other anti-cancer drugs. The provided data and methodologies should aid in the design of robust preclinical studies to support the clinical development of this compound for the treatment of lymphoma.

References

PQR620: Application Notes and Protocols for Non-Small Cell Lung Cancer (NSCLC) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQR620 is a potent and selective, orally bioavailable inhibitor of the mammalian target of rapamycin (B549165) (mTOR), targeting both mTORC1 and mTORC2 complexes.[1][2] Aberrant activation of the mTOR signaling pathway is a frequent event in non-small cell lung cancer (NSCLC), contributing to tumor growth, proliferation, and survival.[1][3][4] Preclinical studies have demonstrated that this compound exerts significant anti-tumor activity in NSCLC models through both mTOR-dependent and independent mechanisms, making it a promising candidate for further investigation.[1][3] These application notes provide a comprehensive overview of the preclinical data for this compound in NSCLC and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the mTOR kinase.[2] Its primary mechanism involves the disruption of both mTORC1 (mTOR-Raptor) and mTORC2 (mTOR-Rictor-Sin1) complexes.[1][3] This leads to the inhibition of downstream signaling pathways that are critical for cell growth and proliferation, including the phosphorylation of Akt, S6K1, and S6.[1][3]

Interestingly, this compound also exhibits mTOR-independent anti-cancer effects. Studies have shown that it can inhibit sphingosine (B13886) kinase 1 (SphK1), leading to the accumulation of pro-apoptotic ceramides (B1148491) and increased oxidative stress within NSCLC cells.[1][3][4] This dual mechanism of action may contribute to its potent anti-tumor activity.

This compound This compound mTORC1 mTORC1 (mTOR-Raptor) This compound->mTORC1 mTORC2 mTORC2 (mTOR-Rictor-Sin1) This compound->mTORC2 SphK1 SphK1 This compound->SphK1 OxidativeStress Oxidative Stress This compound->OxidativeStress induces S6K1_S6 p-S6K1 / p-S6 mTORC1->S6K1_S6 Akt p-Akt mTORC2->Akt CellGrowth Cell Growth & Proliferation S6K1_S6->CellGrowth Akt->CellGrowth Ceramide Ceramide Production SphK1->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis OxidativeStress->Apoptosis

This compound Mechanism of Action in NSCLC.

Data Presentation

In Vitro Efficacy of this compound in NSCLC Cell Lines

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various NSCLC cell lines, including primary patient-derived cells (pNSCLC) and established cell lines such as A549 and NCI-H1944.[1][4] A concentration of 300 nM has been shown to be effective and is noted to be close to the IC50 in primary NSCLC cells.[4]

Cell LineAssayEndpointThis compound ConcentrationResultReference
pNSCLC-1Cell Viability (CCK-8)Inhibition of Viability30-1000 nMDose-dependent decrease[4]
pNSCLC-1Colony FormationInhibition of Colony Growth100-1000 nMSignificant inhibition[4]
pNSCLC-1Cell Proliferation (EdU)Reduction in EdU+ cells100-1000 nMSignificant decrease[4]
pNSCLC-1Cell Cycle (PI-FACS)G1-S Arrest300 nMIncrease in G1, decrease in S phase[4]
pNSCLC-1, -2, -3Cell Viability (CCK-8)Inhibition of Viability300 nMRobust reduction[4]
A549, NCI-H1944Cell Viability (CCK-8)Inhibition of Viability300 nMRobust reduction[4]
pNSCLC-1, -2, -3Cell Proliferation (EdU)Reduction in EdU+ cells300 nMSignificant inhibition[4]
A549, NCI-H1944Cell Proliferation (EdU)Reduction in EdU+ cells300 nMSignificant inhibition[4]
pNSCLC-1Apoptosis (Caspase-3 activity)Increased Apoptosis300 nM>8-fold increase[4]
pNSCLC-1, -2, -3Apoptosis (Annexin V)Increased Apoptosis300 nMSignificant increase[4]
A549, NCI-H1944Apoptosis (Annexin V)Increased Apoptosis300 nMSignificant increase[4]
In Vivo Efficacy of this compound in NSCLC Xenograft Models

Oral administration of this compound has been shown to potently inhibit tumor growth in mouse xenograft models of NSCLC.[1][4]

Xenograft ModelTreatmentDosing ScheduleDurationEndpointResultReference
pNSCLC-130 mg/kg this compound (oral)Daily21 daysTumor VolumeSignificant inhibition[4]
pNSCLC-130 mg/kg this compound (oral)Daily42 daysFinal Tumor WeightSignificantly lower than control[4]
A54930 mg/kg this compound (oral)Daily21 daysTumor VolumeSignificant inhibition[4]

Experimental Protocols

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start NSCLC Cells (A549, NCI-H1944, pNSCLC) viability Cell Viability (CCK-8 Assay) invitro_start->viability proliferation Proliferation (EdU Assay) invitro_start->proliferation apoptosis Apoptosis (Annexin V Staining) invitro_start->apoptosis western Mechanism (Western Blot) invitro_start->western invivo_start SCID Mice with NSCLC Xenografts treatment Oral this compound (30 mg/kg/day) invivo_start->treatment tumor_growth Tumor Growth Measurement treatment->tumor_growth analysis Ex Vivo Analysis (Western Blot) tumor_growth->analysis

Experimental workflow for this compound evaluation in NSCLC.
Protocol 1: Cell Viability Assessment using CCK-8 Assay

Objective: To determine the effect of this compound on the viability of NSCLC cells.

Materials:

  • NSCLC cell lines (e.g., A549, NCI-H1944)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count NSCLC cells.

    • Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • CCK-8 Addition:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value.

Protocol 2: Cell Proliferation Assessment using EdU Staining

Objective: To measure the effect of this compound on NSCLC cell proliferation by detecting DNA synthesis.

Materials:

  • NSCLC cells

  • Coverslips or imaging-compatible plates

  • Complete culture medium

  • This compound

  • EdU (5-ethynyl-2'-deoxyuridine) labeling solution

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® reaction cocktail (containing a fluorescent azide)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed NSCLC cells on coverslips in a multi-well plate.

    • Treat cells with this compound at the desired concentration (e.g., 300 nM) for a specified time (e.g., 24 hours).

  • EdU Labeling:

    • Add EdU labeling solution to the culture medium at a final concentration of 10 µM.

    • Incubate for 2-4 hours at 37°C.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize with 0.5% Triton X-100 for 20 minutes at room temperature.

  • Click-iT® Reaction:

    • Wash cells with PBS.

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Staining and Imaging:

    • Wash cells with PBS.

    • Stain with a nuclear counterstain like DAPI.

    • Mount the coverslips and visualize using a fluorescence microscope.

  • Quantification:

    • Count the total number of cells (DAPI-stained nuclei) and the number of proliferating cells (EdU-positive nuclei).

    • Calculate the percentage of EdU-positive cells.

Protocol 3: Western Blot Analysis of mTOR Pathway Proteins

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • NSCLC cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-p-S6K1, anti-S6K1, anti-p-S6, anti-S6, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat NSCLC cells with this compound (e.g., 300 nM) for a desired time (e.g., 6 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash with TBST.

  • Detection:

    • Apply ECL detection reagent and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to the loading control.

Protocol 4: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in an NSCLC xenograft model.

Materials:

  • NSCLC cells (e.g., A549 or pNSCLC-1)

  • Immunocompromised mice (e.g., SCID mice)

  • Matrigel (optional)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of NSCLC cells (e.g., 3 x 10⁶ cells) in PBS (with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly.

    • When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound (e.g., 30 mg/kg) or vehicle control orally, daily for the duration of the study (e.g., 21 days).

  • Monitoring:

    • Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume (Volume = 0.5 x length x width²).

    • Monitor the body weight and overall health of the mice.

  • Study Endpoint:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Tumor tissue can be processed for further analysis (e.g., Western blotting).

Conclusion

This compound is a promising therapeutic agent for NSCLC, demonstrating potent anti-tumor activity in preclinical models. Its dual mechanism of inhibiting the mTOR pathway and inducing mTOR-independent cell death pathways provides a strong rationale for its clinical development. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanism of action of this compound in NSCLC.

References

PQR620: Application Notes and Protocols for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQR620 is a novel, highly potent, and selective inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1/2).[1] Developed as a brain-penetrant ATP-competitive inhibitor, this compound offers significant advantages over earlier generation mTOR inhibitors, such as rapalogs, due to its ability to effectively cross the blood-brain barrier and provide more comprehensive inhibition of mTOR signaling.[1][2] Overactivation of the mTOR pathway is a key pathological feature in various neurological disorders, making this compound a promising therapeutic candidate for these conditions.[1][3]

These application notes provide a comprehensive overview of the preclinical applications of this compound in key neurological disorders, including detailed experimental protocols and a summary of key findings.

Mechanism of Action: mTORC1/2 Inhibition

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, survival, and metabolism.[1] By blocking both mTORC1 and mTORC2, this compound modulates downstream signaling pathways critical in neurological function and disease. Inhibition of mTORC1 leads to reduced phosphorylation of S6 ribosomal protein (S6) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), key regulators of protein synthesis. Inhibition of mTORC2 primarily results in the decreased phosphorylation of Akt at serine 473, impacting cell survival and metabolism.[1] Furthermore, mTOR inhibition is known to induce autophagy, a cellular process for clearing aggregated proteins, which is often impaired in neurodegenerative diseases.[1][4]

Below is a diagram illustrating the signaling pathway affected by this compound.

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT TSC TSC1/2 AKT->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Inhibition Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis mTORC2 mTORC2 mTORC2->AKT This compound This compound This compound->mTORC1 This compound->mTORC2

This compound inhibits both mTORC1 and mTORC2 signaling pathways.

Application in Epilepsy

Hyperactivation of the mTOR pathway is a well-established pathological driver in certain forms of epilepsy, such as Tuberous Sclerosis Complex (TSC).[1] this compound has demonstrated significant anti-seizure effects in preclinical models of epilepsy.[1][2]

Key Preclinical Findings in Epilepsy
ParameterModelResultReference
Seizure ReductionTuberous Sclerosis Complex (TSC) mouse modelAlmost complete elimination of seizures[1]
Seizure ThresholdChronic epilepsy mouse modelSignificantly increased seizure threshold[2]
Brain Penetrance (Brain:Plasma Ratio)Mice~1.6[2]
mTOR Target Engagement (pS6)Mouse HippocampusSignificant decrease in phosphorylation[2]
Experimental Protocol: Maximal Electroshock Seizure Threshold (MEST) Test in Mice

This protocol is adapted from established methods to assess the anti-convulsant efficacy of this compound.

MEST_Workflow start Start acclimatize Acclimatize Mice start->acclimatize dosing Administer this compound or Vehicle (i.p.) acclimatize->dosing wait Pre-treatment Time (e.g., 30 min) dosing->wait electroshock Apply Corneal Electrical Stimulus wait->electroshock observe Observe for Tonic Hindlimb Extension electroshock->observe record Record Seizure Threshold (mA) observe->record analyze Data Analysis record->analyze end End analyze->end

Workflow for the Maximal Electroshock Seizure Threshold (MEST) test.

Materials:

  • Male C57BL/6J mice

  • This compound

  • Vehicle (e.g., DMSO, PEG400, sterile water)

  • Electroconvulsive stimulator with corneal electrodes

  • Saline solution with a topical anesthetic

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental environment.

  • Dosing: Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for the compound to reach effective concentrations in the brain.

  • Stimulation:

    • Apply a drop of saline containing a topical anesthetic to the eyes of the mouse.

    • Position the corneal electrodes on the eyes.

    • Deliver a square-wave electrical stimulus (e.g., 0.2 seconds duration, 60 Hz).

  • Observation: Immediately after the stimulus, observe the mouse for the presence of a tonic hindlimb extension seizure, characterized by a rigid, extended posture of the hindlimbs.

  • Threshold Determination: The seizure threshold is determined using an up-and-down method, where the current intensity (mA) is varied for subsequent animals based on the response of the previous animal. The current at which 50% of the animals exhibit a tonic hindlimb extension seizure (CC50) is calculated.

  • Data Analysis: Compare the CC50 values between the this compound-treated and vehicle-treated groups. A significant increase in the CC50 value indicates an anti-convulsant effect.

Application in Huntington's Disease

Huntington's disease (HD) is a neurodegenerative disorder characterized by the accumulation of mutant huntingtin (mHTT) protein aggregates.[4] By inducing autophagy, mTOR inhibitors like this compound can facilitate the clearance of these toxic protein aggregates.[4] Preclinical studies have shown the potential of this compound in cellular models of HD.[4][5]

Key Preclinical Findings in Huntington's Disease
ParameterModelResultReference
mHTT AggregatesSTHdh cells, HEK293T cellsReduction of mHTT aggregates[4]
Soluble mHTT LevelsSTHdh cells, HEK293T cellsReduction of soluble mHTT levels[4]
mTOR Target EngagementSTHdh cells, HEK293T cells, Mouse brainPotent inhibition of mTOR signaling[4]
Experimental Protocol: Western Blot for mTOR Pathway Inhibition in Brain Tissue

This protocol details the assessment of this compound's target engagement in the brain by measuring the phosphorylation of key mTORC1 and mTORC2 substrates.

WesternBlot_Workflow start Start dosing Dose Mice with this compound or Vehicle start->dosing tissue_harvest Harvest and Homogenize Brain Tissue dosing->tissue_harvest lysis Protein Extraction and Quantification tissue_harvest->lysis sds_page SDS-PAGE and Protein Transfer lysis->sds_page blocking Membrane Blocking sds_page->blocking primary_ab Incubate with Primary Antibodies (p-S6, p-Akt, Total S6, Total Akt, Loading Control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Quantify Band Intensity detection->analysis end End analysis->end

Workflow for Western Blot analysis of mTOR pathway inhibition.

Materials:

  • Brain tissue from this compound or vehicle-treated mice

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-Akt (Ser473), anti-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Tissue Lysis: Homogenize brain tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Other Potential Neurological Applications

The role of mTOR in cellular processes like autophagy suggests that this compound may have therapeutic potential in a broader range of neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's disease and Parkinson's disease.[1] Further preclinical studies are warranted to explore these applications.

Summary of this compound In Vitro Potency

ParameterAssayResultReference
mTOR Kinase Inhibition (Ki)Biochemical Assay10.8 nM[1]
pPKB (Akt) Inhibition (IC50)Cellular Assay190 nM[1]
pS6 Inhibition (IC50)Cellular Assay85.2 nM[1]
Selectivity (mTOR vs. PI3K)Biochemical Assay389-fold[1]

Conclusion

This compound is a potent, selective, and brain-penetrant mTORC1/2 inhibitor with significant promise for the treatment of various neurological disorders. Its efficacy in preclinical models of epilepsy and Huntington's disease, coupled with its favorable pharmacokinetic profile, supports its further development as a novel therapeutic agent for these and other debilitating brain diseases. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound.

References

PQR620: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQR620 is a potent, selective, and brain-penetrant dual inhibitor of mTORC1 and mTORC2 kinases.[1][2] As a second-generation mTOR inhibitor, it targets the ATP-binding site of the mTOR kinase domain, effectively blocking downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[1][3] This targeted mechanism makes this compound a valuable tool for cancer research and neuroscience, particularly in the study of tumors with aberrant PI3K/AKT/mTOR signaling.[4][5] this compound has demonstrated anti-tumor activity in various cancer cell lines, including lymphomas and non-small cell lung cancer, and has shown potential in neurological disorder models.[4][5][6] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments.

Data Presentation

Table 1: this compound Physicochemical and Solubility Data

PropertyValueReference
Molecular Weight 445.47 g/mol [7]
Formula C₂₁H₂₅F₂N₇O₂[7]
CAS Number 1927857-56-4[7]
Solubility in DMSO ≥ 20 mg/mL (44.89 mM)[8]
Sparingly soluble: 1-10 mg/mL[6]
6.4 mg/mL (14.37 mM) (requires warming)[7]
Solubility in Ethanol Slightly soluble: 0.1-1 mg/mL[6]
Aqueous Solubility (pH 6.8) 33.7 ± 4.3 µM[1][9]
Storage of Powder -20°C for 3 years; 4°C for 2 years[7]
Storage of Solution (in solvent) -80°C for 2 years; -20°C for 1 year[7]

Table 2: this compound In Vitro Activity

ParameterValueCell Lines/AssayReference
mTOR Kᵢ 10.8 nMEnzymatic Assay[6]
PI3Kα Kᵢ 4.2 µMEnzymatic Assay[6]
Selectivity (PI3Kα/mTOR) >1000-foldEnzymatic Binding Assays[7]
Median IC₅₀ (Anti-proliferative) 250 nM (72h)56 lymphoma cell lines[4]
919 nM66 cancer cell lines[6]
p-AKT (Ser473) Inhibition IC₅₀ 0.2 µMA2058 melanoma cells[7]
p-S6 (Ser235/236) Inhibition IC₅₀ 0.1 µMA2058 melanoma cells[7]
Typical In Vitro Working Concentration 100 nM - 2 µMVarious cancer cell lines[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Bring the this compound powder and DMSO to room temperature before opening to prevent moisture absorption.

  • Calculate the required amount of this compound powder and DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.45 mg of this compound in 1 mL of DMSO.

  • Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube.

  • Add the corresponding volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming and/or sonication may be required to aid dissolution, especially for higher concentrations.[7]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.[7]

Note: It is recommended to use freshly opened, anhydrous DMSO, as moisture can reduce the solubility of this compound.[8]

Protocol 2: Preparation of this compound Working Solution for Cell Culture

This protocol details the dilution of the this compound stock solution to the final working concentration in cell culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium (appropriate for the cell line)

  • Sterile pipette tips and tubes

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in the cell culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 1 µM from a 10 mM stock, add 1 µL of the stock solution to 10 mL of medium.

  • Perform a serial dilution if necessary to ensure accurate pipetting of small volumes. For instance, first dilute the 10 mM stock 1:10 in sterile DMSO or culture medium to create a 1 mM intermediate stock.

  • Add the calculated volume of this compound stock solution to the pre-warmed complete cell culture medium.

  • Mix the working solution thoroughly by gentle inversion or pipetting.

  • Immediately add the this compound-containing medium to your cell cultures.

  • As a control, prepare a vehicle-treated culture by adding the same volume of DMSO (without this compound) to the culture medium. The final DMSO concentration should typically be kept below 0.1% to minimize solvent toxicity.[10]

Mandatory Visualizations

PQR620_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibits mTORC2 mTORC2 This compound->mTORC2 Inhibits p70S6K p70 S6 Kinase mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 AKT AKT mTORC2->AKT p-Ser473 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival

Caption: this compound inhibits mTORC1 and mTORC2, blocking downstream signaling.

PQR620_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock store_stock Store Stock at -80°C prep_stock->store_stock prep_working Prepare Working Solution in Culture Medium prep_stock->prep_working cell_treatment Treat Cells with this compound (and Vehicle Control) prep_working->cell_treatment incubation Incubate for Desired Time (e.g., 24-72h) cell_treatment->incubation assay Perform Downstream Assays (e.g., Viability, Western Blot) incubation->assay end End assay->end

References

Application Notes and Protocols for PQR620 Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of PQR620, a potent and selective dual mTORC1/2 inhibitor, in various xenograft models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of this compound.

Introduction to this compound

This compound is an orally bioavailable and brain-penetrant dual inhibitor of mTORC1 and mTORC2.[1][2] By targeting the catalytic site of mTOR, this compound blocks downstream signaling pathways crucial for cell growth, proliferation, and survival.[1][3] Its ability to inhibit both mTORC1 and mTORC2 provides a more comprehensive blockade of the PI3K/AKT/mTOR signaling cascade compared to allosteric mTORC1 inhibitors like rapamycin.[1][3] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including lymphomas, ovarian carcinoma, and non-small cell lung cancer (NSCLC).[1][3][4]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the kinase activity of mTOR, a central regulator of cell metabolism and growth. This leads to the downregulation of key downstream effectors of both mTORC1 and mTORC2.[1][5] Inhibition of mTORC1 results in reduced phosphorylation of p70 S6 kinase (p-p70 S6) and 4E-binding protein 1 (p-4E-BP1), leading to decreased protein synthesis.[1][5] Inhibition of mTORC2 leads to reduced phosphorylation of AKT at serine 473 (p-AKT Ser473), which disrupts a critical feedback loop in the PI3K pathway.[1][5]

PQR620_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Growth_Survival Cell Growth & Survival AKT->Growth_Survival mTORC2 mTORC2 mTORC2->AKT pS473 p70S6K p70 S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound from various preclinical studies.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

Cell Line PanelNumber of Cell LinesMedian IC50Reference
Lymphoma56250 nM[1]
Cancer Cell Line Panel66919 nM[6]
NTRC Cancer Cell Line Panel4410log(IC50) of 2.86 (nM)[2][7]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCell LineMouse StrainThis compound DoseAdministration RouteTreatment DurationOutcomeReference
Ovarian CarcinomaOVCAR-3BALB/c nudeNot Specified (daily)OralNot SpecifiedSignificant tumor growth inhibition[3]
ABC-DLBCLRI-1NOD-Scid50 mg/kg/dayOral21 daysSignificant decrease in tumor volume[8][9][10]
GCB-DLBCLSU-DHL-6NOD-Scid100 mg/kg/dayOral14 days2-fold decrease in tumor volume[11]
NSCLCpNSCLC-1SCIDNot Specified (daily)OralNot SpecifiedPotent inhibition of xenograft growth[4]
ABC-DLBCL (Combination)RI-1NOD-Scid50 mg/kg/dayOralNot Specified-[8][9]
GCB-DLBCL (Combination)SU-DHL-6NOD-Scid100 mg/kg/dayOral14 daysEradication of xenografts (with Venetoclax)[8][11]

Experimental Protocols

4.1. This compound Formulation for Oral Administration

This protocol is based on formulations described in preclinical studies.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve this compound in DMSO by vortexing and sonication. A suggested starting concentration is 12.5 mg of this compound in 0.25 mL of DMSO.[3]

  • Add the appropriate volume of 20% HP-β-CD to the this compound/DMSO solution. For the example above, add 2.25 mL of 20% HP-β-CD.[3]

  • Vortex and sonicate the mixture until a homogenous solution is achieved.[3]

  • The final dosing solution should be prepared fresh daily.

4.2. Xenograft Model Establishment and this compound Administration

This is a general protocol that can be adapted for specific cell lines and mouse strains.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., NOD-Scid, BALB/c nude)

  • Matrigel (optional, can improve tumor take rate)

  • Sterile PBS

  • Syringes and needles

  • Oral gavage needles

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest and resuspend cells in sterile PBS or a mixture of PBS and Matrigel. The final cell concentration will depend on the cell line (e.g., 5 x 10^6 to 15 x 10^6 cells per injection).[2][8]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).

  • Animal Randomization: Randomize the tumor-bearing mice into treatment and control groups.

  • This compound Administration:

    • Administer the prepared this compound formulation orally via gavage.

    • The dosing volume is typically 10 µL/g of body weight.[3]

    • The control group should receive the vehicle solution (e.g., DMSO and 20% HP-β-CD).

    • Dosing frequency can be daily (Qdx7/w).[8][11]

  • Efficacy Evaluation:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Xenograft_Workflow Cell_Culture 1. Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Animal Randomization Tumor_Growth->Randomization Treatment 6. This compound/Vehicle Administration Randomization->Treatment Monitoring 7. Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint 8. Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for this compound administration and efficacy testing in a xenograft model.

Important Considerations

  • Tolerability: this compound has been shown to be well-tolerated in mice at efficacious doses.[3][12][13] However, it is crucial to monitor for signs of toxicity, such as body weight loss.

  • Pharmacokinetics: this compound exhibits good oral bioavailability and brain penetration, with a half-life of over 5 hours in mice.[3]

  • Combination Therapies: this compound has shown synergistic effects when combined with other agents, such as the BCL2 inhibitor venetoclax, leading to enhanced anti-tumor activity.[1][8][11]

These application notes and protocols are intended as a guide. Researchers should optimize the experimental conditions for their specific xenograft model and scientific questions.

References

Application Note: Western Blot Protocol for Monitoring PQR620 Activity in Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: PQR620 is a potent and selective, brain-penetrable inhibitor of both mTORC1 and mTORC2 complexes.[1][2] Its mechanism of action involves the direct inhibition of mTOR kinase activity, which in turn blocks the phosphorylation of downstream signaling proteins.[3][4][5] Western blotting is a crucial technique to elucidate the efficacy and mechanism of this compound by quantifying the phosphorylation status of key mTOR pathway proteins. This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound.

Signaling Pathway and Experimental Workflow:

The following diagrams illustrate the mTOR signaling pathway targeted by this compound and the general workflow for the Western blot experiment.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTOR mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70 S6K mTORC1->p70S6K p-Thr389 4EBP1 4E-BP1 mTORC1->4EBP1 p-Thr37/46 mTORC2 mTORC2 mTORC2->Akt p-Ser473 Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Cell Growth & Proliferation Cell Growth & Proliferation p70S6K->Cell Growth & Proliferation 4EBP1->Cell Growth & Proliferation This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: Simplified mTOR signaling pathway illustrating the inhibitory action of this compound on mTORC1 and mTORC2.

WB_Workflow A Cell Culture & this compound Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., p-AKT, p-S6K) E->F G Secondary Antibody Incubation F->G H Detection & Imaging G->H I Stripping & Re-probing (Total Protein, Loading Control) H->I

Caption: Experimental workflow for Western Blot analysis of mTOR pathway inhibition by this compound.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

I. Cell Culture and Treatment

  • Cell Seeding: Plate cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) for a predetermined duration (e.g., 2, 6, 12, 24 hours).[3][4] A vehicle control (DMSO) must be included. For some cell lines, serum starvation for 12-24 hours prior to treatment can reduce basal mTOR activity.[6]

II. Cell Lysis and Protein Quantification

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Cell Lysis:

    • Wash cells once with ice-cold Phosphate Buffered Saline (PBS).

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

III. SDS-PAGE and Protein Transfer

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4X Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of an appropriate percentage SDS-polyacrylamide gel (e.g., 4-15% gradient gel to resolve a wide range of protein sizes). Run the gel at 100-120V until the dye front reaches the bottom.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Due to the large size of mTOR (~289 kDa), ensure sufficient transfer time.[7]

IV. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, 5% BSA is generally recommended.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. See the table below for recommended antibodies and dilutions.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.[6]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total protein levels or a loading control like GAPDH or β-actin.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Recommended Antibodies for this compound Western Blot Analysis

Target ProteinPhosphorylation SiteExpected Change with this compoundRecommended DilutionSupplier (Example)
mTORC1 Readouts
p-p70 S6 KinaseThr389Decrease[4]1:1000Cell Signaling Technology
p-4E-BP1Thr37/46Decrease[4]1:1000Cell Signaling Technology
p-S6 Ribosomal ProteinSer235/236Decrease[1]1:2000Cell Signaling Technology
mTORC2 Readout
p-AktSer473Decrease[3][4]1:1000Cell Signaling Technology
Loading Controls
Total p70 S6 Kinase-No Change1:1000Cell Signaling Technology
Total 4E-BP1-No Change1:1000Cell Signaling Technology
Total S6 Ribosomal Protein-No Change1:1000Cell Signaling Technology
Total Akt-No Change1:1000Cell Signaling Technology
GAPDH-No Change1:5000Santa Cruz Biotechnology
β-actin-No Change1:5000Abcam

Note: Antibody dilutions are suggestions and should be optimized for your specific experimental conditions. Always refer to the manufacturer's datasheet for the most accurate information.

References

Application Notes and Protocols: Determination of PQR620 IC50 in A2058 Melanoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of PQR620, a potent and selective dual mTORC1/mTORC2 inhibitor, in the A2058 human melanoma cell line.[1][2] The protocols outlined below describe the necessary procedures for cell culture, cytotoxicity assays, and Western blot analysis to assess the impact of this compound on cell viability and mTOR signaling pathway activity. The A2058 cell line, derived from a lymph node metastasis of malignant melanoma, is a widely used model for studying melanoma progression and evaluating novel therapeutic agents.[3][4][5]

Introduction to this compound and the mTOR Pathway in Melanoma

This compound is a novel, highly potent, and selective ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes.[1] The PI3K/AKT/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, survival, and metabolism.[6][7] Its aberrant activation is a frequent event in many cancers, including melanoma, making it a key target for therapeutic intervention.[8][9][10] this compound has demonstrated anti-tumor activity across a variety of cancer cell lines and in vivo models.[1][6] Specifically in A2058 melanoma cells, this compound has been shown to inhibit the phosphorylation of protein kinase B (Akt) at Ser473 and ribosomal protein S6 at Ser235/236, key downstream effectors of mTORC2 and mTORC1, respectively.[2]

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound in A2058 melanoma cells, providing key reference values for researchers.

TargetParameterCell LineValueReference
p-Akt (Ser473)IC50A20580.2 µM[2]
p-S6 (Ser235/236)IC50A20580.1 µM[2]
Cell ViabilityIC50Various Lymphoma Lines (Median)250 nM[6][11]

Experimental Protocols

Protocol 1: A2058 Cell Culture

This protocol describes the standard procedure for maintaining and subculturing the A2058 human melanoma cell line.

Materials:

  • A2058 cell line (ATCC® CRL-11147™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, L-glutamine, and sodium pyruvate[3]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium Preparation: To a 500 mL bottle of DMEM, add 50 mL of FBS (10% final concentration) and 5 mL of Penicillin-Streptomycin solution (1% final concentration).

  • Cell Thawing: Thaw a cryopreserved vial of A2058 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralization and Collection: Add 7-8 mL of complete growth medium to inactivate the trypsin. Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Cell Splitting: Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split) to a new T-75 flask containing fresh, pre-warmed complete growth medium.[5]

  • Routine Maintenance: Change the culture medium every 2-3 days. The doubling time for A2058 cells is approximately 27 hours.[3][4]

Protocol 2: IC50 Determination using MTS Assay

This protocol details the steps to determine the IC50 of this compound on A2058 cell viability using a colorimetric MTS assay.

Materials:

  • A2058 cells in logarithmic growth phase

  • Complete growth medium (as described in Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Harvest A2058 cells and perform a cell count. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.[12] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare a serial dilution of this compound in complete growth medium from the stock solution. A suggested starting range could be from 0.01 µM to 100 µM.[12] Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank (medium only).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Assay: Add 20 µL of MTS reagent to each well.[12][13] Incubate for 1-4 hours at 37°C. The incubation time may need to be optimized for A2058 cells.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 3: Western Blot Analysis of mTOR Pathway Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the mTOR signaling pathway by analyzing the phosphorylation status of key downstream proteins.

Materials:

  • A2058 cells

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-S6 Ribosomal Protein (Ser235/236)

    • Total S6 Ribosomal Protein

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed A2058 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., based on the IC50 results from the MTS assay) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to determine the extent of inhibition.

Visualizations

experimental_workflow cluster_culture Cell Culture cluster_ic50 IC50 Determination (MTS Assay) cluster_wb Western Blot Analysis thaw Thaw A2058 Cells culture Culture & Passage thaw->culture seed_96 Seed 96-well Plate culture->seed_96 seed_6 Seed 6-well Plate culture->seed_6 treat_ic50 Treat with this compound (72h) seed_96->treat_ic50 mts Add MTS Reagent treat_ic50->mts read Read Absorbance (490nm) mts->read analyze_ic50 Calculate IC50 read->analyze_ic50 treat_wb Treat with this compound seed_6->treat_wb lyse Cell Lysis treat_wb->lyse quantify Protein Quantification lyse->quantify sds SDS-PAGE & Transfer quantify->sds probe Antibody Probing sds->probe detect Detect & Analyze probe->detect

Caption: Experimental workflow for this compound IC50 determination.

mTOR_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT pS473 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 S6 S6 S6K->S6 pS235/236 Translation Protein Translation FourEBP1->Translation S6->Translation Proliferation Cell Growth & Proliferation Translation->Proliferation This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: Simplified mTOR signaling pathway and this compound inhibition.

References

Application Notes: PQR620 for the Study of Autophagy Induction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PQR620 is a novel, potent, and brain-permeable dual inhibitor of mTORC1 and mTORC2 kinases.[1] The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[2] Crucially, mTOR signaling, particularly through the mTORC1 complex, is a key negative regulator of autophagy, a fundamental catabolic process for the degradation and recycling of cellular components.[3][4] By inhibiting both mTORC1 and mTORC2, this compound effectively blocks downstream signaling pathways, including the phosphorylation of p70 S6 kinase, 4E-BP1 (downstream of mTORC1), and AKT (downstream of mTORC2), thereby initiating a robust autophagic response.[1] These characteristics make this compound a valuable pharmacological tool for researchers, scientists, and drug development professionals studying the mechanisms and therapeutic potential of autophagy.

This document provides detailed protocols for inducing and measuring autophagy in cultured mammalian cells using this compound, focusing on two standard and widely accepted methods: Western blot analysis of autophagy markers and immunofluorescence microscopy of autophagosomes.

Mechanism of Action: this compound-Induced Autophagy

Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex (containing ULK1, ATG13, and FIP200), thereby suppressing the initiation of autophagy.[2][4] this compound inhibits mTORC1 kinase activity, preventing this inhibitory phosphorylation. The de-repressed ULK1 complex can then phosphorylate its downstream targets, initiating the formation of the autophagosome. This compound's dual activity also inhibits mTORC2, which further impacts cellular processes by modulating AKT phosphorylation.[1]

PQR620_Mechanism_of_Action cluster_0 This compound Action cluster_1 Signaling Cascade This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibition mTORC2 mTORC2 This compound->mTORC2 Inhibition ULK1_complex ULK1 Complex mTORC1->ULK1_complex Phosphorylation (Inhibition) AKT AKT mTORC2->AKT Activation Autophagy Autophagy Induction ULK1_complex->Autophagy Initiation

Caption: this compound inhibits mTORC1, leading to autophagy induction.

Application 1: Quantitative Analysis of Autophagy Markers by Western Blot

Western blotting is a fundamental technique to monitor autophagy by quantifying the levels of key marker proteins. The two most widely used markers are LC3 and p62/SQSTM1.[5]

  • LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form, LC3-I, is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation.[6][7]

  • p62 (Sequestosome 1/SQSTM1): This protein acts as a cargo receptor, binding to both ubiquitinated proteins and LC3, thereby targeting substrates for degradation. Consequently, p62 is itself degraded in the autolysosome. A decrease in p62 levels indicates a functional autophagic flux.[6][8]

Representative Data

The following table summarizes expected results from a Western blot experiment where a model cell line (e.g., HeLa or SH-SY5Y) is treated with increasing concentrations of this compound for 24 hours.

Treatment GroupThis compound (nM)LC3-II / LC3-I Ratio (Fold Change vs. Control)p62 / β-actin Ratio (Fold Change vs. Control)
Vehicle Control01.01.0
This compound1002.50.7
This compound2504.80.4
This compound5006.20.2
Positive Control (Rapamycin 100 nM)N/A5.50.3

Data are representative and should be optimized for specific cell lines and experimental conditions.

Experimental Protocol: Western Blot Analysis

WB_Workflow start 1. Cell Seeding & Culture (70-80% confluency) treatment 2. This compound Treatment (e.g., 0-500 nM for 24h) start->treatment lysis 3. Cell Lysis (RIPA buffer + protease/phosphatase inhibitors) treatment->lysis quant 4. Protein Quantification (BCA Assay) lysis->quant prep 5. Sample Preparation (Laemmli buffer, boil 5-10 min) quant->prep sds 6. SDS-PAGE (15% gel for LC3, 10% for p62) prep->sds transfer 7. Protein Transfer (PVDF membrane) sds->transfer block 8. Blocking (5% non-fat milk in TBST, 1h) transfer->block primary_ab 9. Primary Antibody Incubation (Anti-LC3, Anti-p62, overnight at 4°C) block->primary_ab secondary_ab 10. Secondary Antibody Incubation (HRP-conjugated, 1h at RT) primary_ab->secondary_ab detection 11. Chemiluminescent Detection secondary_ab->detection analysis 12. Densitometry Analysis (Quantify band intensity) detection->analysis end Results analysis->end

Caption: Step-by-step workflow for Western blot analysis of LC3 and p62.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, SH-SY5Y) in 6-well plates to achieve 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 100-500 nM) or vehicle control (DMSO) for a specified time (e.g., 24 hours). Include a positive control like Rapamycin (100 nM).[7]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.[9] Scrape and collect lysates, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.[7]

  • Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[10]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel for LC3 separation or a 10% gel for p62.[6][10]

  • Protein Transfer: Transfer proteins to a PVDF membrane using a wet transfer system (e.g., 100V for 60-90 minutes).[6]

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[6]

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., rabbit anti-LC3, mouse anti-p62, and rabbit anti-β-actin as a loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis: Wash the membrane three times with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and image the blot.[10] Quantify band intensities using densitometry software (e.g., ImageJ). Normalize LC3-II to LC3-I and p62 to the loading control.

Application 2: Visualization of Autophagosomes by Immunofluorescence

Immunofluorescence (IF) microscopy allows for the direct visualization and quantification of autophagosomes within cells. Upon autophagy induction, diffuse cytoplasmic LC3 is recruited to nascent autophagosome membranes, appearing as distinct puncta (dots) when stained with an LC3-specific antibody.[11][12] The number of LC3 puncta per cell serves as a quantitative measure of autophagosome formation.[8]

Representative Data

The following table presents expected quantitative data from an immunofluorescence experiment where cells are treated with this compound for 6-12 hours and the number of LC3 puncta is counted.

Treatment GroupThis compound (nM)Average LC3 Puncta per Cell
Vehicle Control0~2-5
This compound100~15-20
This compound250~30-40
Positive Control (Starvation/EBSS)N/A~35-45

Data are representative and may vary based on cell type, antibody, and imaging system.

Experimental Protocol: LC3 Immunofluorescence

IF_Workflow start 1. Cell Seeding (On glass coverslips, 60-80% confluency) treatment 2. This compound Treatment (e.g., 6-12 hours) start->treatment fix 3. Fixation (4% Paraformaldehyde, 15 min) treatment->fix permeabilize 4. Permeabilization (0.25% Triton X-100 in PBS, 10 min) fix->permeabilize block 5. Blocking (1% BSA in PBST, 1h) permeabilize->block primary_ab 6. Primary Antibody Incubation (Anti-LC3, 1-2h at RT or overnight at 4°C) block->primary_ab secondary_ab 7. Fluorescent Secondary Antibody Incubation (e.g., Alexa Fluor 488, 1h at RT) primary_ab->secondary_ab mount 8. Counterstain & Mounting (DAPI for nuclei, mount on slides) secondary_ab->mount image 9. Confocal Microscopy mount->image analysis 10. Image Analysis (Count puncta per cell) image->analysis end Results analysis->end

Caption: Step-by-step workflow for LC3 immunofluorescence staining.

Detailed Methodology:

  • Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere and grow to 60-80% confluency.[13]

  • Treatment: Treat cells with this compound or controls for the desired time (e.g., 6-12 hours). Autophagy induction is often observed at earlier time points with IF than with Western blot.

  • Fixation: Wash cells with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[13]

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[13]

  • Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the coverslips with anti-LC3 primary antibody diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Mounting: Wash three times with PBST. Counterstain nuclei with DAPI for 5 minutes. Wash once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Count the number of distinct LC3 puncta per cell in multiple fields of view (at least 50-100 cells per condition). Calculate the average number of puncta per cell for each treatment group.

References

Application Notes and Protocols: PQR620 in Combination with Venetoclax

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the combined use of PQR620, a dual mTORC1/2 inhibitor, and venetoclax (B612062), a BCL-2 inhibitor, in lymphoma models. The combination has demonstrated synergistic anti-tumor activity, transforming a primarily cytostatic effect of this compound into a cytotoxic response.

Mechanism of Action

The synergistic cytotoxicity of the this compound and venetoclax combination stems from the dual targeting of two critical cancer cell survival pathways: the PI3K/AKT/mTOR signaling cascade and the BCL-2-mediated apoptosis regulation.

  • This compound: This compound is a potent and selective inhibitor of both mTORC1 and mTORC2 complexes. Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell cycle arrest. The concurrent inhibition of mTORC2 blocks the phosphorylation and activation of AKT at serine 473, further disrupting pro-survival signaling.[1]

  • Venetoclax: As a selective BCL-2 inhibitor, venetoclax binds to the BH3 domain of the anti-apoptotic protein BCL-2. This action displaces pro-apoptotic proteins, such as BIM, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and the initiation of apoptosis.

The combination of this compound and venetoclax creates a powerful anti-cancer strategy. This compound's inhibition of the mTOR pathway can lead to a decrease in the expression of anti-apoptotic proteins like MCL-1, which is a known resistance mechanism to venetoclax. By simultaneously blocking the PI3K/AKT/mTOR pathway and directly inhibiting BCL-2, the combination effectively lowers the threshold for apoptosis induction in cancer cells.

PQR620_Venetoclax_Signaling_Pathway cluster_mTOR mTOR Pathway cluster_Apoptosis Apoptosis Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 p70 S6K p70 S6K mTORC1->p70 S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis p70 S6K->Protein Synthesis 4E-BP1->Protein Synthesis mTORC2->AKT BCL2 BCL2 BIM BIM BCL2->BIM BAX_BAK BAX_BAK BIM->BAX_BAK Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis This compound This compound This compound->mTORC1 This compound->mTORC2 Venetoclax Venetoclax Venetoclax->BCL2

Figure 1: this compound and Venetoclax Signaling Pathways.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of this compound and venetoclax, both as single agents and in combination.

Table 1: In Vitro Anti-proliferative Activity of this compound and Venetoclax in Lymphoma Cell Lines
Cell LineHistological SubtypeThis compound IC50 (nM) (72h)Venetoclax IC50 (nM) (72h)
SU-DHL-6GCB-DLBCL~250~1500
DOHH2GCB-DLBCL~250Not available
TMD8ABC-DLBCL~250Not available
RI-1ABC-DLBCL~250~50

Note: The IC50 for this compound is the median value reported across a large panel of lymphoma cell lines.[1] IC50 values for venetoclax can vary between studies and experimental conditions.

Table 2: Synergistic Anti-proliferative Effect of this compound and Venetoclax in DLBCL Cell Lines
Cell LineCombination Effect (Combination Index, C.I.)
SU-DHL-6Synergistic (C.I. < 0.9)
DOHH2Synergistic (C.I. < 0.9)
TMD8Additive/Synergistic (C.I. < 1.1)
RI-1Synergistic (C.I. < 0.9)

Data derived from the supplementary materials of Tarantelli et al., Cancers 2019.

Table 3: In Vivo Anti-tumor Activity of this compound and Venetoclax in a SU-DHL-6 Xenograft Model
Treatment GroupDose and ScheduleTumor Growth Inhibition
Vehicle Control--
This compound100 mg/kg, p.o., qdSignificant
Venetoclax100 mg/kg, p.o., qdModerate
This compound + Venetoclax100 mg/kg each, p.o., qdStronger than single agents

Data from Tarantelli et al., Cancers 2019.[1][2]

Experimental Protocols

Cell Viability and Apoptosis Assay (ApoTox-Glo™ Triplex Assay)

This protocol is adapted for a 96-well plate format to assess viability, cytotoxicity, and caspase-3/7 activation sequentially in the same sample well.

ApoTox_Glo_Workflow Start Start Seed_Cells Seed lymphoma cells in a 96-well plate Start->Seed_Cells Add_Compounds Add this compound, Venetoclax, or combination Seed_Cells->Add_Compounds Incubate_72h Incubate for 72 hours at 37°C Add_Compounds->Incubate_72h Add_Viability_Cytotoxicity_Reagent Add Viability/Cytotoxicity Reagent Incubate_72h->Add_Viability_Cytotoxicity_Reagent Incubate_30min_37C Incubate for 30 min at 37°C Add_Viability_Cytotoxicity_Reagent->Incubate_30min_37C Read_Fluorescence Read Fluorescence (Viability & Cytotoxicity) Incubate_30min_37C->Read_Fluorescence Add_Caspase_Glo_Reagent Add Caspase-Glo 3/7 Reagent Read_Fluorescence->Add_Caspase_Glo_Reagent Incubate_30min_RT Incubate for 30 min at RT Add_Caspase_Glo_Reagent->Incubate_30min_RT Read_Luminescence Read Luminescence (Apoptosis) Incubate_30min_RT->Read_Luminescence End End Read_Luminescence->End

Figure 2: ApoTox-Glo™ Triplex Assay Workflow.

Materials:

  • Lymphoma cell lines (e.g., SU-DHL-6, DOHH2, TMD8, RI-1)

  • Complete cell culture medium

  • 96-well white, clear-bottom assay plates

  • This compound and Venetoclax

  • ApoTox-Glo™ Triplex Assay kit (Promega)

  • Multimode plate reader capable of fluorescence and luminescence detection

Procedure:

  • Cell Seeding: Seed lymphoma cells at a density of 1 x 10^4 cells/well in 80 µL of complete culture medium in a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound and venetoclax in complete culture medium. Add 20 µL of the compound dilutions to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability/Cytotoxicity Measurement:

    • Equilibrate the plate and reagents to room temperature.

    • Add 20 µL of the Viability/Cytotoxicity Reagent to each well.

    • Mix briefly on an orbital shaker.

    • Incubate for 30 minutes at 37°C.

    • Measure fluorescence:

      • Viability (live cells): 400 nm excitation / 505 nm emission.

      • Cytotoxicity (dead cells): 485 nm excitation / 520 nm emission.

  • Apoptosis Measurement:

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix briefly on an orbital shaker.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure luminescence.

Western Blot Analysis

This protocol describes the detection of key proteins in the mTOR signaling pathway.

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with this compound and/or Venetoclax Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with 5% non-fat milk or BSA Transfer->Blocking Primary_Antibody Incubate with primary antibody (e.g., anti-p-AKT) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal using ECL substrate Secondary_Antibody->Detection End End Detection->End Xenograft_Workflow Start Start Cell_Implantation Subcutaneously implant SU-DHL-6 cells into NOD-Scid mice Start->Cell_Implantation Tumor_Growth Monitor tumor growth Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups when tumors reach ~100-150 mm³ Tumor_Growth->Randomization Treatment Administer Vehicle, this compound, Venetoclax, or combination daily Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Euthanize mice and collect tumors for analysis at study endpoint Monitoring->Endpoint End End Endpoint->End

References

Troubleshooting & Optimization

PQR620 not dissolving in DMSO issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving the mTORC1/2 inhibitor, PQR620, in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies across different suppliers, generally categorized as sparingly soluble.[1] It is crucial to consult the technical data sheet provided by your specific supplier. Published data indicates a solubility range of 1-10 mg/mL[1], with some sources specifying up to 20 mg/mL in fresh, anhydrous DMSO.[2] Another source suggests a solubility of 6.4 mg/mL, which may necessitate warming to fully dissolve.[3][4][5][6]

Q2: My this compound is not dissolving in DMSO even at a low concentration. What could be the issue?

A2: Several factors can contribute to dissolution problems with this compound in DMSO:

  • DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2][7] Water contamination in your DMSO can significantly decrease the solubility of hydrophobic compounds like this compound.

  • Compound Purity and Batch Variation: Although this compound is typically supplied with high purity (≥98%)[1], minor variations between batches can affect solubility.

  • Temperature: Dissolution may be slower at room temperature. Gentle warming can often aid in dissolving the compound.[3][4][5]

  • Insufficient Agitation: Proper mixing is essential for dissolution.

Q3: Are there alternative solvents or solvent systems I can use for this compound?

A3: Yes, if you continue to face issues with DMSO or if your experimental setup requires a different solvent system, several alternatives have been reported, particularly for in vivo studies. These typically involve a combination of DMSO with other co-solvents to improve solubility and bioavailability. Examples include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[3]

  • 10% DMSO and 90% (20% SBE-β-CD in Saline)[3]

  • 10% DMSO and 90% Corn Oil[3]

This compound is slightly soluble in Ethanol (0.1-1 mg/mL) and has very low solubility in water (<1 mg/mL).[1][2]

Q4: How does this compound exert its biological effect?

A4: this compound is a potent and selective inhibitor of both mTORC1 and mTORC2 complexes within the PI3K/Akt/mTOR signaling pathway.[1][8][9] By inhibiting mTOR kinase activity, this compound disrupts downstream signaling, affecting cell proliferation, growth, and survival.[8][9] It has been shown to reduce the phosphorylation of key mTORC1 and mTORC2 substrates, such as p70 S6 kinase (p-p70 S6) and Akt (p-AKT Ser473), respectively.[8][10]

Troubleshooting Guides

Guide 1: Standard Protocol for Dissolving this compound in DMSO

This guide provides a step-by-step protocol for dissolving this compound in DMSO.

Experimental Protocol:

  • Preparation:

    • Allow the this compound vial and a fresh, sealed bottle of anhydrous (dry) DMSO to equilibrate to room temperature.[11]

    • Weigh the desired amount of this compound powder in a sterile vial.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the this compound powder to achieve the desired concentration.

    • Vortex the solution vigorously for 2-5 minutes.[11]

  • Observation and Troubleshooting:

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, gently warm the solution in a 37°C water bath for 10-15 minutes. Caution: Avoid excessive heat, as it may degrade the compound.[11][12]

    • Alternatively, or in addition to warming, sonicate the solution for 15-30 minutes.[3][12]

    • Re-examine the solution for clarity. If dissolution is still incomplete, consider preparing a more dilute stock solution.

Guide 2: Preparing this compound for Cell-Based Assays

This guide outlines the preparation of this compound stock solutions and their dilution for use in cell culture experiments.

Experimental Protocol:

  • High-Concentration Stock Preparation:

    • Prepare a concentrated stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM).[2][8] Ensure the compound is fully dissolved using the steps outlined in Guide 1.

    • Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.[12] Store at -20°C or -80°C as recommended by the supplier.[3]

  • Working Solution Preparation:

    • For cell-based assays, it is recommended to perform serial dilutions of the DMSO stock in DMSO first before adding to the aqueous cell culture medium.

    • To prepare the final working concentration, dilute the DMSO stock solution directly into the cell culture medium. The final concentration of DMSO in the medium should typically be below 0.5% to avoid cytotoxicity, though this can be cell-line dependent.[11][13] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

    • If precipitation occurs upon dilution into the aqueous medium, try further diluting the DMSO stock in DMSO before adding it to the medium.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
DMSOSparingly soluble: 1-10 mg/mL[1]
6.4 mg/mL (may require warming)[3][4][5][6]
20 mg/mL (in fresh, anhydrous DMSO)[2]
EthanolSlightly soluble: 0.1-1 mg/mL[1]
Water<1 mg/mL[2]

Table 2: Formulations for In Vivo Studies

Formulation ComponentsConcentrationReference(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[3]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL[3]

Visualizations

PQR620_Troubleshooting_Workflow Troubleshooting this compound Dissolution in DMSO start Start: this compound powder and anhydrous DMSO prepare 1. Equilibrate to Room Temperature 2. Add DMSO to this compound start->prepare vortex Vortex vigorously (2-5 minutes) prepare->vortex observe1 Visually inspect for undissolved particles vortex->observe1 dissolved Solution is clear: Ready for use or storage observe1->dissolved Clear not_dissolved Particles remain observe1->not_dissolved Not Clear warm_sonicate Gentle warming (37°C) and/or Sonication not_dissolved->warm_sonicate observe2 Visually inspect again warm_sonicate->observe2 observe2->dissolved Clear consider_dilute Consider preparing a more dilute solution or using alternative solvents observe2->consider_dilute Not Clear

Caption: Workflow for dissolving this compound in DMSO.

PQR620_Signaling_Pathway This compound Mechanism of Action This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits S6K1 p70 S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt Akt mTORC2->Akt activates (pS473) CellGrowth Cell Growth & Proliferation S6K1->CellGrowth ProteinSynth Protein Synthesis S6K1->ProteinSynth _4EBP1->ProteinSynth inhibits CellSurvival Cell Survival Akt->CellSurvival

Caption: this compound inhibits mTORC1 and mTORC2 signaling.

References

PQR620 Off-Target Effects: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects of PQR620, a potent and selective mTORC1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound against other kinases?

A1: this compound is a highly selective inhibitor of mTOR kinase.[1][2][3] It demonstrates over 1,000-fold selectivity for mTOR over PI3Kα in enzymatic binding assays.[4] When screened against a large panel of 456 kinases at a concentration of 10 µM, this compound showed negligible off-target binding.[5]

Q2: My cells are showing a cytotoxic effect that seems stronger than other mTOR inhibitors. Could this be an off-target effect?

A2: While this compound is generally cytostatic, potent on-target inhibition of both mTORC1 and mTORC2 can lead to significant anti-proliferative and, in some cases, apoptotic effects.[4][6] However, mTOR-independent off-target effects have been suggested in certain cancer cell types, such as non-small cell lung cancer (NSCLC) cells.[7] It is crucial to first confirm on-target pathway inhibition before investigating potential off-targets.

Q3: What are the known or suspected off-target pathways of this compound?

A3: While generally very selective, one study has suggested that this compound may inhibit Sphingosine Kinase 1 (SphK1) and induce oxidative stress in an mTOR-independent manner in NSCLC cells.[7] This highlights the potential for cell-type specific off-target effects.

Q4: How can I experimentally distinguish between on-target and off-target effects of this compound in my cellular model?

A4: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended. This includes confirming target engagement, using rescue experiments, and employing orthogonal methods. Refer to the troubleshooting guides below for detailed protocols.

Data Summary: this compound Selectivity

Table 1: Inhibitory Activity of this compound against Target and Key Related Kinases

TargetKi (nM)IC50 (nM)Selectivity vs. PI3KαReference
mTOR10.8->1000-fold[4][5]
PI3Kα4200--[5]

Table 2: Cellular Activity of this compound in A2058 Melanoma Cells

Phospho-Protein TargetIC50 (µM)PathwayReference
p-PKB/Akt (Ser473)0.2mTORC2[4]
p-S6 (Ser235/236)0.1mTORC1[4]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the mTOR signaling pathway and a general workflow for investigating off-target effects.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mtorc1 mTORC1 cluster_mtorc2 mTORC2 cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Akt_Ser473 Akt (Ser473) mTORC2->Akt_Ser473 Feedback Survival Survival Akt_Ser473->Survival Cell Growth Cell Growth Protein Synthesis->Cell Growth Proliferation Proliferation Cell Growth->Proliferation This compound This compound This compound->mTORC1 Inhibition This compound->mTORC2 Inhibition

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Off_Target_Investigation_Workflow cluster_phenotype Observation cluster_on_target On-Target Validation cluster_off_target_id Off-Target Identification cluster_off_target_validation Off-Target Validation Phenotype Unexpected Phenotype Observed WB Western Blot for p-S6, p-Akt(S473) Phenotype->WB CETSA Cellular Thermal Shift Assay (CETSA) Phenotype->CETSA Kinase_Screen Broad Kinase Panel Screen WB->Kinase_Screen If on-target confirmed CETSA->Kinase_Screen If on-target confirmed Dose_Response Dose-Response of Off-Target Hit Kinase_Screen->Dose_Response Chem_Proteomics Chemical Proteomics Chem_Proteomics->Dose_Response RNAi RNAi/CRISPR Knockdown of Off-Target Dose_Response->RNAi Rescue Rescue Experiment Dose_Response->Rescue

References

PQR620 In Vivo Toxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in vivo toxicity with PQR620, a potent and selective mTORC1/2 inhibitor.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is an ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes.[1] By blocking the kinase activity of mTOR, it disrupts downstream signaling pathways involved in cell growth, proliferation, and survival.[2] this compound has demonstrated high selectivity for mTOR over other kinases, including PI3K.[3]

2. What are the known in vivo toxicities of this compound?

Preclinical studies have established the Maximum Tolerated Dose (MTD) of this compound in rodents. Minor toxicities observed were primarily dose-related changes in body weight and blood cell counts.[4][5] In some xenograft studies, no apparent toxicities were observed.[6]

3. What are the common class-related toxicities of mTOR inhibitors?

As a class of drugs, mTOR inhibitors are associated with a range of potential toxicities. While often mild to moderate, these can include:

  • Mucocutaneous effects: Stomatitis (mouth sores) and rash are among the most common side effects.[7]

  • Metabolic abnormalities: Hyperglycemia (high blood sugar), hyperlipidemia (elevated blood lipids), and hypophosphatemia are frequently observed.[3][8]

  • Hematological effects: Anemia and thrombocytopenia can occur.[8]

  • Non-infectious pneumonitis: This is a less common but potentially serious side effect.[7]

4. How should I formulate this compound for oral administration in animal studies?

A published formulation for in vivo studies involves dissolving this compound in DMSO and subsequently diluting it with a 20% solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. This method is designed to enhance the solubility of the compound for oral delivery.

5. What should I do if I observe unexpected or severe toxicity in my in vivo experiments?

If you encounter severe or unexpected toxicity, it is crucial to:

  • Confirm the dose: Double-check all calculations and the concentration of your dosing solution.

  • Assess animal health: Monitor animals closely for clinical signs of toxicity, including significant weight loss, lethargy, ruffled fur, and changes in behavior.

  • Consider dose reduction: If the observed toxicity is dose-dependent, reducing the dose may be necessary.

  • Evaluate the formulation: Ensure the formulation is homogenous and stable. Precipitation of the compound can lead to inconsistent dosing and toxicity.

  • Review the literature: Compare your findings with published data on this compound and other mTOR inhibitors to determine if the observed toxicities are known class effects.

Quantitative Toxicity Data

The following table summarizes the available quantitative in vivo toxicity data for this compound.

SpeciesRoute of AdministrationMaximum Tolerated Dose (MTD)Observed ToxicitiesReference(s)
MouseOral150 mg/kgDose-related changes in body weight and blood count.[4][5]
RatOral30 mg/kgDose-related changes in body weight and blood count.[4][5]

Experimental Protocols

Protocol: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice via Oral Gavage

This protocol outlines a general procedure for determining the MTD of this compound in mice. It is essential to adapt this protocol to your specific experimental design and institutional animal care and use committee (IACUC) guidelines.

1. Materials:

  • This compound

  • Vehicle (e.g., DMSO and 20% HP-β-CD)

  • Appropriate mouse strain (e.g., C57BL/6)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes

  • Animal balance

2. Procedure:

  • Dose Selection: Based on existing literature, select a range of doses to test. For this compound in mice, a starting range could be 50, 100, 150, and 200 mg/kg.

  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (including a vehicle control group), with a sufficient number of animals per group (e.g., n=5-10).

  • Formulation Preparation: Prepare the this compound dosing solutions in the chosen vehicle on the day of administration. Ensure the solution is homogenous.

  • Administration: Administer the assigned dose of this compound or vehicle to each mouse via oral gavage. The volume should be based on the individual animal's body weight (typically 5-10 mL/kg).

  • Monitoring: Observe the animals closely for clinical signs of toxicity immediately after dosing and at regular intervals for at least 7-14 days. Key parameters to monitor include:

    • Mortality

    • Body weight (daily for the first week, then 2-3 times per week)

    • Clinical signs (e.g., changes in posture, activity, fur texture, signs of pain or distress)

    • Food and water intake (can be monitored qualitatively)

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality, significant weight loss (e.g., >15-20%), or severe clinical signs of toxicity.

  • Necropsy and Histopathology (Optional but Recommended): At the end of the study, a gross necropsy of all animals can be performed. Tissues from animals in the high-dose and control groups (and any animals that die during the study) should be collected for histopathological analysis to identify any target organ toxicities.

Visualizations

Signaling Pathway of this compound

PQR620_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Growth Factors AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Survival Cell Survival AKT->Survival S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->AKT Activates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental Workflow for In Vivo Toxicity Assessment

InVivo_Toxicity_Workflow start Start: Hypothesis & Study Design formulation Formulation Development start->formulation animal_model Select Animal Model & Strain start->animal_model dose_range Dose Range Finding (Acute Toxicity) mtd_study Definitive MTD Study (Multi-dose) dose_range->mtd_study dosing Dosing & Administration mtd_study->dosing iacuc IACUC Protocol Approval formulation->iacuc animal_model->iacuc iacuc->dose_range monitoring Clinical Observation & Monitoring dosing->monitoring data_collection Data Collection (Body Weight, etc.) monitoring->data_collection endpoint Endpoint Determination (e.g., 14 days) data_collection->endpoint analysis Data Analysis & MTD Determination endpoint->analysis report Final Report analysis->report

Caption: A general workflow for assessing in vivo toxicity.

Troubleshooting Decision Tree for this compound In Vivo Toxicity

Troubleshooting_Tree start Unexpected Toxicity Observed check_dose Verify Dose Calculation & Formulation Concentration start->check_dose dose_correct Dose Correct? check_dose->dose_correct recalculate Recalculate & Re-dose (if possible) dose_correct->recalculate No check_formulation Examine Formulation (Precipitation, Stability) dose_correct->check_formulation Yes formulation_ok Formulation OK? check_formulation->formulation_ok reformulate Reformulate (e.g., change vehicle, sonicate) formulation_ok->reformulate No check_animal Assess Animal Health (Weight loss >20%?) formulation_ok->check_animal Yes euthanize Consider Euthanasia & Necropsy check_animal->euthanize Yes reduce_dose Reduce Dose in Subsequent Cohorts check_animal->reduce_dose No consult Consult Literature & Toxicology Expert reduce_dose->consult

Caption: A decision tree for troubleshooting unexpected in vivo toxicity.

References

PQR620 Technical Support Center: Solution Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and long-term storage of PQR620 in solution. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound as a solid?

This compound as a solid powder should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.[1]

Q2: How should I prepare and store this compound stock solutions?

It is recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.[2][3] Some suppliers suggest that storage at -80°C is suitable for up to one year, while others indicate stability for up to two years.[2][4] For shorter-term storage, -20°C for up to one month is also suggested.[3] It is crucial to use fresh, anhydrous DMSO, as moisture can impact the solubility and stability of the compound.[3]

Q3: What is the solubility of this compound in common solvents?

This compound has varying solubility depending on the solvent and pH. The following tables summarize the available solubility data.

Solubility in Common Laboratory Solvents
SolventSolubilityNotes
DMSO6.4 - 20 mg/mL (14.37 - 44.89 mM)Warming and sonication may be required. Use of fresh, anhydrous DMSO is recommended.[2][3][4]
Ethanol0.1 - 1 mg/mL (Slightly soluble)
Water<1 mg/mL

Data compiled from multiple sources.[1][3][4]

Aqueous and In Vivo Formulation Solubility
Buffer/FormulationSolubilitypH (if applicable)
Aqueous Buffer20.0 ± 6.5 mM1.2
Aqueous Buffer33.7 ± 4.3 µM6.8
FeSSIF Buffer335 ± 148 µMNot specified
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.08 mg/mL (4.67 mM)Not applicable
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.67 mM)Not applicable
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL (4.67 mM)Not applicable

Data from referenced publication and supplier information.[2][5]

Q4: How many times can I freeze and thaw a this compound stock solution?

While there is no specific published data on the number of permissible freeze-thaw cycles for this compound, it is standard practice for small molecules to minimize these cycles. Repeated freezing and thawing can lead to degradation of the compound and the introduction of moisture, which may affect its stability and solubility. It is strongly recommended to aliquot stock solutions into single-use volumes.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitation in stock solution upon thawing - Solution concentration exceeds solubility at room temperature.- Freeze-thaw cycles have introduced moisture, reducing solubility.- The solvent (e.g., DMSO) has absorbed water.- Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[2][4]- If precipitation persists, centrifuge the vial and use the supernatant, accurately determining its concentration before use.- For future preparations, consider using a slightly lower stock concentration or ensure the use of fresh, anhydrous DMSO.[3]
Inconsistent experimental results - Degradation of this compound in solution due to improper storage.- Inaccurate concentration of the stock solution.- Prepare a fresh stock solution from solid this compound.- Verify the concentration of the stock solution using a spectrophotometer or HPLC.- Perform a stability test on your stock solution to determine the rate of degradation under your specific storage conditions (see Experimental Protocols section).
Difficulty dissolving this compound for in vivo formulations - The compound is not fully solubilized in the vehicle.- Ensure solvents are added sequentially as recommended in formulation protocols.[4]- Use sonication and/or gentle warming to aid dissolution.[2][4]- Prepare the formulation fresh before each use.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general method to assess the stability of this compound in a solution over time.

Objective: To quantify the percentage of intact this compound remaining in a solution after storage under specific conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Autosampler vials

Method:

  • Initial Sample (T=0):

    • Thaw a fresh aliquot of this compound stock solution.

    • Dilute the stock solution to a working concentration (e.g., 10 µM) in the mobile phase.

    • Inject a suitable volume (e.g., 10 µL) onto the HPLC system.

    • Run a gradient elution method (e.g., 5% to 95% Mobile Phase B over 15 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., determined by a UV scan of this compound).

    • Record the peak area of the this compound peak. This will serve as the 100% reference.

  • Storage Conditions:

    • Store aliquots of the same stock solution under various conditions you wish to test (e.g., -80°C, -20°C, 4°C, room temperature). Protect from light.

  • Time Points:

    • At designated time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

    • Prepare and analyze the sample by HPLC as described in step 1.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • A compound is generally considered stable if >90% of the initial concentration remains.

Visualizations

This compound Signaling Pathway

This compound is a potent and selective inhibitor of mTOR, a key kinase in the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[5][6]

PQR620_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC mTORC2 mTORC2 Akt->mTORC2 Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Autophagy Autophagy mTORC1->Autophagy mTORC2->Akt Akt_Ser473 Akt (Ser473) Phosphorylation mTORC2->Akt_Ser473 This compound This compound This compound->mTORC1 This compound->mTORC2 Proliferation Cell Growth & Proliferation S6K1->Proliferation fourEBP1->Proliferation inhibits translation

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for this compound Stability Issues

This workflow provides a logical sequence of steps to diagnose and resolve potential stability problems with this compound solutions.

Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_storage Review Storage Conditions (Temp, Aliquoting, Light) start->check_storage improper_storage Improper Storage check_storage->improper_storage Incorrect proper_storage Proper Storage check_storage->proper_storage Correct prepare_fresh Prepare Fresh Stock Solution from Solid improper_storage->prepare_fresh check_solubility Check for Precipitation in Thawed Aliquot proper_storage->check_solubility prepare_fresh->check_solubility precipitation Precipitation Observed check_solubility->precipitation Yes no_precipitation No Precipitation check_solubility->no_precipitation No warm_sonicate Warm (37°C) and/or Sonicate precipitation->warm_sonicate run_stability_test Perform HPLC Stability Test (See Protocol 1) no_precipitation->run_stability_test redissolved Does it Redissolve? warm_sonicate->redissolved yes_redissolved Yes redissolved->yes_redissolved Yes no_redissolved No redissolved->no_redissolved No yes_redissolved->run_stability_test use_supernatant Centrifuge, Use Supernatant (Quantify Concentration) no_redissolved->use_supernatant stable Is Compound Stable (>90% remaining)? run_stability_test->stable yes_stable Yes stable->yes_stable Yes no_stable No stable->no_stable No continue_exp Continue Experiment yes_stable->continue_exp order_new Order New Lot of Compound no_stable->order_new

Caption: A workflow for troubleshooting this compound solution stability.

References

How to minimize PQR620 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PQR620, a potent and selective mTORC1/2 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments by providing troubleshooting guides and frequently asked questions to address common challenges, particularly regarding its solubility and handling in media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, potent, and selective ATP-competitive inhibitor of both mTORC1 and mTORC2 kinases.[1] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[2][3][4] By inhibiting both mTORC1 and mTORC2, this compound can provide a more complete blockade of mTOR signaling compared to inhibitors that only target mTORC1.[1][2] this compound has been shown to have anti-tumor activity in various cancer cell lines and animal models, and it is also brain-penetrant, making it a candidate for neurological disorders.[1][3][5][6][7][8]

Q2: What are the common causes of this compound precipitation in my experimental media?

A2: Precipitation of this compound in aqueous media can be attributed to several factors:

  • Low Aqueous Solubility: this compound has limited solubility in aqueous solutions at neutral pH.[1][9]

  • High Final Concentration: Exceeding the solubility limit of this compound in the final experimental media is a primary cause of precipitation.[10]

  • Improper Dissolution of Stock Solution: If the initial DMSO stock solution is not fully dissolved, it can lead to precipitation upon dilution into aqueous media.

  • Rapid Dilution: Adding a concentrated stock solution directly into a large volume of media can cause the compound to "crash out" of solution due to rapid solvent exchange.[10]

  • Temperature and pH Shifts: Changes in temperature or the pH of the media can alter the solubility of this compound.[11][12][13]

  • Media Components: Interactions with components in complex cell culture media can sometimes influence compound solubility.[14]

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture media. What can I do?

A3: This is a common issue with hydrophobic compounds. Here are several steps you can take to prevent this:

  • Ensure Complete Dissolution of Stock: Use fresh, anhydrous DMSO to prepare your stock solution.[15] Ensure the compound is fully dissolved; warming and/or sonication can aid dissolution.[16][17]

  • Optimize Final Concentration: Lower the final working concentration of this compound in your media. It's advisable to perform a solubility test to determine the maximum soluble concentration in your specific media.[10]

  • Use a Serial Dilution Approach: Instead of adding the stock solution directly to your final volume of media, perform a serial dilution in pre-warmed (37°C) media.[10]

  • Control the Rate of Addition: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.[10]

  • Maintain a Low Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize solvent-induced precipitation and cellular toxicity.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate precipitation upon adding this compound stock to media The final concentration of this compound exceeds its solubility limit in the aqueous media.Decrease the final working concentration of this compound. Perform a solubility test to find the maximum soluble concentration in your specific media.
Rapid dilution of the concentrated stock solution.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently mixing.[10]
The temperature of the media is too low, decreasing solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[10]
Cloudiness or precipitate appears in the media after some time in the incubator The compound is slowly coming out of solution over time.This may indicate that the concentration is at the edge of its solubility. Try lowering the final concentration.
Evaporation of media in the incubator is increasing the compound's concentration.Ensure the incubator has adequate humidity. Use culture flasks with sealed caps (B75204) or plates with low-evaporation lids.[10][11]
The pH of the media has shifted due to cell metabolism.Ensure your incubator's CO2 level is correctly calibrated for your media's bicarbonate concentration to maintain stable pH.[11]
Inconsistent experimental results Inconsistent dosing due to precipitation.Prepare fresh dilutions of this compound for each experiment from a well-dissolved stock solution. Visually inspect for any signs of precipitation before use.

Data Presentation

This compound Solubility Data

Solvent/Buffer Solubility Molar Concentration Notes
DMSO6.4 mg/mL[16][17]14.37 mM[16][17]Warming or sonication may be needed.[16][17] Use fresh, hygroscopic DMSO.[16]
pH 1.2 Buffer-20.0 ± 6.5 mM[1]-
pH 6.8 Buffer-33.7 ± 4.3 µM[1]-
FeSSIF Buffer-335 ± 148 µM[1]-
EthanolSparingly soluble (0.1-1 mg/ml)[9]--

In Vitro Formulation for this compound

Protocol Components Resulting Concentration
1[16]10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.67 mM)
2[16]10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.67 mM)
3[16]10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.67 mM)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the vial thoroughly to dissolve the powder.

    • If precipitation is observed, warm the solution gently (e.g., in a 37°C water bath) and/or sonicate until the solution is clear.[16][17]

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[16]

Protocol 2: Dilution of this compound into Cell Culture Media

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Pre-warmed (37°C) complete cell culture medium

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed media to achieve the final desired concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can first dilute 1:10 in media (to 1 mM), then 1:10 again (to 100 µM), and finally 1:10 into the final culture vessel.

    • Alternatively, for a single dilution, add the stock solution dropwise to the pre-warmed media while gently swirling the media.

    • Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

    • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Visualizations

PQR620_mTOR_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt Akt mTORC2->Akt CellGrowth Cell Growth & Proliferation S6K1->CellGrowth ProteinSynthesis Protein Synthesis _4EBP1->ProteinSynthesis Survival Cell Survival Akt->Survival

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

experimental_workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock serial_dilute Serially Dilute this compound in Warmed Media prep_stock->serial_dilute warm_media Pre-warm Cell Culture Media (37°C) warm_media->serial_dilute add_to_cells Add Final Dilution to Cells serial_dilute->add_to_cells incubate Incubate add_to_cells->incubate end End incubate->end

Caption: Workflow for preparing and using this compound in cell culture.

References

PQR620 Technical Support Center: Navigating Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the selective mTORC1/2 inhibitor, PQR620. Addressing potential sources of variability and offering guidance on experimental design, this document aims to enhance the reproducibility and reliability of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and brain-penetrant inhibitor of both mTORC1 and mTORC2 complexes.[1][2][3] It functions as an ATP-competitive inhibitor of the mTOR kinase, thereby blocking downstream signaling pathways involved in cell growth, proliferation, and survival.[2] Its high selectivity for mTOR over PI3K and other protein kinases makes it a precise tool for studying mTOR signaling.[2][4]

Q2: What are the key signaling pathways affected by this compound?

A2: this compound inhibits both mTORC1 and mTORC2. Inhibition of mTORC1 leads to the dephosphorylation of its downstream targets, including S6 ribosomal protein (S6K) and 4E-BP1, which are critical for protein synthesis and cell growth.[1][5] Inhibition of mTORC2 primarily affects the phosphorylation of Akt at Ser473, a key step in the activation of the PI3K/Akt signaling pathway.[1][5]

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in ethanol (B145695) (0.1-1 mg/ml).[4] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.

Q4: What is the typical in vitro concentration range for this compound?

A4: The effective concentration of this compound can vary depending on the cell line and assay duration. IC50 values for the inhibition of pS6K and pAkt are in the range of 0.1 to 0.2 µM in A2058 melanoma cells.[1] For anti-proliferative effects, the mean IC50 across a panel of 66 cancer cell lines was 919 nM.[4] A concentration of 2 µM has been used to demonstrate inhibition of mTORC1 and mTORC2 signaling in DLBCL cell lines.[5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q5: Is this compound suitable for in vivo studies?

A5: Yes, this compound is orally bioavailable and exhibits excellent brain penetration.[1][3][6] It has been successfully used in various in vivo models, including xenograft models of cancer and mouse models of epilepsy.[2][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or no inhibition of mTOR signaling (e.g., p-S6K, p-Akt levels remain high) Compound Precipitation: this compound has limited solubility. Improper dissolution or storage can lead to precipitation.Ensure complete dissolution of this compound in DMSO to make a clear stock solution. Visually inspect for any precipitate before use. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment.
Incorrect Concentration: The effective concentration of this compound is cell-line dependent.Perform a dose-response experiment (e.g., 0.01 µM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
Short Incubation Time: The inhibitory effect may not be apparent at early time points.Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal incubation time for observing the desired effect on downstream signaling.
High Cell Density: High cell density can reduce the effective concentration of the inhibitor per cell.Plate cells at a consistent and appropriate density for your assays. Refer to established protocols for your specific cell line.
High variability between replicate experiments Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can affect mTOR signaling and drug sensitivity.Maintain consistent cell culture practices. Use cells within a defined passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase. Use a consistent source and concentration of serum.
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final drug concentration.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the drug dilution to add to replicate wells to minimize variability.
Edge Effects in Multi-well Plates: Evaporation from wells on the edge of a plate can concentrate the drug and affect cell viability.Avoid using the outer wells of multi-well plates for critical experiments. If necessary, fill the outer wells with sterile media or PBS to minimize evaporation from the inner wells.
Unexpected off-target effects or cytotoxicity High Concentration: Although highly selective, very high concentrations of any inhibitor may lead to off-target effects.Use the lowest effective concentration of this compound as determined by your dose-response experiments.
Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines.Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (DMSO alone) in your experiments.
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to mTOR inhibition, leading to significant cytotoxicity.Carefully characterize the cytotoxic profile of this compound in your cell line using a cell viability assay. The anti-tumor activity of this compound has been observed to be largely cytostatic.[7]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterCell Line/SystemValueReference
mTOR Kinase Inhibition (Ki)-10.8 nM[4]
PI3K p110α Inhibition (Ki)-4.2 µM[4]
pSer473 (Akt) Inhibition (IC50)A2058 Melanoma0.2 µM[1]
pSer235/236 (S6) Inhibition (IC50)A2058 Melanoma0.1 µM[1]
Mean Anti-proliferative Activity (IC50)66 Cancer Cell Lines919 nM[4]
Median Anti-tumor Activity (IC50)44 Lymphoma Cell Lines250 nM[1]

Experimental Protocols

Key Experiment: Western Blotting for mTOR Pathway Inhibition

Objective: To assess the inhibitory effect of this compound on the phosphorylation of key mTORC1 and mTORC2 downstream targets.

Methodology:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Key Experiment: Cell Viability Assay

Objective: To determine the effect of this compound on cell proliferation and viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).

  • Data Acquisition: Measure the absorbance or luminescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

PQR620_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 mTOR Complexes cluster_2 Downstream Effectors cluster_3 Cellular Processes This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits S6K p-S6K (Thr389)↓ mTORC1->S6K FourEBP1 p-4E-BP1 (Thr37/46)↓ mTORC1->FourEBP1 Akt p-Akt (Ser473)↓ mTORC2->Akt Protein_Synthesis Protein Synthesis↓ S6K->Protein_Synthesis Cell_Growth Cell Growth↓ S6K->Cell_Growth FourEBP1->Protein_Synthesis Proliferation Proliferation↓ FourEBP1->Proliferation Survival Survival↓ Akt->Survival

Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (e.g., 10 mM in DMSO) D Treat with this compound Dilutions & Vehicle Control A->D B Culture Cells to Logarithmic Growth Phase C Seed Cells in Appropriate Vessel B->C C->D E Incubate for Defined Period D->E F Harvest Cells for Downstream Analysis (e.g., Western Blot, Viability Assay) E->F G Data Acquisition & Statistical Analysis F->G

References

PQR620 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using PQR620. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and unexpected results that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective, ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase.[1] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby blocking downstream signaling pathways involved in cell growth, proliferation, and survival.[1][2] Its design was derived from the dual PI3K/mTOR inhibitor PQR309 (bimiralisib), but modified to increase affinity for mTOR and reduce binding to PI3K.[2]

Q2: What is the selectivity profile of this compound?

A2: this compound demonstrates excellent selectivity for mTOR over phosphoinositide 3-kinases (PI3Ks) and a wide panel of other protein kinases.[1][3] It has a reported selectivity of over 1000-fold for mTOR compared to PI3Kα.[3][4] Screening against a large kinase panel showed negligible off-target effects.[1][5]

Q3: Is this compound cytotoxic or cytostatic?

A3: The anti-tumor activity of this compound is primarily cytostatic, meaning it inhibits cell proliferation rather than inducing widespread cell death.[2][3] While apoptosis has been observed in a small subset of cell lines, the more common outcome is cell cycle arrest at the G1 phase.[2][5] Researchers expecting significant apoptosis may need to adjust their experimental endpoints to measure changes in proliferation or cell cycle distribution.

Q4: Does this compound cross the blood-brain barrier?

A4: Yes, this compound is a brain-penetrable compound with good oral bioavailability.[3][6] Pharmacokinetic studies in mice have shown that it reaches maximum concentration in both plasma and the brain within 30 minutes of administration.[1][7] This property makes it a valuable tool for studying mTOR signaling in central nervous system (CNS) disorders.[1][7][8]

Troubleshooting Guide for Unexpected Results

Issue 1: Weaker than expected inhibition of cell growth in my cancer cell line.

Potential Cause 1: Cell Line-Specific Sensitivity The anti-proliferative activity of this compound can vary significantly across different cancer cell lines. The median IC50 value across a panel of 56 lymphoma cell lines was 250 nM, while the mean IC50 across 66 diverse cancer cell lines was 919 nM.[2][5]

Suggested Solution:

  • Titration Experiment: Perform a dose-response experiment with a wide range of this compound concentrations to determine the specific IC50 for your cell line.

  • Consult Published Data: Review literature for data on this compound's activity in your specific cell line or a similar one.

  • Assess Pathway Activation: Confirm that the mTOR pathway is activated in your cell line at baseline. Cell lines with low basal mTOR activity may show a weaker response.

Potential Cause 2: Sub-optimal Experimental Conditions Factors such as cell density, serum concentration in the media, and duration of treatment can influence the apparent potency of the inhibitor.

Suggested Solution:

  • Optimize Seeding Density: Ensure that cells are in the exponential growth phase during treatment and that control cells do not become over-confluent by the end of the assay.

  • Consistent Serum Concentration: Use a consistent and appropriate serum concentration for your cell line, as growth factors in serum activate the PI3K/Akt/mTOR pathway.

  • Time-Course Experiment: The cytostatic effects of this compound may take time to become apparent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

Issue 2: My results suggest off-target or mTOR-independent effects.

While this compound is highly selective, some studies have reported effects that may not be solely dependent on mTOR inhibition. For example, in non-small cell lung cancer (NSCLC) cells, this compound was shown to inhibit sphingosine (B13886) kinase 1 (SphK1) and induce oxidative stress.[9]

Suggested Solution:

  • Use Multiple Readouts: Do not rely on a single downstream marker of mTOR activity. Assess the phosphorylation status of multiple mTORC1 and mTORC2 substrates (e.g., p-S6, p-4E-BP1, and p-Akt Ser473).

  • Control Experiments:

    • Use other mTOR inhibitors: Compare the effects of this compound with other well-characterized mTOR inhibitors (e.g., rapamycin for mTORC1-specific effects) to distinguish between on-target and potential off-target effects.

    • Genetic Knockdown: Use siRNA or shRNA to knock down mTOR and see if it phenocopies the effects of this compound.

  • Investigate Alternative Pathways: If you suspect mTOR-independent effects, explore other potential targets based on the cellular phenotype you observe. The reported effects on SphK1 and oxidative stress in NSCLC could be a starting point.[9]

Issue 3: I am observing activation of upstream signaling pathways, such as Akt phosphorylation at the Thr308 site, despite mTORC2 inhibition.

Inhibition of the mTOR pathway can sometimes trigger feedback loops that lead to the activation of upstream signaling molecules. While this compound inhibits mTORC2, which is responsible for phosphorylating Akt at Ser473, the phosphorylation of Akt at Thr308 by PDK1 can still occur and may even be enhanced through the release of negative feedback loops involving S6K and PI3K.[1]

Suggested Solution:

  • Comprehensive Pathway Analysis: When performing Western blots, probe for multiple phosphorylation sites on key signaling molecules. For Akt, this should include both Ser473 and Thr308. Also, examine the phosphorylation status of upstream kinases like PI3K.

  • Co-treatment with other inhibitors: To dissect the feedback mechanism, consider co-treating cells with this compound and a PI3K inhibitor.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/AssayReference
mTOR Binding Affinity (Ki) 10.8 nMEnzymatic Assay[1][5]
PI3Kα Binding Affinity (Ki) 4.2 µMEnzymatic Assay[5]
p-Akt (Ser473) IC50 0.2 µMA2058 Melanoma[3][4]
p-S6 (Ser235/236) IC50 0.1 µMA2058 Melanoma[3][4]
Mean IC50 (Cell Proliferation) 919 nM66 Cancer Cell Lines[5]
Median IC50 (Cell Proliferation) 250 nM44 Lymphoma Cell Lines[3]

Table 2: In Vivo Pharmacokinetics of this compound in Mice

ParameterValueSpecies/StrainReference
Time to Max Concentration (Cmax) 30 minutesC57BL/6J & Sprague-Dawley[1][7]
Half-life (t1/2) > 5 hoursC57BL/6J & Sprague-Dawley[1][7]

Experimental Protocols

Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition

  • Cell Culture and Treatment: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-mTOR (Ser2448), mTOR, p-Akt (Ser473), p-Akt (Thr308), Akt, p-S6 Ribosomal Protein (Ser235/236), S6 Ribosomal Protein, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][10]

Protocol 2: In Vivo Tumor Xenograft Study

  • Cell Culture and Implantation: Culture tumor cells (e.g., OVCAR-3 ovarian carcinoma or RI-1 DLBCL) as a monolayer. Harvest cells during the exponential growth phase. Inoculate female BALB/c nude mice subcutaneously in the right flank with 5 x 10^6 cells in PBS.[1][3]

  • Tumor Growth and Group Randomization: Monitor tumor growth. When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[1][3]

  • This compound Formulation and Dosing:

    • Dissolve this compound in a suitable vehicle. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

    • Administer this compound orally at the desired dose (e.g., 100 mg/kg) daily.[3][5] The control group should receive the vehicle only.

  • Data Collection:

    • Measure tumor volumes and body weight three times weekly.[1]

    • Monitor animals daily for any signs of toxicity or adverse effects.[1]

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).

Visualizations

PQR620_Mechanism_of_Action Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt pThr308 mTORC1 mTORC1 Akt->mTORC1 mTORC2->Akt pSer473 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 This compound This compound This compound->mTORC2 This compound->mTORC1 S6K1->PI3K  Inhibition S6 S6 S6K1->S6 eIF4E eIF4E _4EBP1->eIF4E Proliferation Cell Growth & Proliferation S6->Proliferation eIF4E->Proliferation Feedback Negative Feedback

Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.

Troubleshooting_Workflow Start Unexpected Result (e.g., Low Efficacy) Check_Potency Q1: Is the IC50 for the cell line known? Start->Check_Potency Dose_Response Action: Perform Dose-Response and Time-Course Assays Check_Potency->Dose_Response No / Uncertain Check_Pathway Q2: Is the mTOR pathway active and inhibited? Check_Potency->Check_Pathway Yes Dose_Response->Check_Pathway Optimize_Experiment Result: Optimize Experimental Conditions Dose_Response->Optimize_Experiment Western_Blot Action: Western Blot for p-S6, p-Akt (S473), etc. Check_Pathway->Western_Blot No / Uncertain Consider_Off_Target Q3: Could this be an mTOR-independent effect? Check_Pathway->Consider_Off_Target Yes (Pathway is inhibited, but phenotype persists) Western_Blot->Consider_Off_Target On_Target_Effect Result: Confirmed On-Target Effect Western_Blot->On_Target_Effect Compare_Inhibitors Action: Compare with other mTOR inhibitors or use siRNA Consider_Off_Target->Compare_Inhibitors Yes Consider_Off_Target->On_Target_Effect No Investigate_New_Pathway Result: Investigate Alternative Pathways (e.g., SphK1) Compare_Inhibitors->Investigate_New_Pathway

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

PQR620 dose-response curve troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PQR620. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining reliable and reproducible dose-response data in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective, ATP-competitive inhibitor of both mTORC1 and mTORC2 kinases.[1][2] It effectively blocks the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival that is often overactivated in cancer.[1][2] Inhibition of mTORC1 and mTORC2 by this compound leads to reduced phosphorylation of downstream targets such as S6 ribosomal protein (p-S6) and Akt at serine 473 (p-Akt S473), respectively.[3]

Q2: What are the typical IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and experimental conditions. Reported values include:

  • A median IC50 of 250 nM in a panel of 44 lymphoma cell lines after 72 hours of exposure.[3][4]

  • A mean IC50 of 919 nM across a panel of 66 cancer cell lines.[5]

  • In A2058 melanoma cells, the IC50 for inhibition of p-Akt (S473) and p-S6 phosphorylation was 0.2 µM and 0.1 µM, respectively.[3]

Q3: What is the recommended solvent for this compound?

This compound is sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in ethanol (B145695) (0.1-1 mg/ml).[5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.1%.[6]

Q4: How long should I incubate cells with this compound for a dose-response experiment?

Most published studies reporting IC50 values for this compound in cell proliferation assays use an incubation time of 72 hours.[1][3][4] This duration is often necessary to observe the cytostatic effects of the compound.

Dose-Response Curve Troubleshooting Guide

Issue 1: The dose-response curve is flat or shows weak inhibition.
Potential Cause Troubleshooting Steps
This compound Inactivity Ensure the compound has been stored correctly and prepare fresh dilutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles.
Incorrect Concentration Range The concentrations tested may be too low. Extend the dose range to higher concentrations (e.g., up to 10 µM or higher) based on published IC50 values.[3][4][5]
Cell Line Insensitivity Confirm that the cell line used has an active PI3K/Akt/mTOR pathway. You can verify this by checking for basal levels of phosphorylated S6 or Akt via Western blot.
Short Incubation Time This compound's effects are primarily cytostatic, and a 72-hour incubation is often required to see a significant impact on cell proliferation.[3][4] Consider extending the incubation period.
High Seeding Density If cells become over-confluent during the assay, the inhibitory effects of the compound may be masked. Optimize the initial cell seeding density to ensure cells remain in the exponential growth phase throughout the experiment.
Issue 2: The dose-response curve is not sigmoidal or has a poor fit.
Potential Cause Troubleshooting Steps
Compound Precipitation This compound has limited aqueous solubility.[5] Visually inspect the wells of your assay plate for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider preparing intermediate dilutions in a serum-containing medium to improve solubility.
Shallow Dose-Response Curve Inhibitors of the PI3K/Akt/mTOR pathway can sometimes produce shallow dose-response curves.[7] This can be due to cell-to-cell variability in target inhibition.[7] Ensure you have a sufficient number of data points across a wide concentration range to accurately model the curve.
Inaccurate Pipetting Ensure accurate and consistent pipetting, especially when performing serial dilutions. Calibrate pipettes regularly.
Inappropriate Curve Fitting Model Use a variable slope (four-parameter) logistic regression model to fit the data, as this can accommodate curves that are not perfectly sigmoidal.[8]
Issue 3: High variability between replicate wells or experiments.
Potential Cause Troubleshooting Steps
Inconsistent Cell Plating Ensure a homogenous cell suspension before and during plating. "Edge effects" in microplates can also contribute to variability; consider not using the outer wells for experimental samples.
Cell Passage Number and Health Use cells within a consistent and low passage number range. Ensure cells are healthy and free of contamination.
Variable Final DMSO Concentration Ensure the final DMSO concentration is the same across all wells, including the vehicle control, and is at a non-toxic level (e.g., <0.1%).[6]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound in various contexts.

Parameter Target/Cell Line Value Reference
KimTOR10.8 nM[1][5]
IC50p-PKB (p-Akt S473) in A2058 cells190 nM[1]
IC50p-S6 in A2058 cells85.2 nM[1]
Median IC5056 Lymphoma Cell Lines (72h)250 nM[4]
Mean IC5066 Cancer Cell Line Panel (72h)919 nM[5]

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay

This protocol is a general guideline for determining the IC50 of this compound in a cell proliferation assay.

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed cells in a 96-well plate at a pre-optimized density in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete growth medium to create 2X working solutions. A typical concentration range to test would be from 1 nM to 10 µM.

    • Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

    • Remove the medium from the cells and add 100 µL of the 2X working solutions to the respective wells. This will result in a final DMSO concentration of 0.1%.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Readout:

    • Quantify cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or a luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®).

    • Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis:

    • Subtract the background (medium only) from all readings.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the normalized viability against the log of the this compound concentration.

    • Fit the data using a non-linear regression model (variable slope, four parameters) to determine the IC50 value.

Protocol 2: Western Blot for mTOR Pathway Modulation

This protocol is for assessing the effect of this compound on the phosphorylation of key mTOR pathway proteins.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow them to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 2 µM) and a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel to separate the proteins by size.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-S6 (Ser235/236), total S6, p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • For each target, normalize the phosphorylated protein signal to the total protein signal (e.g., p-S6 / total S6). A dose-dependent decrease in this ratio indicates on-target activity of this compound.

Visualizations

PQR620_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt Akt mTORC2->Akt pS6 p-S6 (Ser235/236) p70S6K->pS6 p4EBP1 p-4E-BP1 _4EBP1->p4EBP1 pAkt p-Akt (Ser473) Akt->pAkt Proliferation Cell Proliferation & Survival pS6->Proliferation p4EBP1->Proliferation pAkt->Proliferation

Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.

Troubleshooting_Workflow Start Start: Atypical Dose-Response Curve CheckCurve What is the issue? Start->CheckCurve FlatCurve Flat / Weak Inhibition CheckCurve->FlatCurve Flat PoorFit Poor Fit / Non-Sigmoidal CheckCurve->PoorFit Poor Fit HighVar High Variability CheckCurve->HighVar High Var. Sol_Flat1 Check Compound Activity & Concentration Range FlatCurve->Sol_Flat1 Sol_PoorFit1 Check for Precipitation & Widen Dose Range PoorFit->Sol_PoorFit1 Sol_HighVar1 Optimize Cell Plating & Check Passage Number HighVar->Sol_HighVar1 Sol_Flat2 Verify Cell Line Sensitivity & Incubation Time Sol_Flat1->Sol_Flat2 End End: Improved Curve Sol_Flat2->End Sol_PoorFit2 Use 4-Parameter Fit Sol_PoorFit1->Sol_PoorFit2 Sol_PoorFit2->End Sol_HighVar2 Ensure Consistent DMSO Concentration Sol_HighVar1->Sol_HighVar2 Sol_HighVar2->End

Caption: Troubleshooting workflow for this compound dose-response curves.

Experimental_Workflow Day1 Day 1: Seed cells in 96-well plate Day2 Day 2: Treat with this compound serial dilutions Day1->Day2 Day5 Day 5 (after 72h): Add viability reagent Day2->Day5 Read Read plate (luminescence/ fluorescence) Day5->Read Analyze Analyze Data: Normalize to control, fit 4-parameter curve to get IC50 Read->Analyze

Caption: Experimental workflow for a 72-hour cell viability assay.

References

Technical Support Center: Overcoming Resistance to PQR620 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual mTORC1/2 inhibitor, PQR620. The information is designed to address specific experimental issues related to the development and analysis of this compound resistance in cancer cells.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at overcoming this compound resistance.

Problem/ObservationPotential CauseSuggested Solution
No significant difference in cytotoxicity between parental (sensitive) and putative this compound-resistant cell lines. 1. Incomplete development of resistance. 2. Incorrect this compound concentration range tested. 3. Issues with the cytotoxicity assay.1. Continue gradual dose escalation of this compound over a longer period to select for a more robustly resistant population. 2. Broaden the concentration range of this compound in your cytotoxicity assay (e.g., from nanomolar to high micromolar) to capture the full dose-response curve. 3. Ensure proper cell seeding density and incubation times for your viability assay (e.g., MTT, CellTiter-Glo®). Verify the absence of interference from this compound with the assay reagents.
High variability in experimental replicates. 1. Inconsistent cell culture conditions. 2. Pipetting errors. 3. Cell line contamination.1. Maintain strict adherence to cell culture protocols, including passage number and confluency. 2. Use calibrated pipettes and ensure thorough mixing of reagents. 3. Regularly test cell lines for mycoplasma contamination.
A known resistance-reversing agent (e.g., a PI3K or MEK inhibitor) does not sensitize resistant cells to this compound. 1. The primary resistance mechanism is not mediated by the targeted pathway. 2. Insufficient concentration of the reversing agent. 3. The reversing agent is not effective against the specific isoform or mutation present.1. Investigate other resistance mechanisms, such as mutations in the mTOR gene, or upregulation of alternative survival pathways. 2. Perform a dose-response matrix experiment to determine the optimal concentration of the reversing agent. 3. Confirm the expression and activity of the target of the reversing agent in your resistant cell line.
Reduced this compound sensitivity observed in specific cancer subtypes (e.g., ALK+ ALCL or TP53 mutated DLBCL).[1] 1. Constitutive activation of pathways downstream of the this compound target. 2. Loss of tumor suppressor function that would normally cooperate with mTOR inhibition.1. For ALK+ ALCL, consider combination therapy with an ALK inhibitor. 2. For TP53 mutated cells, explore therapies that target downstream effectors of p53 or synthetic lethal partners.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of both mTORC1 and mTORC2.[2] It binds to the kinase domain of mTOR, blocking its catalytic activity.[3] This leads to the inhibition of downstream signaling pathways that control cell growth, proliferation, and survival.[2] this compound has been shown to reduce the phosphorylation of p70 S6K (Thr389) and 4E-BP1 (Thr37/46) (mTORC1 substrates) and AKT (Ser473) (an mTORC2 substrate).[1]

Q2: What are the known or potential mechanisms of resistance to this compound?

A2: While specific resistance mechanisms to this compound are still under investigation, resistance to mTOR inhibitors, in general, can arise from several factors:

  • Mutations in the mTOR gene: Mutations in the FRB domain of mTOR can prevent the binding of allosteric inhibitors like rapamycin.[4] For ATP-competitive inhibitors like this compound, mutations in the kinase domain could potentially confer resistance by altering drug binding or increasing kinase activity.[4][5]

  • Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating parallel pro-survival pathways, such as the MAPK/ERK pathway, to compensate for the inhibition of the PI3K/AKT/mTOR axis.[6]

  • Tumor Heterogeneity: Tumors are composed of diverse cell populations. Some of these cells may have pre-existing resistance to mTOR inhibitors, allowing them to survive and proliferate under treatment.[4][7]

  • Reduced Sensitivity in Certain Genetic Contexts: Some studies have shown that lymphoma cell lines with ALK+ or inactive TP53 have reduced sensitivity to this compound.[1]

  • mTOR-Independent Effects: this compound has been shown to have effects independent of mTOR inhibition in non-small cell lung cancer (NSCLC) cells, such as inhibiting sphingosine (B13886) kinase 1 (SphK1) and inducing oxidative stress.[8][9] Resistance mechanisms might involve cellular adaptations to these off-target effects.

Q3: How can I determine the mechanism of resistance in my this compound-resistant cell line?

A3: A multi-step approach is recommended:

  • Sequence the mTOR gene: Perform sanger or next-generation sequencing of the mTOR gene in your resistant cell line to identify potential mutations in the kinase domain.

  • Assess bypass pathway activation: Use western blotting to analyze the phosphorylation status of key proteins in parallel signaling pathways, such as p-ERK, in the presence and absence of this compound.

  • Investigate mTOR-independent effects: If you suspect mTOR-independent mechanisms, you can measure SphK1 activity or reactive oxygen species (ROS) levels in your sensitive and resistant cells following this compound treatment.[8][9]

Q4: What are some strategies to overcome this compound resistance in my experiments?

A4: Based on the mechanism of resistance, you can employ several strategies:

  • Combination Therapy: If bypass pathways are activated, co-administration of an inhibitor for that pathway (e.g., a MEK inhibitor for the MAPK pathway) can restore sensitivity.[10] this compound has shown synergistic effects when combined with the BCL2 inhibitor venetoclax (B612062) in lymphoma models.[1][11]

  • Targeting Downstream Effectors: If resistance is due to mutations that hyperactivate mTOR, targeting downstream effectors that are critical for cell survival could be a viable strategy.

  • Exploiting mTOR-Independent Effects: For cancers where this compound has mTOR-independent effects, such as NSCLC, combination with agents that also induce oxidative stress or inhibit SphK1 could be explored.[8][9]

Q5: Are there any known biomarkers that predict sensitivity or resistance to this compound?

A5: While research is ongoing, some initial findings suggest that certain genetic backgrounds may influence sensitivity. For instance, mantle cell lymphoma (MCL) appears to be particularly sensitive to this compound.[1] Conversely, ALK+ anaplastic large cell lymphomas and DLBCL cell lines with mutated TP53 have shown reduced sensitivity.[1] Further clinical and preclinical studies are needed to establish validated biomarkers.

Quantitative Data Summary

Table 1: In Vitro Anti-proliferative Activity of this compound in Lymphoma Cell Lines [1][11]

Lymphoma SubtypeNumber of Cell LinesMedian IC50 (nM)95% Confidence Interval (nM)
All Lymphomas56249.53221–294
Mantle Cell Lymphoma (MCL)-Most sensitive subtype-
ALK+ Anaplastic Large Cell Lymphoma (ALK+ALCL)-Least sensitive subtype-

Table 2: Kinase Inhibitory Activity of this compound [2][12]

KinaseKi (nM)
mTOR10.8
PI3K p110α4200

Experimental Protocols

Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition

This protocol is for assessing the inhibition of mTORC1 and mTORC2 signaling in response to this compound treatment.

Materials:

  • This compound

  • Parental and this compound-resistant cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-p70 S6 Kinase (Thr389), anti-p70 S6 Kinase, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed parental and resistant cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours).

  • Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Protocol 2: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

  • Cell counting equipment (e.g., hemocytometer or automated cell counter)

  • Cytotoxicity assay reagents (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Determine the initial IC50 of this compound for the parental cell line using a standard cytotoxicity assay.

  • Begin continuous exposure of the parental cell line to this compound at a concentration equal to the IC20-IC30.

  • Culture the cells in the presence of this compound, passaging them as they reach confluency.

  • Once the cells show a consistent growth rate similar to the parental line, gradually increase the concentration of this compound in the culture medium.

  • Repeat the dose escalation process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.

  • Periodically perform cytotoxicity assays to monitor the shift in the IC50 of the resistant population compared to the parental line.

  • Once a stable resistant phenotype is achieved, the cell line can be considered resistant. It is advisable to maintain a culture of the resistant cells in the presence of this compound to prevent the loss of the resistant phenotype.

Visualizations

PQR620_Mechanism_of_Action This compound This compound mTORC1 mTORC1 This compound->mTORC1 mTORC2 mTORC2 This compound->mTORC2 p70S6K p70 S6 Kinase mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 AKT AKT mTORC2->AKT CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth _4EBP1->CellGrowth Survival Cell Survival AKT->Survival Resistance_Workflow Start Decreased this compound Efficacy in Experiments DevelopResistantLine Develop this compound-Resistant Cell Line Start->DevelopResistantLine ConfirmResistance Confirm Resistance Phenotype (IC50 Shift) DevelopResistantLine->ConfirmResistance InvestigateMechanism Investigate Resistance Mechanism ConfirmResistance->InvestigateMechanism Seq_mTOR Sequence mTOR Gene InvestigateMechanism->Seq_mTOR Mutation? WB_Bypass Western Blot for Bypass Pathways (e.g., p-ERK) InvestigateMechanism->WB_Bypass Bypass? mTOR_Independent Assess mTOR-Independent Effects (e.g., SphK1 activity) InvestigateMechanism->mTOR_Independent Other? OvercomeResistance Strategy to Overcome Resistance Seq_mTOR->OvercomeResistance WB_Bypass->OvercomeResistance mTOR_Independent->OvercomeResistance ComboTx Combination Therapy (e.g., + Venetoclax or MEKi) OvercomeResistance->ComboTx NewTarget Identify Novel Targets in Resistant Cells OvercomeResistance->NewTarget

References

Validation & Comparative

PQR620 vs. Rapamycin: A Comparative Guide on Efficacy in Preclinical Epilepsy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel mTORC1/2 inhibitor, PQR620, and the well-established mTORC1 inhibitor, rapamycin (B549165), in preclinical models of epilepsy. The information presented is collated from peer-reviewed studies to assist researchers in evaluating the potential of these compounds for further investigation and development.

Executive Summary

The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and proliferation and has been implicated in epileptogenesis.[1] While the allosteric mTORC1 inhibitor rapamycin and its analogs (rapalogs) have shown efficacy in certain genetic epilepsy models like Tuberous Sclerosis Complex (TSC), their use is often limited by poor brain penetration and peripheral side effects.[2][3] this compound, a novel, ATP-competitive mTORC1/2 inhibitor, has been developed to overcome these limitations, demonstrating superior brain permeability and tolerability in preclinical studies.[2][4] This guide details the comparative efficacy of this compound and rapamycin in two distinct mouse models of epilepsy: a genetic model (Tsc1GFAP CKO) and an acquired model (intrahippocampal kainate).

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from comparative studies of this compound and rapamycin in preclinical epilepsy models.

Table 1: Efficacy in the Tsc1GFAP CKO Mouse Model of Tuberous Sclerosis Complex

CompoundDosage and AdministrationSeizure FrequencymTORC1 Inhibition (pS6 Levels)Reference
This compound 100 mg/kg, once daily, p.o. (PND 21-53)Almost completely suppressed spontaneous recurrent seizures.Significantly decreased phosphorylation of S6 ribosomal protein in the hippocampus.[4]
Rapamycin 3 mg/kg, once daily, s.c. (PND 21-48)No seizures observed during the treatment period.Inhibited abnormal activation of the mTOR pathway.[4]
Vehicle -Robust electrographic seizures.Elevated pS6 levels compared to controls.[4]

Table 2: Efficacy in the Intrahippocampal Kainate (IHK) Mouse Model of Acquired Epilepsy

CompoundDosage and AdministrationSeizure FrequencymTORC1 Inhibition (pS6 Levels)Reference
This compound 100 mg/kg, once daily, p.o.Exerted a transient antiseizure effect on spontaneous recurrent seizures.Significantly decreased phosphorylation of S6 ribosomal protein in the hippocampus.[4]
Rapamycin 3 mg/kg, once daily, s.c.Ineffective in reducing spontaneous recurrent seizures.N/A[4]
Vehicle -Frequent spontaneous recurrent seizures.N/A[4]

Table 3: Pharmacokinetic and Tolerability Profile

CompoundBrain:Plasma RatioTolerabilityReference
This compound ~1.6Well-tolerated at effective doses.[2]
Rapamycin 0.0057Associated with peripheral adverse effects, including immunosuppression.[2]

Mandatory Visualization

Signaling Pathway

mTOR_Pathway_in_Epilepsy cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Activate Akt Akt PI3K->Akt Activate TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 Inhibit mTORC2 mTORC2 Akt->mTORC2 Activate Rheb Rheb TSC1_TSC2->Rheb Inhibit mTORC1 mTORC1 Rheb->mTORC1 Activate S6K1 S6K1 mTORC1->S6K1 Activate 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibit mTORC2->Akt Feedback Activation Actin_Cytoskeleton Actin Cytoskeleton (Cell Motility) mTORC2->Actin_Cytoskeleton Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Epileptogenesis Epileptogenesis Protein_Synthesis->Epileptogenesis Rapamycin Rapamycin Rapamycin->mTORC1 This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: The mTOR signaling pathway in epilepsy and points of inhibition by rapamycin and this compound.

Experimental Workflow

Experimental_Workflow cluster_model Epilepsy Model Induction cluster_treatment Treatment Regimen cluster_monitoring Seizure Monitoring & Analysis cluster_biochem Biochemical Analysis Model_Induction Tsc1GFAP CKO (Genetic) or Intrahippocampal Kainate (Acquired) EEG_Implantation EEG Electrode Implantation Model_Induction->EEG_Implantation Treatment Daily Administration: - this compound (p.o.) - Rapamycin (s.c.) - Vehicle Continuous_EEG Continuous Video-EEG Monitoring Treatment->Continuous_EEG Tissue_Collection Brain Tissue Collection (Hippocampus) Treatment->Tissue_Collection EEG_Implantation->Treatment Seizure_Analysis Quantification of Spontaneous Recurrent Seizures (SRS) Continuous_EEG->Seizure_Analysis Western_Blot Western Blot for pS6/S6 Tissue_Collection->Western_Blot

Caption: General experimental workflow for comparing this compound and rapamycin in mouse epilepsy models.

Experimental Protocols

Animal Models
  • Tsc1GFAP CKO Mouse Model (Genetic Epilepsy):

    • Generation: Mice with a conditional knockout of the Tsc1 gene in glial fibrillary acidic protein (GFAP)-expressing cells are used. This leads to hyperactivation of the mTOR pathway, primarily in glia, resulting in progressive epilepsy and premature death.[4]

    • Genotyping: Standard PCR protocols are used to confirm the genotype of the mice.

  • Intrahippocampal Kainate (IHK) Mouse Model (Acquired Epilepsy):

    • Induction: A unilateral injection of kainic acid (0.4 µg) into the dorsal hippocampus of adult male CD-1 mice is performed to induce status epilepticus.[4] Following a latent period, these mice develop spontaneous recurrent seizures.

    • Verification: Video-EEG monitoring is used to confirm the induction of status epilepticus and the subsequent development of spontaneous seizures.

Drug Administration
  • This compound: Administered orally (p.o.) via gavage at a dose of 100 mg/kg once daily.[4] The compound is formulated in a vehicle suitable for oral administration.

  • Rapamycin: Administered subcutaneously (s.c.) at a dose of 3 mg/kg once daily.[4] Rapamycin is dissolved in a suitable vehicle for injection.

  • Vehicle Control: The respective vehicle solutions for this compound and rapamycin are administered to control groups.

Seizure Monitoring and Analysis
  • EEG Electrode Implantation: Mice are anesthetized, and screw electrodes are implanted over the hippocampus for electroencephalogram (EEG) recording.

  • Continuous Video-EEG Monitoring: Following recovery from surgery, mice are connected to a recording system for continuous (24/7) video-EEG monitoring to detect and quantify spontaneous recurrent seizures (SRS).[4]

  • Data Analysis: The recorded EEG data is analyzed to determine the frequency, duration, and severity of seizures. Seizures are identified based on characteristic high-frequency, high-amplitude discharges.

Biochemical Analysis (mTOR Pathway Inhibition)
  • Tissue Collection: At the end of the treatment period, mice are euthanized, and brain tissue, specifically the hippocampus, is rapidly dissected and frozen for subsequent analysis.

  • Western Blotting:

    • Protein Extraction: Hippocampal tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors to extract total protein.

    • Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: Membranes are probed with primary antibodies against phosphorylated S6 ribosomal protein (pS6) and total S6 protein, followed by incubation with appropriate secondary antibodies.

    • Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the ratio of pS6 to total S6, providing a measure of mTORC1 activity.

Conclusion

The available preclinical data suggests that this compound represents a promising advancement over rapamycin for the treatment of epilepsy. Its superior brain permeability and improved tolerability profile, combined with its efficacy in both genetic and acquired epilepsy models, warrant further investigation.[2][4] While both this compound and rapamycin demonstrate strong antiseizure effects in the Tsc1GFAP CKO model of TSC, this compound shows a notable, albeit transient, effect in the more treatment-resistant intrahippocampal kainate model where rapamycin is ineffective.[4] These findings highlight the potential of next-generation, brain-penetrant mTOR inhibitors like this compound for a broader range of epilepsy subtypes. Further studies are necessary to fully elucidate its long-term efficacy and safety profile.

References

A Comparative Guide to PQR620 and PQR530 for Brain Tissue Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent research compounds, PQR620 and PQR530, with a focus on their activity and properties within brain tissue. Both compounds are potent, orally bioavailable, and brain-penetrant modulators of the critical PI3K/Akt/mTOR signaling pathway, making them valuable tools for neuroscience research and development of therapies for neurological disorders and brain cancers.

Executive Summary

This compound is a highly selective, ATP-competitive inhibitor of mTOR, targeting both mTORC1 and mTORC2 complexes with exceptional selectivity over PI3K isoforms.[1][2][3] In contrast, PQR530 is a dual pan-inhibitor, potently targeting all Class I PI3K isoforms as well as mTORC1 and mTORC2.[4][5][6] The key distinction lies in their selectivity profile: this compound offers focused mTOR inhibition, while PQR530 provides broader blockade of the entire PI3K/mTOR pathway. Both compounds exhibit excellent brain permeability, a crucial feature for investigating central nervous system (CNS) pathologies.[6][7]

Data Presentation

Table 1: In Vitro Potency and Selectivity
ParameterThis compoundPQR530Source(s)
Target(s) mTORC1/mTORC2Pan-Class I PI3K, mTORC1/mTORC2[1][4][5]
mTOR Ki 10.8 nM0.33 nM[2][5]
PI3Kα Ki 4.2 µM0.84 nM[2][5]
Selectivity (PI3Kα/mTOR) >1000-fold for mTORBalanced dual inhibition[1]
Cellular IC50 (p-AktS473) 0.2 µM (A2058 cells)0.07 µM (A2058 cells)[1][5]
Cellular IC50 (p-S6S235/236) 0.1 µM (A2058 cells)0.07 µM (A2058 cells)[1][5]
Table 2: Pharmacokinetic Properties in Brain Tissue (Mouse Models)
ParameterThis compoundPQR530Source(s)
Brain Penetrance ExcellentExcellent[3][6]
Time to Cmax (Brain) 30 minutes30 minutes[3][6]
Brain:Plasma Ratio ~1.6~1.6[7]
Half-life (t1/2) in Brain > 5 hours~ 5 hours[6][8]

Signaling Pathway Diagram

The diagram below illustrates the points of intervention for this compound and PQR530 within the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt p-Thr308 TSC TSC1/2 Akt->TSC Inhibits mTORC2->Akt p-Ser473 Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits Autophagy Autophagy Inhibition mTORC1->Autophagy S6 S6 S6K1->S6 Phosphorylates Translation Protein Translation FourEBP1->Translation S6->Translation PQR530_PI3K PQR530 PQR530_PI3K->PI3K PQR530_mTOR PQR530 PQR530_mTOR->mTORC2 PQR530_mTOR->mTORC1 PQR620_mTOR This compound PQR620_mTOR->mTORC2 PQR620_mTOR->mTORC1

Caption: PI3K/Akt/mTOR pathway showing inhibition sites of PQR530 and this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Illustrative)

This protocol describes a general method for determining the in vitro potency (Ki) of inhibitors against PI3K and mTOR kinases, often utilizing a time-resolved Förster resonance energy transfer (TR-FRET) assay format.

  • Reagents and Materials : Purified recombinant human PI3K and mTOR kinases, ATP, kinase buffer, appropriate lipid substrate (e.g., PIP2 for PI3K), TR-FRET detection reagents (e.g., LanthaScreen™), test compounds (this compound, PQR530), and 384-well assay plates.

  • Procedure : a. Serially dilute test compounds in DMSO. b. In the assay plate, combine the kinase, a fluorescently labeled antibody, and the test compound in kinase buffer. c. Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate. d. Incubate at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction and add the TR-FRET detection reagent. f. Incubate to allow for binding of the detection reagent to the product. g. Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis : Calculate Ki values from the resulting dose-response curves using appropriate software.

Western Blotting for Pathway Modulation in Brain Tissue

This protocol outlines the assessment of target engagement in brain tissue by measuring the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.

  • Tissue Homogenization : a. Following in vivo dosing, harvest brain tissue (e.g., hippocampus) and immediately snap-freeze in liquid nitrogen. b. Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer : a. Denature protein samples by boiling in Laemmli buffer. b. Separate proteins by size on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting : a. Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. b. Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), and total S6. c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis : a. Apply an enhanced chemiluminescence (ECL) substrate. b. Capture the signal using a digital imaging system. c. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Mouse Model of Epilepsy (Workflow)

This workflow illustrates a typical preclinical study to evaluate the anti-seizure efficacy of this compound and PQR530 in a mouse model of chronic epilepsy.[4][8]

in_vivo_workflow start Select Mouse Model (e.g., Kainate-induced Epilepsy) baseline Establish Baseline Seizure Frequency (EEG) start->baseline treatment Administer Compound Orally (this compound, PQR530, or Vehicle) baseline->treatment monitoring Continuous EEG Monitoring and Seizure Quantification treatment->monitoring pharmaco Pharmacokinetic Analysis (Plasma and Brain Samples) treatment->pharmaco target_engagement Target Engagement Analysis (Western Blot of Brain Tissue) treatment->target_engagement data_analysis Data Analysis and Comparison of Seizure Threshold/Frequency monitoring->data_analysis pharmaco->data_analysis target_engagement->data_analysis conclusion Conclusion on Efficacy and Mechanism of Action data_analysis->conclusion

Caption: Workflow for assessing the in vivo efficacy of this compound and PQR530 in a mouse epilepsy model.

Concluding Remarks

The choice between this compound and PQR530 for brain tissue research depends on the specific scientific question. This compound is the ideal tool for dissecting the specific roles of mTORC1 and mTORC2 in the CNS, independent of direct PI3K inhibition. Its high selectivity may also translate to a more favorable safety profile in therapeutic applications. PQR530, with its dual PI3K/mTOR inhibition, is suited for studies where broad suppression of the entire pathway is desired, for instance, in aggressive brain tumors where both PI3K and mTOR are hyperactivated. Both compounds, with their demonstrated ability to effectively cross the blood-brain barrier and engage their targets in the brain, represent significant advancements for neuropharmacological research.

References

PQR620: A Sharpshooter Targeting mTOR with Exceptional Selectivity Over PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Basel, Switzerland - In the landscape of kinase inhibitors, precision is paramount. For researchers in oncology and neurology, the ability to selectively target the mechanistic target of rapamycin (B549165) (mTOR) without significantly inhibiting phosphoinositide 3-kinases (PI3Ks) represents a critical therapeutic advantage. PQR620, a novel, potent, and brain-penetrant mTORC1/2 inhibitor, demonstrates a remarkable selectivity profile, setting it apart from many traditional PI3K inhibitors. This guide provides a comprehensive comparison of this compound's selectivity with that of various PI3K inhibitors, supported by experimental data and detailed methodologies.

This compound was designed to maximize affinity for mTOR while minimizing engagement with the structurally similar ATP-binding pocket of PI3K isoforms.[1] This has resulted in a compound with a multi-thousand-fold selectivity for mTOR over the key PI3K isoforms, a significant improvement over many dual PI3K/mTOR inhibitors and even some isoform-specific PI3K inhibitors that can exhibit cross-reactivity.

Quantitative Comparison of Inhibitory Activity

The selectivity of this compound is most evident when comparing its inhibitory constant (Ki) against mTOR with its activity against the Class I PI3K isoforms (α, β, δ, and γ). Experimental data from biochemical assays robustly support its classification as a highly selective mTOR inhibitor.

CompoundTargetKi (nM)Fold Selectivity (PI3Kα/mTOR)
This compound mTOR 10.8 ~389x
PI3Kα (p110α)4,200
PI3Kβ (p110β)22,000
PI3Kδ (p110δ)18,000
PI3Kγ (p110γ)23,000

Data sourced from Rageot et al., J. Med. Chem. 2018, 61, 22, 10084–10105.[2]

In contrast, various well-characterized PI3K inhibitors, while potent against their intended targets, exhibit different selectivity profiles across the PI3K isoforms.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Primary Target(s)
Alpelisib51,156290250PI3Kα
Idelalisib8,6004,0002.589PI3Kδ
Duvelisib7406002.527PI3Kδ, PI3Kγ
Copanlisib0.53.70.76.4Pan-PI3K

IC50 values are approximate and can vary based on assay conditions.

The data clearly illustrates that while PI3K inhibitors are highly potent against one or more PI3K isoforms, this compound maintains a significantly lower affinity for all PI3K isoforms, underscoring its high selectivity for mTOR. One study highlights a greater than 1000-fold selectivity for mTOR over PI3Kα in enzymatic binding assays.[3]

The PI3K/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a common feature in many cancers. Both PI3K and mTOR are key kinases in this pathway, but their distinct roles provide a rationale for selective inhibition.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Activates TSC TSC1/2 AKT->TSC Inhibits mTORC2->AKT Activates Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K1 mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->mTORC2 This compound->mTORC1 PI3Ki PI3K Inhibitors PI3Ki->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Experimental Methodologies

The determination of kinase inhibitor selectivity is performed using robust biochemical assays. The following outlines a general protocol for two common methods used for assessing the inhibitory activity of compounds like this compound.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Kinase + Substrate + ATP + Inhibitor (this compound) B Incubate at RT A->B C ADP + Unconsumed ATP B->C D Add ADP-Glo™ Reagent C->D E Incubate 40 min at RT D->E F ADP only E->F G Add Kinase Detection Reagent F->G H Incubate 30-60 min at RT G->H I Luminescent Signal H->I J Data Analysis (IC50/Ki) I->J Measure with Luminometer

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Kinase Reaction: A reaction mixture is prepared containing the kinase of interest, its substrate, ATP, and varying concentrations of the inhibitor (e.g., this compound). The reaction is typically incubated at room temperature.

  • ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added. This terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is crucial for reducing background signal.

  • Signal Generation: Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal that is directly proportional to the initial kinase activity.

  • Data Analysis: The luminescent signal is measured using a plate reader. The data is then plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%. Ki values can be derived from these measurements.

In Vitro Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

LanthaScreen_Workflow cluster_0 Assay Principle cluster_1 Experimental Steps A Kinase + Eu-antibody + AlexaFluor-Tracer B High FRET Signal A->B C Kinase + Eu-antibody + AlexaFluor-Tracer + this compound (competitor) D Low FRET Signal C->D E Add test compound (this compound) to 384-well plate F Add Kinase/Antibody mixture E->F G Add AlexaFluor-Tracer F->G H Incubate 1 hour at RT G->H I Read TR-FRET signal H->I J Data Analysis (IC50/Ki) I->J Data Analysis (IC50/Ki)

Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

Protocol:

  • Assay Setup: The assay is performed in a multi-well plate format. The test compound (this compound) is serially diluted and added to the wells.

  • Reagent Addition: A mixture of the target kinase and a europium (Eu)-labeled anti-tag antibody is added to the wells. Subsequently, an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) is added.

  • Incubation: The plate is incubated at room temperature for approximately one hour to allow the binding reactions to reach equilibrium.

  • Signal Detection: In the absence of a competing inhibitor, the tracer binds to the kinase, bringing the Eu-donor and the Alexa Fluor-acceptor into close proximity, resulting in a high FRET signal. When an inhibitor like this compound binds to the kinase, it displaces the tracer, leading to a decrease in the FRET signal.

  • Data Analysis: The TR-FRET signal is measured using a plate reader. The decrease in FRET signal is proportional to the binding affinity of the test compound. IC50 values are determined by plotting the FRET ratio against the inhibitor concentration.

Conclusion

The experimental data unequivocally demonstrates that this compound is a highly selective mTOR inhibitor with minimal activity against PI3K isoforms. This exceptional selectivity profile suggests a lower potential for off-target effects related to pan-PI3K inhibition, which can include metabolic dysregulation and other toxicities. For researchers and drug development professionals, this compound represents a precision tool for investigating mTOR signaling and a promising therapeutic candidate for diseases driven by mTOR hyperactivation.

References

Validating PQR620 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to validate the in vivo target engagement of PQR620, a potent and selective dual mTORC1/mTORC2 inhibitor. We will objectively compare its performance with alternative mTOR inhibitors, supported by experimental data, and provide detailed protocols for key validation experiments.

This compound: A Second-Generation mTOR Inhibitor

This compound is an orally bioavailable and brain-penetrant ATP-competitive inhibitor of mTOR, demonstrating high selectivity for mTOR over PI3K and other kinases.[1][2][3] Its dual inhibition of both mTORC1 and mTORC2 complexes offers a more complete blockade of the PI3K/AKT/mTOR signaling pathway compared to first-generation allosteric inhibitors like rapamycin (B549165) and its analogs (rapalogs) such as everolimus (B549166).[4][5] This comprehensive inhibition is critical for overcoming feedback activation of Akt, a common resistance mechanism to mTORC1-selective inhibitors.[1][3]

Comparative Performance of mTOR Inhibitors

A direct head-to-head in vivo comparison of this compound with other second-generation mTOR inhibitors in cancer models is not extensively available in the public domain. However, existing preclinical data allows for a comparative assessment of their biochemical potency and in vivo activity in different models.

Table 1: Comparison of Biochemical and In Vitro Activity of mTOR Inhibitors

CompoundMechanism of ActionTargetIC50 / KiKey In Vitro FindingsReference
This compound ATP-competitivemTORC1/mTORC2Ki = 10.8 nM (mTOR)>1000-fold selectivity for mTOR over PI3Kα. Potently inhibits p-Akt (S473) and p-S6 in various cancer cell lines.[3]
Vistusertib (B1684010) (AZD2014) ATP-competitivemTORC1/mTORC2IC50 = 2.8 nM (mTOR)Potent inhibitor of both mTORC1 and mTORC2 signaling.[3][6]
Everolimus (RAD001) AllostericmTORC1-Selective for mTORC1; does not directly inhibit mTORC2.[4][5]
Rapamycin (Sirolimus) AllostericmTORC1-Prototypical mTORC1 inhibitor.[4][5]

Table 2: Comparison of In Vivo Preclinical Data for mTOR Inhibitors

CompoundAnimal ModelDoseKey In Vivo FindingsReference
This compound Ovarian Carcinoma Xenograft (OVCAR-3)Not specifiedSignificantly inhibited tumor growth.[2][3]
Lymphoma Xenograft (DLBCL)100 mg/kg, dailyResulted in a 2-fold decrease in tumor volume compared to control.[7][8]
Epilepsy Mouse Model-Superior brain penetration (brain:plasma ratio ~1.6) compared to everolimus (0.016) and rapamycin (0.0057). Effectively decreased phosphorylation of S6 ribosomal protein in the hippocampus.[1]
Vistusertib (AZD2014) Ovarian Cancer Xenograft (A2780CisR)Not specifiedIn combination with paclitaxel, significantly reduced tumor volume and increased apoptosis.[9]
Everolimus (RAD001) T-cell Lymphoma Patients10 mg, dailyDemonstrated a 44% overall response rate in relapsed/refractory T-cell lymphoma.[10]

It is important to note that the in vivo data presented above were not generated in head-to-head comparative studies, and experimental conditions may have varied. One study has highlighted that this compound possesses a higher affinity for the enzymatic catalytic domain of mTOR compared to other second-generation inhibitors like vistusertib (AZD2014).[4][8]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the process of validating target engagement, the following diagrams are provided.

mTOR_Signaling_Pathway mTOR Signaling Pathway and Inhibitor Targets Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-Thr308 TSC1_2 TSC1/2 Akt->TSC1_2 mTORC2 mTORC2 mTORC2->Akt p-Ser473 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth This compound This compound / Vistusertib (ATP-competitive) This compound->mTORC2 This compound->mTORC1 Rapalogs Rapamycin / Everolimus (Allosteric) Rapalogs->mTORC1 In_Vivo_Target_Engagement_Workflow In Vivo Target Engagement Validation Workflow start Start: Tumor Xenograft Model Establishment tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (this compound vs. Vehicle/Comparator) randomization->treatment pd_sampling Pharmacodynamic (PD) Sample Collection (Tumor & Blood at various time points) treatment->pd_sampling tumor_volume Tumor Volume Measurement treatment->tumor_volume western_blot Western Blot Analysis (p-Akt, p-S6, etc.) pd_sampling->western_blot ihc Immunohistochemistry (IHC) (p-S6, Ki67, etc.) pd_sampling->ihc data_analysis Data Analysis & Comparison tumor_volume->data_analysis western_blot->data_analysis ihc->data_analysis conclusion Conclusion: Target Engagement Validated data_analysis->conclusion

References

PQR620: Overcoming Rapamycin Resistance Through Dual mTORC1/2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The mechanistic target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[1][2] As a key component of the PI3K/Akt signaling pathway, its dysregulation is a common feature in various cancers, making it a prime therapeutic target.[2][3] First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTOR Complex 1 (mTORC1) but not mTOR Complex 2 (mTORC2).[2] This selective inhibition can lead to the development of resistance, often through a feedback loop that activates pro-survival Akt signaling via the uninhibited mTORC2.[1][4]

PQR620 is a next-generation, ATP-competitive mTOR kinase inhibitor that potently and selectively targets both mTORC1 and mTORC2.[1][5] This dual inhibition mechanism allows this compound to provide a more comprehensive blockade of the mTOR pathway, offering a promising strategy to overcome the limitations and resistance associated with rapalogs. This guide provides a comparative overview of this compound's efficacy, supported by experimental data and detailed protocols.

This compound: Mechanism of Action and Selectivity

This compound is an orally bioavailable and brain-penetrant small molecule that inhibits mTOR kinase activity by competing with ATP at the catalytic site.[1][6][7] This mechanism allows it to block the function of both mTOR complexes. The inhibition of mTORC1 downregulates the phosphorylation of key downstream effectors like p70S6K and 4E-BP1, which are crucial for protein synthesis and cell cycle progression.[2][8] Concurrently, the inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473 (p-Akt S473), a key event in cell survival and a primary mechanism of rapalog resistance.[2][8]

Studies have demonstrated this compound's high selectivity for mTOR over other related kinases, such as PI3Kα, with a greater than 1000-fold selectivity in enzymatic binding assays.[6] This high selectivity minimizes off-target effects, promising a more favorable therapeutic window.

Comparative Performance Data

This compound has demonstrated potent anti-proliferative and anti-tumor activity across a wide range of cancer cell lines, including those with inherent or acquired resistance to first-generation mTOR inhibitors.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell Line Panel/TypeNumber of Cell LinesEfficacy MetricResultCitation
NTRC Cancer Panel4410log(IC50)2.86 (nM)[6]
Lymphoma Panel56Median IC50 (72h)250 nM[2][5]
B-cell Lymphoma-Median IC50 (72h)250 nM[6]
T-cell Lymphoma-Median IC50 (72h)450 nM[6]
A2058 Melanoma1IC50 (p-Akt S473)0.2 µM[6]
A2058 Melanoma1IC50 (p-S6)0.1 µM[6]
Various Tumor Lines66Mean IC50 (72h)0.92 µM[1]
Table 2: Performance Comparison with Alternative mTOR Inhibitors
InhibitorClassTarget(s)Potency (Example)Key FeatureCitation
This compound 2nd Gen mTORimTORC1/2 Median IC50: 250 nM (Lymphoma)Potent, selective, brain-penetrant, overcomes rapalog feedback loop.[1][2][6]
Rapamycin/Everolimus 1st Gen mTORi (Rapalog)Allosteric mTORC1IC50: 1.5-6 µM (ALL lines, Everolimus)Limited to mTORC1; can induce resistance via Akt activation.[2][9]
Sapanisertib 2nd Gen mTORimTORC1/2IC50: 10-100 nM reduces U87MG viability by 10-50%.Non-selective mTOR inhibitor.[3]
BEZ235 Dual PI3K/mTORiPI3K, mTORC1/2More potent than Everolimus in ALL proliferation assays.Targets both PI3K and mTOR; high concentrations needed for cytotoxicity.[9]
BGT226 Dual PI3K/mTORiPI3K, mTORC1/2IC50: 0.6-1.3 µM (ALL lines, cytotoxicity)More cytotoxic than BEZ235 at lower concentrations.[9]

Signaling Pathways and Overcoming Resistance

The key advantage of this compound lies in its ability to shut down the entire mTOR signaling axis, thereby preventing the feedback mechanisms that confer resistance to rapalogs.

mTOR_Rapamycin_Resistance cluster_feedback Resistance Mechanism PI3K PI3K Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates note Rapamycin blocks mTORC1, removing feedback inhibition on PI3K. This leads to mTORC2-dependent Akt activation and cell survival. mTORC2 mTORC2 mTORC2->Akt mTORC1->PI3K inhibits (feedback) S6K1 S6K1 / 4E-BP1 mTORC1->S6K1 activates Proliferation Cell Growth & Proliferation S6K1->Proliferation promotes Rapamycin Rapamycin (Rapalogs) Rapamycin->mTORC1 INHIBITS

Caption: Rapamycin resistance mechanism in the mTOR pathway.

PQR620_Mechanism cluster_action Comprehensive Blockade PI3K PI3K Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates (pS473) note This compound inhibits both mTORC1 and mTORC2, preventing Akt feedback activation and providing a more complete pathway shutdown. S6K1 S6K1 / 4E-BP1 mTORC1->S6K1 activates Proliferation Cell Growth & Proliferation S6K1->Proliferation promotes This compound This compound This compound->mTORC2 INHIBITS This compound->mTORC1 INHIBITS

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

Experimental Workflows and Protocols

Standardized assays are crucial for evaluating the efficacy of mTOR inhibitors like this compound. Below is a typical experimental workflow and detailed protocols for key in vitro assays.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start_node start_node process_node process_node decision_node decision_node end_node end_node A Cell Culture (e.g., Rapamycin-Resistant Lines) B Treat with this compound vs. Controls (Dose-Response & Time-Course) A->B C Assess Cell Viability (MTT / CCK-8 Assay) B->C D Analyze Protein Phosphorylation (Western Blot for p-Akt, p-S6) B->D E Determine IC50 Values C->E F Confirm Pathway Inhibition D->F G Tumor Xenograft Model (e.g., Nude Mice) E->G Proceed if promising H Oral Administration of this compound I Monitor Tumor Growth and Body Weight J Ex Vivo Analysis of Tumors (Western Blot, IHC) K Evaluate Anti-Tumor Efficacy

Caption: A typical experimental workflow for evaluating this compound.

Protocol 1: Cell Viability Assay (CCK-8 Method)

This protocol measures cell metabolic activity as an indicator of viability following treatment with mTOR inhibitors.

  • Materials:

    • 96-well cell culture plates

    • Rapamycin-sensitive and -resistant cancer cell lines

    • Complete culture medium (e.g., RPMI 1640 + 10% FBS)

    • This compound, Rapamycin (or other comparators), dissolved in DMSO

    • Cell Counting Kit-8 (CCK-8) reagent

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed 2 x 10⁵ cells per well in a 96-well plate and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[10]

    • Treatment: Prepare serial dilutions of this compound and control inhibitors in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (DMSO) at a final concentration not exceeding 0.2%.[10]

    • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

    • Assay: Add 10 µL of CCK-8 solution to each well according to the manufacturer's protocol and incubate for 2-4 hours at 37°C.[10]

    • Measurement: Read the absorbance at 450 nm using a microplate reader.[11]

    • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot dose-response curves to determine the half-maximal inhibitory concentration (IC50) values.

Protocol 2: Western Blotting for mTOR Pathway Inhibition

This protocol assesses the phosphorylation status of key mTORC1 and mTORC2 downstream targets.

  • Materials:

    • 6-well cell culture plates

    • Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Primary antibodies: anti-p-Akt (S473), anti-Akt (total), anti-p-S6 (S235/236), anti-S6 (total), anti-β-actin

    • HRP-conjugated secondary antibodies

    • SDS-PAGE equipment and PVDF membranes

    • Chemiluminescence detection reagents

  • Procedure:

    • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound or control inhibitors for a specified time (e.g., 24 hours).[2]

    • Lysis: Wash cells with ice-cold PBS and lyse them using 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.[12]

    • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[12]

    • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane), prepare samples with Laemmli buffer, and separate them on a 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[11][12]

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with primary antibodies overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use β-actin as a loading control.

Conclusion

This compound represents a significant advancement over first-generation mTOR inhibitors. Its dual-target mechanism, which inhibits both mTORC1 and mTORC2, directly counteracts the primary survival feedback loop responsible for rapalog resistance. The potent, selective, and brain-penetrant nature of this compound, supported by robust preclinical data, establishes it as a compelling candidate for further investigation in cancers that have developed resistance to standard mTOR-targeted therapies. The experimental protocols provided herein offer a framework for researchers to validate and compare the efficacy of this compound against other inhibitors in relevant cancer models.

References

PQR620 Kinase Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of PQR620, a potent and selective dual mTORC1/2 inhibitor. The data presented herein is intended to assist researchers in evaluating the specificity of this compound and its potential for off-target effects.

Executive Summary

This compound is a highly selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase, demonstrating significant potency for both mTORC1 and mTORC2 complexes. Extensive kinase profiling reveals a favorable selectivity profile, with minimal cross-reactivity against a broad panel of other kinases at concentrations relevant to its biological activity. This guide presents the quantitative data from these profiling studies, details the experimental methodologies employed, and provides visual representations of the key signaling pathways and experimental workflows.

This compound Kinase Selectivity Profile

This compound has been profiled against a large panel of 456 kinases to determine its selectivity. The primary targets of this compound are mTORC1 and mTORC2. The key quantitative measure of selectivity is the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Primary Target and Key Off-Target Data

The following table summarizes the inhibitory activity of this compound against its primary target, mTOR, and a key related kinase, PI3Kα.

Kinase TargetInhibition (Ki)Selectivity (over PI3Kα)
mTOR10.8 nM>389-fold
PI3K p110α4.2 µM-

Data sourced from Rageot et al., 2018, J. Med. Chem. and Cayman Chemical.[1][2]

Broad Kinase Panel Screening

This compound was screened against a panel of 456 kinases at a concentration of 10 µM. The results demonstrated an outstanding selectivity score (S(10)) of 0.005, indicating that this compound inhibited only a very small fraction of the kinases tested at this high concentration.[1] This high degree of selectivity minimizes the potential for off-target effects, making this compound a precise tool for studying mTOR signaling.

The detailed results from the kinase panel screen are provided in the supplementary information of the primary publication by Rageot et al. (2018). For a comprehensive list of all 456 kinases and the corresponding inhibition data, researchers are encouraged to consult this supplementary material.

Experimental Protocols

The following section details the methodologies used in the key experiments cited in this guide.

KINOMEscan™ Kinase Inhibition Assay (DiscoverX scanMAX)

The cross-reactivity of this compound was determined using the DiscoverX KINOMEscan™ platform, a competitive binding assay.

Principle: This assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates greater inhibition.

Protocol:

  • Kinase Preparation: DNA-tagged kinases are produced in either E. coli (for T7 phage-tagged kinases) or HEK-293 cells.

  • Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand to generate an affinity resin.

  • Binding Reaction: The DNA-tagged kinase, the ligand-immobilized beads, and the test compound (this compound) are combined in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) in a 384-well plate.

  • Incubation: The reaction plates are incubated at room temperature with shaking for 1 hour to allow for binding equilibrium to be reached.

  • Washing: The affinity beads are washed with a wash buffer (1x PBS, 0.05% Tween 20) to remove unbound components.

  • Elution: The bound kinase is eluted from the beads by incubation with an elution buffer (1x PBS, 0.05% Tween 20, 0.5 µM non-biotinylated affinity ligand) for 30 minutes at room temperature with shaking.

  • Quantification: The concentration of the eluted kinase is measured by qPCR using primers specific for the DNA tag.

  • Data Analysis: The results are typically reported as a percentage of the control, where 100% indicates no inhibition and 0% indicates complete inhibition. A selectivity score (S-score) can be calculated to represent the overall selectivity of the compound.

Visualizations

This compound Signaling Pathway Inhibition

The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by this compound.

PQR620_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream_mTORC1 mTORC1 Downstream cluster_downstream_mTORC2 mTORC2 Downstream Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Energy_Status Energy Status (ATP/AMP) Energy_Status->mTORC1 Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 Cytoskeletal_Organization Cytoskeletal Organization mTORC2->Cytoskeletal_Organization This compound This compound This compound->mTORC1 This compound->mTORC2 Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Survival Cell Survival Akt_pS473->Cell_Survival

Caption: this compound inhibits both mTORC1 and mTORC2 complexes, blocking downstream signaling pathways.

Experimental Workflow for Kinase Cross-Reactivity Screening

The following diagram outlines the workflow for assessing the cross-reactivity of this compound using the KINOMEscan™ assay.

Kinase_Screening_Workflow cluster_preparation Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Kinase_Library Library of 456 DNA-tagged Kinases Binding_Reaction Combine Kinases, Beads, and this compound Kinase_Library->Binding_Reaction PQR620_Prep This compound Dilution Series PQR620_Prep->Binding_Reaction Bead_Prep Ligand-coated Magnetic Beads Bead_Prep->Binding_Reaction Incubation Incubate 1 hour at Room Temp Binding_Reaction->Incubation Wash Wash Beads Incubation->Wash Elution Elute Bound Kinases Wash->Elution qPCR Quantify Kinase Levels via qPCR Elution->qPCR Data_Processing Calculate % Inhibition vs. Control qPCR->Data_Processing Selectivity_Score Determine Selectivity Score (S-score) Data_Processing->Selectivity_Score

Caption: Workflow for determining this compound kinase cross-reactivity using a competitive binding assay.

References

PQR620 and BCL2 Inhibitors: A Synergistic Combination for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers and Drug Development Professionals

The combination of targeted therapies is a promising strategy in cancer treatment to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects observed between the novel mTORC1/2 inhibitor, PQR620, and BCL2 inhibitors, with a focus on the supporting preclinical experimental data.

Executive Summary

This compound, a potent and selective dual mTORC1/2 kinase inhibitor, has demonstrated significant anti-proliferative effects across a range of cancer cell lines. While largely cytostatic as a monotherapy, its combination with the BCL2 inhibitor venetoclax (B612062) induces a potent cytotoxic effect in lymphoma models. This synergistic interaction is attributed to the dual targeting of two critical cell survival pathways: the PI3K/AKT/mTOR pathway, which is central to cell growth and proliferation, and the BCL2-mediated intrinsic apoptotic pathway. Preclinical evidence strongly supports the further investigation of this combination as a promising therapeutic strategy for hematological malignancies.

Data Presentation

In Vitro Anti-proliferative Activity of this compound

This compound has shown potent single-agent anti-proliferative activity in a large panel of lymphoma cell lines.

Cell Line TypeNumber of Cell LinesMedian IC50 (nM)
All Lymphoma56250
B-cell Lymphoma36250
T-cell Lymphoma8450

Data from a 72-hour exposure study.

Synergistic Effects of this compound and Venetoclax in Diffuse Large B-cell Lymphoma (DLBCL)

The combination of this compound and the BCL2 inhibitor venetoclax has been shown to be synergistic in DLBCL cell lines. The synergy was determined using the Chou-Talalay method, where a Combination Index (CI) of less than 0.9 indicates a synergistic effect.

DLBCL Cell LineThis compound IC50 (nM)Venetoclax IC50 (nM)Combination EffectCombination Index (CI)
DOHH2 (GCB)Data not availableData not availableSynergistic< 0.9
SU-DHL-6 (GCB)Data not availableData not availableSynergistic< 0.9
TMD8 (ABC)Data not availableData not availableSynergistic< 0.9
RI-1 (ABC)Data not availableData not availableSynergistic< 0.9

Specific IC50 and CI values for the combination are detailed in the supplementary materials of the cited study.[1]

In Vivo Efficacy of this compound and Venetoclax Combination

The synergistic effect observed in vitro was validated in a xenograft model of GCB-DLBCL using the SU-DHL-6 cell line.

Treatment GroupDosageTumor Growth Inhibition
Vehicle Control--
This compound100 mg/kg, dailySignificant inhibition
Venetoclax100 mg/kg, dailyModerate inhibition
This compound + Venetoclax100 mg/kg each, dailyEradication of tumors

Treatment was administered for 14-21 days in NOD-Scid mice.[2][3]

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Synergy

The synergistic cytotoxicity of this compound and venetoclax is believed to result from the simultaneous inhibition of two key survival pathways. This compound blocks the mTORC1 and mTORC2 signaling, which inhibits protein synthesis and cell cycle progression. Venetoclax inhibits BCL2, releasing pro-apoptotic proteins and triggering apoptosis.

Synergy_Mechanism cluster_mTOR This compound Action cluster_BCL2 Venetoclax Action This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 AKT AKT mTORC2->AKT Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation AKT->Cell_Growth Protein_Synthesis->Cell_Growth Apoptosis Apoptosis Synergy Synergistic Cytotoxicity Cell_Growth->Synergy Venetoclax Venetoclax BCL2 BCL2 Venetoclax->BCL2 inhibits BAX_BAK BAX/BAK BCL2->BAX_BAK BAX_BAK->Apoptosis Apoptosis->Synergy

Caption: this compound and Venetoclax synergistic mechanism.

Experimental Workflow for In Vitro Synergy Assessment

The following workflow outlines the key steps in determining the synergistic interaction between this compound and venetoclax in lymphoma cell lines.

experimental_workflow start Start cell_culture Culture DLBCL Cell Lines start->cell_culture drug_treatment Treat cells with this compound, Venetoclax, and combinations cell_culture->drug_treatment viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) drug_treatment->viability_assay data_analysis Analyze data using Chou-Talalay method viability_assay->data_analysis synergy_determination Determine Combination Index (CI) (Synergy if CI < 0.9) data_analysis->synergy_determination end End synergy_determination->end

Caption: In vitro synergy assessment workflow.

Experimental Protocols

In Vitro Anti-proliferative and Synergy Assays
  • Cell Culture: A panel of 56 lymphoma cell lines, including various DLBCL subtypes, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Preparation: this compound and venetoclax were dissolved in DMSO to create stock solutions, which were then serially diluted to the desired concentrations in culture medium.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 10,000-20,000 cells per well and allowed to attach overnight.

  • Drug Treatment: Cells were treated with increasing concentrations of this compound, venetoclax, or the combination of both for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug was calculated using a four-parameter logistic model. The synergistic effect of the drug combination was quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 0.9 indicates synergy, a CI between 0.9 and 1.1 indicates an additive effect, and a CI greater than 1.1 indicates antagonism.[1]

In Vivo Xenograft Studies
  • Animal Model: NOD-Scid mice were used for the in vivo experiments.

  • Cell Inoculation: SU-DHL-6 GCB-DLBCL cells were subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³) before the initiation of treatment.

  • Drug Administration: Mice were randomized into four groups: vehicle control, this compound (100 mg/kg), venetoclax (100 mg/kg), and the combination of this compound and venetoclax (100 mg/kg each). Drugs were administered orally on a daily basis.

  • Tumor Volume Measurement: Tumor volume was measured regularly using calipers.

  • Efficacy Evaluation: The anti-tumor efficacy was evaluated by comparing the tumor growth in the treated groups to the vehicle control group.[2][3]

Comparison with Other mTOR Inhibitors

The synergistic combination of mTOR inhibitors and BCL2 inhibitors is a promising therapeutic strategy that has been explored with other mTOR inhibitors as well.

  • Everolimus (B549166) (mTORC1 inhibitor): The combination of everolimus and the BCL2 inhibitor ABT-737 has shown synergistic effects in renal cell carcinoma cell lines.[4] In multiple myeloma, everolimus has been shown to sensitize cells to venetoclax.[5]

  • INK128 (Dual mTORC1/2 inhibitor): The combination of INK128 and venetoclax has demonstrated dramatic synergistic cell death in acute myeloid leukemia (AML) cell lines.[6][7]

While direct comparative studies are limited, the available data suggests that dual mTORC1/2 inhibitors like this compound and INK128 may offer a more potent synergistic effect with BCL2 inhibitors compared to mTORC1-specific inhibitors. This is likely due to the more complete blockade of the PI3K/AKT/mTOR pathway by dual inhibitors.

Conclusion

The preclinical data strongly supports the synergistic interaction between this compound and BCL2 inhibitors like venetoclax in lymphoma models. This combination effectively induces cytotoxicity by targeting two fundamental cancer cell survival pathways. The robust in vivo efficacy, leading to tumor eradication in xenograft models, highlights the clinical potential of this therapeutic strategy. Further investigation, including clinical trials, is warranted to translate these promising preclinical findings into effective treatments for patients with hematological malignancies.

References

PQR620 vs. Vistusertib (AZD2014): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of Two Potent Dual mTORC1/mTORC2 Inhibitors in Clinical and Preclinical Development

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis. This has made it a prime target for cancer drug development. This guide provides a detailed, objective comparison of two prominent ATP-competitive dual mTORC1/mTORC2 inhibitors: PQR620 and vistusertib (B1684010) (AZD2014). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and clinical trial data.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

Both this compound and vistusertib are potent, orally bioavailable small molecule inhibitors that target the kinase activity of mTOR, a central node in the PI3K/AKT signaling cascade. Unlike first-generation mTOR inhibitors (rapalogs), which allosterically inhibit only mTORC1, these second-generation inhibitors competitively block the ATP-binding site of the mTOR kinase domain, leading to the inhibition of both mTORC1 and mTORC2 complexes.

The dual inhibition of mTORC1 and mTORC2 offers a more comprehensive blockade of mTOR signaling. Inhibition of mTORC1 downregulates protein synthesis and cell growth by modulating the phosphorylation of key substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). The simultaneous inhibition of mTORC2 is crucial as it prevents the feedback activation of AKT, a pro-survival signal often observed with mTORC1-only inhibitors. mTORC2 directly phosphorylates AKT at Serine 473, leading to its full activation. By inhibiting both complexes, this compound and vistusertib can more effectively shut down the entire mTOR signaling pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) (Full Activation) S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Growth Cell Growth & Proliferation S6K->Growth 4EBP1->Growth This compound This compound This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits Vistusertib Vistusertib (AZD2014) Vistusertib->mTORC2 Inhibits Vistusertib->mTORC1 Inhibits

Figure 1: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound and vistusertib.

Preclinical Data Comparison

Both molecules have demonstrated potent anti-proliferative activity across a range of cancer cell lines and in vivo tumor models.

ParameterThis compoundVistusertib (AZD2014)
Mechanism ATP-competitive dual mTORC1/mTORC2 inhibitorATP-competitive dual mTORC1/mTORC2 inhibitor
Potency (IC50) mTOR: 10.8 nM (Ki)[1]mTOR: 2.8 nM[2]
Selectivity Highly selective for mTOR over PI3Kα (>389-fold)[3]Highly selective against multiple PI3K isoforms (α/β/γ/δ)[2]
In Vitro Activity Median IC50 of 250 nM across 56 lymphoma cell lines[4][5]Broad antiproliferative activity across multiple tumor cell lines[2]
In Vivo Activity Significant tumor growth inhibition in ovarian carcinoma (OVCAR-3) and lymphoma (RI-1, SU-DHL-6) xenograft models[6][7][8]Dose-dependent tumor growth inhibition in various xenograft models, including ER+ breast cancer[2][9]
Brain Penetrance Excellent brain penetrance, with a brain-to-plasma ratio of ~1.6 in mice[3]Information on brain penetrance is less prominently reported in the context of oncology trials, although it has been studied in glioblastoma.

Clinical Trial Data Comparison

Vistusertib has undergone more extensive clinical evaluation across a broader range of cancers compared to this compound, for which clinical data is still emerging.

This compound Clinical Development

This compound is currently in early-phase clinical development. A Phase 1 study (NCT03763489) in patients with advanced solid tumors has been initiated, but results are not yet publicly available. Its notable brain penetrance suggests potential applications in central nervous system (CNS) malignancies and neurological disorders.[3][6]

Vistusertib (AZD2014) Clinical Trial Results

Vistusertib has been evaluated in multiple Phase 1 and Phase 2 clinical trials, both as a monotherapy and in combination with other agents.

IndicationTrial PhaseTreatment RegimenKey Efficacy ResultsKey Adverse Events (Grade ≥3)
Platinum-Resistant Ovarian Cancer Phase 2 (OCTOPUS)Vistusertib + Paclitaxel (B517696) vs. Placebo + PaclitaxelNo significant improvement in Progression-Free Survival (PFS): 4.5 vs. 4.1 months (HR=0.84, p=0.18)[10]Lymphopenia (13%), Fatigue (9%)[10]
High-Grade Serous Ovarian Cancer (HGSOC) & Squamous Non-Small-Cell Lung Cancer (SqNSCLC) Phase 1bVistusertib + PaclitaxelHGSOC: ORR 52%, mPFS 5.8 months. SqNSCLC: ORR 35%, mPFS 5.8 months[11]Fatigue, Mucositis, Rash[11]
Neurofibromatosis 2 (NF2) - Progressive Meningiomas Phase 2Vistusertib monotherapyPartial Response (PR) in 1/18 target meningiomas (6%); Stable Disease (SD) in 17/18 (94%)[4][12]High rates of grade 3/4 adverse events (78%), leading to poor tolerability[4][12]
Recurrent/Metastatic Endometrial Cancer Phase 1/2 (VICTORIA)Vistusertib + Anastrozole (B1683761) vs. Anastrozole aloneImproved 8-week Progression-Free Rate (67.3% vs. 39.1%); mPFS 5.2 vs. 1.9 months[13][14]Fatigue, Lymphopenia, Hyperglycemia, Diarrhea[13][14]
Recurrent Glioblastoma Phase 1Vistusertib + Temozolomide1 PR (8%), 5 SD (38%); 6-month PFS rate of 26.6%[15]Generally grade 1-2: Fatigue, GI symptoms, Rash[15]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the development of these compounds.

In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)

SRB_Assay_Workflow Seed Seed cells in 96-well plates Treat Treat with this compound or Vistusertib +/- Paclitaxel (e.g., 72 hours) Seed->Treat Fix Fix cells with Trichloroacetic Acid (TCA) Treat->Fix Stain Stain with Sulforhodamine B (SRB) Fix->Stain Wash Wash unbound dye Stain->Wash Solubilize Solubilize bound dye with Tris base Wash->Solubilize Read Measure Optical Density (570 nm) Solubilize->Read

Figure 2: Workflow for a Sulforhodamine B (SRB) cell proliferation assay.

Objective: To determine the growth inhibitory effects of the compounds. Protocol:

  • Ovarian cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a dose range of this compound or vistusertib, alone or in combination with other agents like paclitaxel, for a specified period (e.g., 72 hours).

  • Cells are fixed with 10% trichloroacetic acid (TCA).

  • The fixed cells are stained with 0.4% Sulforhodamine B (SRB) solution.

  • Unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Tris base.

  • The optical density is measured at 570 nm using a plate reader to determine cell viability.[2]

Western Blot Analysis of mTOR Pathway Inhibition

Objective: To confirm the inhibition of mTORC1 and mTORC2 signaling. Protocol:

  • Cells are treated with the inhibitor for a specified time.

  • Cells are lysed, and protein concentration is determined.

  • Equal amounts of protein lysate are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or BSA in TBST.

  • The membrane is incubated with primary antibodies against phosphorylated and total forms of mTORC1 substrates (p-S6K, p-4E-BP1) and mTORC2 substrates (p-AKT Ser473), along with a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Signals are detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

In Vivo Xenograft Tumor Model

Xenograft_Workflow Inject Subcutaneously inject cancer cells into immunocompromised mice Grow Allow tumors to reach palpable size Inject->Grow Randomize Randomize mice into treatment groups Grow->Randomize Treat Administer drug(s) (e.g., oral gavage, intraperitoneal injection) Randomize->Treat Measure Measure tumor volume regularly Treat->Measure Analyze Excise tumors for ex vivo analysis (e.g., IHC, Western Blot) Measure->Analyze

Figure 3: General workflow for an in vivo xenograft tumor model study.

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism. Protocol:

  • Cancer cells (e.g., 5-10 x 106 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., NOD-Scid or BALB/c nude).[2][16]

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[2][7]

  • Mice are randomized into treatment groups: vehicle control, this compound or vistusertib alone, and/or in combination with other agents.

  • Drugs are administered according to a predetermined schedule and dosage (e.g., this compound at 50-100 mg/kg daily via oral gavage).[7][16]

  • Tumor volume is measured regularly (e.g., twice weekly) with calipers.

  • At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved PARP).[2]

Summary and Future Directions

This compound and vistusertib are both potent dual mTORC1/mTORC2 inhibitors with demonstrated preclinical anti-cancer activity. Vistusertib has a more mature clinical profile, with data available from multiple Phase 2 trials across various tumor types. While it has shown promising activity in some settings, such as in combination with paclitaxel in HGSOC and anastrozole in endometrial cancer, it did not meet its primary endpoint in a Phase 2 trial for platinum-resistant ovarian cancer and showed tolerability issues at the tested dose in NF2 patients.[4][10][13]

This compound, while earlier in clinical development, has shown promising preclinical activity and, notably, excellent brain penetrance.[3] This characteristic may position it as a valuable therapeutic candidate for primary brain tumors, brain metastases, and neurological disorders characterized by mTOR pathway hyperactivation.

Future research should focus on:

  • This compound: The results of the ongoing Phase 1 trial will be crucial in determining its safety profile and recommended Phase 2 dose. Further exploration of its efficacy in CNS-related malignancies is warranted given its brain-penetrant properties.

  • Vistusertib: Identifying predictive biomarkers to select patient populations most likely to respond to vistusertib-based therapies is essential. Optimizing dosing schedules to improve tolerability, particularly in chronic conditions like NF2, will be critical for its future development.

  • Head-to-Head Comparisons: While no direct clinical comparisons exist, preclinical head-to-head studies could provide valuable insights into subtle differences in their pharmacological profiles that may translate to differential clinical activity and safety.

References

PQR620 Demonstrates Potent Anti-Seizure Efficacy in TSC Mouse Models of Epilepsy, Outperforming Traditional mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Basel, Switzerland – December 16, 2025 – New research highlights the significant therapeutic potential of PQR620, a novel brain-penetrant mTORC1/2 inhibitor, in treating epilepsy associated with Tuberous Sclerosis Complex (TSC). Preclinical studies using a genetically modified mouse model of TSC (Tsc1GFAP CKO) have shown that this compound markedly suppresses spontaneous recurrent seizures. These findings position this compound as a promising alternative to current mTOR inhibitors like rapamycin (B549165) and everolimus (B549166), which are limited by poor brain penetration and peripheral side effects.[1][2]

Tuberous Sclerosis Complex is a genetic disorder characterized by the growth of non-cancerous tumors in multiple organs, frequently leading to severe neurological complications, including difficult-to-treat epilepsy. The underlying cause of TSC is a mutation in the TSC1 or TSC2 genes, which leads to hyperactivation of the mTOR signaling pathway. This compound directly targets this pathway as a potent and selective dual inhibitor of mTORC1 and mTORC2.[3]

Comparative Efficacy in a TSC Mouse Model

In a key study, the efficacy of this compound was compared with vehicle, rapamycin, and everolimus in Tsc1GFAP CKO mice, a well-established model for TSC-related epilepsy. The results demonstrated that prolonged daily oral administration of this compound almost completely suppressed spontaneous recurrent seizures.[1] Notably, all tested mTOR inhibitors showed a marked suppression of seizures in this specific genetic model of epilepsy.[1][2]

Quantitative Seizure Data
Treatment GroupDosageMean Seizures (per week)Seizure Reduction vs. Vehicle
Vehicle-~3.5 (week 6), ~2.3 (week 7)-
This compound100 mg/kg, p.o., once dailyNear complete suppressionSignificant (p < 0.05)
Rapamycin3 mg/kg, s.c., once dailyNear complete suppressionSignificant
PQR530 (pan-PI3K/mTORC1/2 inhibitor)25 mg/kg, p.o., once dailyNear complete suppressionSignificant (p < 0.05)

Data extracted from Theilmann et al., Neuropharmacology, 2020 and other cited sources. Seizure frequency in vehicle-treated mice serves as a baseline.[1][4]

Superior Brain Penetration and Tolerability

A significant advantage of this compound over first-generation mTOR inhibitors is its ability to effectively cross the blood-brain barrier.[1][5] Studies show that rapamycin and everolimus have very low brain-to-plasma ratios (0.0057 and 0.016, respectively), whereas this compound achieves a much higher ratio of approximately 1.6.[5] This enhanced brain penetration allows for more effective target engagement within the central nervous system. Furthermore, this compound has demonstrated a favorable tolerability profile in preclinical models, suggesting a broader therapeutic window compared to rapalogs.[6]

Mechanism of Action: Dual mTORC1/2 Inhibition

This compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2 complexes.[3] In TSC, the absence of functional TSC1/TSC2 protein leads to constitutive activation of mTORC1, driving abnormal cell growth, proliferation, and neuronal hyperexcitability. By inhibiting both mTORC1 and its feedback activation loops involving mTORC2, this compound provides a more comprehensive suppression of the dysregulated pathway.

mTOR_Pathway_in_TSC Simplified mTOR signaling pathway in TSC and the inhibitory action of this compound. cluster_upstream Upstream Signaling cluster_tsc_complex TSC Complex (Mutated in TSC) cluster_mtor mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1_4EBP1 S6K1 & 4E-BP1 mTORC1->S6K1_4EBP1 mTORC2 mTORC2 mTORC2->Akt Activates Protein_Synthesis Increased Protein Synthesis, Cell Growth & Proliferation S6K1_4EBP1->Protein_Synthesis Neuronal_Hyperexcitability Neuronal Hyperexcitability (Seizures) Protein_Synthesis->Neuronal_Hyperexcitability This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: mTOR Signaling in TSC and this compound Inhibition.

Experimental Protocols

The primary animal model used to assess the efficacy of this compound in TSC-related epilepsy was the Tsc1GFAP conditional knockout (CKO) mouse.

Animal Model
  • Model: Tsc1flox/flox-GFAP-Cre (Tsc1GFAP CKO) mice. These mice have the Tsc1 gene inactivated primarily in glial cells, leading to the development of progressive epilepsy and premature death, closely mimicking human TSC pathology.[1]

  • Breeding and Genotyping: Mice were bred and genotyped to confirm the presence of the floxed Tsc1 allele and the GFAP-Cre transgene.

Treatment Administration
  • Compound Preparation: this compound and other oral compounds were prepared in a vehicle solution suitable for oral gavage. Rapamycin was prepared for subcutaneous injection.

  • Dosing Regimen: Treatment was initiated at postnatal day 21 (PND21) and continued until PND53.

    • This compound: 100 mg/kg, administered once daily via oral gavage.[1]

    • PQR530: 25 mg/kg, administered once daily via oral gavage.[1]

    • Rapamycin: 3 mg/kg, administered once daily via subcutaneous injection.[1][4]

    • Vehicle: Administered according to the same schedule and route as the treatment groups.

  • Animal Health Monitoring: Mice were monitored daily for general health and body weight.

Seizure Monitoring
  • Electroencephalography (EEG): Continuous video-EEG monitoring was performed to quantify spontaneous recurrent seizures.

  • Electrode Implantation: Prior to the treatment period, mice were implanted with epidural electrodes for EEG recording.

  • Data Acquisition and Analysis: EEG data was recorded continuously from PND35 to PND53. Seizure events were identified and quantified by trained personnel blinded to the treatment groups. A seizure was defined as a high-frequency, high-amplitude discharge lasting at least 10 seconds. The total number of seizures per week was calculated for each animal.

Experimental_Workflow Workflow for evaluating anti-seizure efficacy in TSC mouse models. cluster_setup Phase 1: Model Preparation cluster_treatment Phase 2: Treatment Period (PND21-53) cluster_monitoring Phase 3: Data Collection & Analysis Breeding Generate Tsc1GFAP CKO Mice Genotyping Genotype Confirmation Breeding->Genotyping EEG_Implantation EEG Electrode Implantation Genotyping->EEG_Implantation Grouping Randomize Mice into Treatment Groups (Vehicle, this compound, Rapamycin, etc.) EEG_Implantation->Grouping Dosing Daily Drug Administration Grouping->Dosing EEG_Recording Continuous Video-EEG Recording (PND35-53) Dosing->EEG_Recording Seizure_Quantification Quantify Seizure Frequency and Duration EEG_Recording->Seizure_Quantification Data_Analysis Statistical Analysis of Seizure Data Seizure_Quantification->Data_Analysis

Caption: Experimental Workflow for Efficacy Testing.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for TSC-related epilepsy. Its dual inhibition of mTORC1 and mTORC2, coupled with excellent brain penetration and a favorable safety profile, addresses key limitations of existing treatments. The robust anti-seizure activity observed in preclinical TSC models provides a strong rationale for its continued development and potential clinical investigation for patients with this challenging neurological disorder.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of PQR620

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must handle the disposal of PQR620, a potent and selective mTORC1/2 inhibitor, with stringent adherence to safety protocols to ensure personal and environmental protection. As with any biologically active chemical compound, proper disposal is not merely a procedural formality but a critical component of responsible laboratory practice. The primary source for detailed safety and disposal information is the Safety Data Sheet (SDS) provided by the manufacturer.[1][2] This document should be consulted before handling the compound.

Core Principle: Treat as Hazardous Chemical Waste

Unless explicitly specified otherwise in the manufacturer's Safety Data Sheet (SDS), this compound and any materials contaminated with it must be treated as hazardous chemical waste. This includes the pure compound, solutions containing this compound, and any labware that has come into contact with the substance, such as pipette tips, tubes, and gloves. This precautionary measure is vital due to the compound's biological activity and to mitigate any uncharacterized environmental or health impacts.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against accidental exposure. Essential PPE for handling this compound waste includes:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect against splashes.

Step-by-Step Disposal Protocol

The following protocol outlines a systematic approach to the safe disposal of this compound.

  • Waste Segregation: At the point of generation, separate this compound waste from non-hazardous materials. This is crucial to prevent accidental chemical reactions and to ensure the waste is handled by the correct disposal stream. Do not mix this compound waste with other incompatible chemical wastes.

  • Waste Collection:

    • Solid Waste: Collect pure this compound powder, contaminated gloves, and other solid labware in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and shatter-resistant container. The container must be compatible with the solvents used (e.g., DMSO, ethanol).[1]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as indicated in the SDS.

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should have secondary containment to mitigate any potential leaks or spills.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the this compound waste. Never dispose of this compound down the sink or in the regular trash.

Handling and Storage of this compound

Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.

ParameterGuidelineRationale
Storage Temperature As recommended by the manufacturer (typically -20°C)To maintain the chemical integrity and efficacy of the compound.
Container Original manufacturer's vial or a tightly sealed, light-resistant container.To prevent degradation from light and moisture.
Handling Handle in a well-ventilated area or under a chemical fume hood.To minimize inhalation exposure.
Solubility Sparingly soluble in DMSO and slightly soluble in ethanol.[1]Understanding solubility is crucial for preparing solutions and for cleaning spills.

This compound Disposal Workflow

cluster_0 Waste Generation cluster_1 On-Site Handling cluster_2 Final Disposal Generate_Waste This compound Waste Generated (Solid & Liquid) Segregate Segregate at Source Generate_Waste->Segregate Collect_Solid Collect Solid Waste in Labeled Container Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste in Labeled Container Segregate->Collect_Liquid Store Store in Secure Designated Area Collect_Solid->Store Collect_Liquid->Store EHS_Contact Contact EHS or Licensed Contractor Store->EHS_Contact Pickup Scheduled Waste Pickup EHS_Contact->Pickup Dispose Proper Off-Site Disposal Pickup->Dispose

Caption: Workflow for the proper disposal of this compound waste.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these procedures, researchers can ensure the safe and responsible handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling PQR620

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of PQR620, a potent and selective mTORC1/2 inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Hand Protection Chemically resistant, impervious gloves such as nitrile or latex.
Eye Protection Safety glasses with side-shields or goggles.
Skin and Body Protection Laboratory coat, long-sleeved shirt, and long pants to prevent skin contact.
Respiratory Protection A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of aerosolization. Use in a well-ventilated area, preferably a fume hood.

Handling and Storage

Proper handling and storage are critical to maintaining the stability and integrity of this compound while ensuring a safe laboratory environment.

  • Handling:

    • This compound is a potent inhibitor and should be handled with care.[1]

    • Avoid inhalation, ingestion, and contact with skin and eyes.

    • Use in a well-ventilated area, preferably within a chemical fume hood.

    • As a general best practice for handling potent kinase inhibitors, it is advisable to prepare stock solutions in a designated area to prevent cross-contamination.

  • Storage:

    • Store this compound in a tightly sealed container.

    • Recommended storage temperature is -20°C.

    • Keep in a dry and well-ventilated place.

Disposal Plan

The disposal of this compound and associated waste must be conducted in accordance with all applicable federal, state, and local regulations for hazardous waste.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines. Do not dispose of down the drain or in regular trash.
Contaminated Materials All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and lab coats, should be treated as hazardous waste and disposed of in a designated, labeled container for chemical waste.
Liquid Waste Solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. The container should indicate the contents, including the solvent used (e.g., DMSO).

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_experiment Experiment cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Retrieve this compound Retrieve this compound Prepare Fume Hood->Retrieve this compound Step 2 Weigh/Measure Weigh/Measure Retrieve this compound->Weigh/Measure Step 3 Prepare Solution Prepare Solution Weigh/Measure->Prepare Solution Step 4 Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Step 5 Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Step 6 Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Step 7 Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Step 8 Doff PPE Doff PPE Dispose of Waste->Doff PPE Step 9

Caption: Workflow for the safe handling and disposal of this compound.

Cited Experimental Protocols

While specific experimental protocols for this compound are highly application-dependent, the following general methodologies are cited in the literature for potent kinase inhibitors:

  • Preparation of Stock Solutions: To minimize the volume of organic solvent (e.g., DMSO) in cell culture, high-concentration stock solutions (e.g., 10 mM) are typically prepared. These stocks should be stored in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Cell-Based Assays: When testing this compound in cell-based assays, it is crucial to determine its stability in the specific cell culture media under the experimental conditions. The final concentration of the solvent should be kept to a minimum (typically <0.1%) to avoid cytotoxic effects.

  • In Vivo Studies: For in vivo experiments, this compound may be formulated in appropriate vehicles such as corn oil for oral administration. The preparation of these formulations should be performed in a manner that ensures homogeneity and accurate dosing.

This guide is intended to provide essential safety and handling information. Researchers should always consult the full Safety Data Sheet (SDS) for this compound and their institution's specific safety protocols before use.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.